Methyl 5-chlorothiazole-4-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c1-9-5(8)3-4(6)10-2-7-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUGUIRVEVWZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of Methyl 5-chlorothiazole-4-carboxylate
An In-Depth Technical Guide to the Synthesis of Methyl 5-chlorothiazole-4-carboxylate
Abstract
Methyl 5-chlorothiazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for a range of pharmacologically active molecules. The strategic placement of its chloro, ester, and thiazole moieties offers multiple points for chemical modification, making it a highly versatile scaffold. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, optimization strategies, and practical experimental considerations. We will explore the robust and widely adopted Hantzsch thiazole synthesis as the principal pathway, detailing the mechanistic intricacies and the rationale behind precursor selection. Alternative strategies and post-cyclization modifications are also discussed to provide a comprehensive overview for researchers, chemists, and professionals in the field of drug discovery and process development.
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive scaffold for designing molecules that interact with biological targets. The substitution pattern on the thiazole ring is critical for modulating a compound's pharmacological profile. Methyl 5-chlorothiazole-4-carboxylate, in particular, is a valuable intermediate due to its trifunctional nature. The C4-methyl ester allows for hydrolysis to the corresponding carboxylic acid or amidation, the C5-chloro group can be displaced via nucleophilic aromatic substitution (SNAr) reactions, and the thiazole ring itself can undergo further functionalization.
Retrosynthetic Analysis: Devising a Synthetic Strategy
A logical retrosynthetic analysis of Methyl 5-chlorothiazole-4-carboxylate reveals several potential synthetic disconnections. The most direct and convergent strategy involves the formation of the thiazole ring as the key bond-forming event, a strategy embodied by the Hantzsch thiazole synthesis.
This analysis identifies two primary building blocks:
-
A Thioamide : To provide the N1 and C2 atoms of the thiazole ring. Thioformamide is often used to yield a thiazole unsubstituted at the C2 position.[2]
-
A Chlorinated α-Halo-β-ketoester : This component is crucial as it provides the C4, C5, and the attached functional groups. A suitable precursor would be a derivative of methyl acetoacetate that is halogenated at the α-position and chlorinated at the γ-position (which becomes the C5 position).
Primary Synthetic Pathway: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and versatile methods for constructing the thiazole core.[3] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide.
Mechanistic Overview
The reaction proceeds through a well-established mechanism. The sulfur atom of the thioamide acts as a nucleophile, displacing the α-halogen from the carbonyl compound. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring.[4]
Application to Methyl 5-chlorothiazole-4-carboxylate
The key to successfully synthesizing the target molecule via this route is the selection of an appropriate α-halocarbonyl precursor. A highly effective strategy involves the reaction between a thioamide and an α,α-dihalo-β-ketoester. For instance, reacting methyl 2,2-dichloroacetoacetate with a thioamide in a suitable solvent system provides a direct route to the 5-chlorothiazole core.
Alternative Synthetic Route: Post-Cyclization Halogenation
An alternative, though often less direct, strategy involves forming a thiazole-4-carboxylate intermediate first, followed by the introduction of the chlorine atom at the C5 position.
Sandmeyer Reaction Approach
The Sandmeyer reaction is a powerful tool for converting an aromatic or heteroaromatic primary amine into a halide via a diazonium salt intermediate.[5][6] This pathway would necessitate the synthesis of Methyl 5-aminothiazole-4-carboxylate.
Plausible, but Challenging Pathway:
-
Synthesis of Precursor: Prepare Methyl 5-aminothiazole-4-carboxylate. This can be challenging to synthesize with high regioselectivity.
-
Diazotization: The 5-amino group would be treated with a source of nitrous acid (e.g., NaNO₂ in HCl) at low temperatures (0–5 °C) to form the unstable diazonium salt.[7]
-
Halogenation: The diazonium salt is then reacted with a copper(I) chloride (CuCl) solution to introduce the chloro substituent at the C5 position, with the evolution of nitrogen gas.[5][8]
The primary challenge of this route is the synthesis and stability of the 5-aminothiazole precursor, making the direct Hantzsch approach with a chlorinated substrate generally more efficient.
Detailed Experimental Protocols
The following protocols are representative methodologies for the and its precursors.
Protocol A: Hantzsch Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (A Related Precursor)
This protocol outlines a common Hantzsch synthesis to produce a related thiazole, illustrating the general principles that can be adapted.
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add ethanol (200 mL) and ethyl acetate (as a 10-35% solution).[9]
-
Reagent Addition: Add thiourea (30.4 g) and a catalytic amount of sodium carbonate (0.3-3.3 g).[9]
-
Heating and Addition: Warm the mixture to 40-55 °C. Begin the dropwise addition of ethyl 2-chloroacetoacetate (33 g) over 20-30 minutes.[9]
-
Reaction: After the addition is complete, raise the temperature to 60-70 °C and maintain for 5-5.5 hours.[9]
-
Work-up: Distill off the majority of the solvent under reduced pressure. Cool the remaining mixture to room temperature and filter to remove any unreacted solids.
-
Purification: Add the filtrate to water (500 mL). Adjust the pH to 9-10 with a 30% sodium hydroxide solution while stirring. The product will precipitate.[9]
-
Isolation: Collect the solid by filtration and dry under vacuum to yield the final product.
-
Self-Validation: This method is reported to produce yields greater than 98% with a melting point of 172-173 °C.[9] Characterization would be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol B: Esterification of a Thiazole Carboxylic Acid
Should the synthesis yield 5-chlorothiazole-4-carboxylic acid, a final esterification step is required.
-
Reaction Setup: Suspend 5-chlorothiazole-4-carboxylic acid (1.0 eq) in methanol (10-20 volumes).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add thionyl chloride (1.5-2.0 eq) or concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.[10]
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid. Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
-
Isolation: Purify the crude product by column chromatography or recrystallization to obtain pure Methyl 5-chlorothiazole-4-carboxylate.
Data Summary & Comparison of Synthetic Routes
The choice of synthetic strategy depends on factors like starting material availability, scalability, and overall efficiency.
| Parameter | Route 1: Direct Hantzsch Synthesis | Route 2: Sandmeyer Reaction |
| Key Starting Materials | Chlorinated α-halo-β-ketoester, Thioamide | 5-Aminothiazole-4-carboxylate, NaNO₂, CuCl |
| Number of Steps | Typically 1-2 steps | 2-3 steps (including precursor synthesis) |
| Overall Yield | Generally good to excellent | Variable, often moderate due to precursor instability |
| Advantages | Convergent, high atom economy, often single-pot | Utilizes common and well-understood reactions |
| Disadvantages | Requires specialized chlorinated starting materials | Precursor synthesis can be low-yielding; diazonium salts are unstable and potentially hazardous[8] |
Conclusion and Future Perspectives
The is most efficiently achieved through a convergent Hantzsch thiazole synthesis utilizing a chlorinated α-halocarbonyl precursor. This approach offers superior step economy and typically higher overall yields compared to multi-step sequences involving post-cyclization halogenation. While the Sandmeyer reaction remains a viable tool in the chemist's arsenal, its application here is hampered by the challenges associated with the required 5-aminothiazole intermediate.
Future research in this area will likely focus on developing even more streamlined and environmentally benign synthetic methods. This could include the use of novel catalysts to perform direct C-H chlorination at the C5 position or the development of flow chemistry protocols to safely handle potentially hazardous intermediates and improve reaction efficiency and scalability. As a key building block, optimizing the will continue to be a priority for the pharmaceutical and fine chemical industries.
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D'Andrea, P., et al. (2019). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Molecules, 24(21), 3873. (URL: [Link])
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An In-depth Technical Guide to the Starting Materials for Methyl 5-chlorothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-chlorothiazole-4-carboxylate is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. This guide provides a comprehensive overview of the primary synthetic routes to this important intermediate, with a detailed focus on the selection and rationale behind the choice of starting materials. We will explore the foundational Hantzsch thiazole synthesis, subsequent functional group manipulations including chlorination and deamination, and the final esterification, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive moiety for the design of enzyme inhibitors, receptor agonists, and other bioactive molecules. Methyl 5-chlorothiazole-4-carboxylate, with its strategically placed functional groups, serves as a versatile starting point for the elaboration of more complex molecular architectures. The chloro and ester functionalities provide orthogonal handles for further chemical transformations, enabling the exploration of diverse chemical space in the quest for novel therapeutics.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of methyl 5-chlorothiazole-4-carboxylate reveals a convergent synthetic strategy. The final methyl ester can be readily formed from the corresponding carboxylic acid. The 5-chloro-substituted thiazole core can be envisioned as arising from a thiazole precursor bearing an activating group at the 2-position, which facilitates chlorination at the 5-position, followed by the removal of the activating group. A common and effective activating group for this purpose is an amino group. This leads to the key intermediate, a 2-aminothiazole-4-carboxylate, which can be synthesized via the well-established Hantzsch thiazole synthesis.
Figure 1: Retrosynthetic analysis of methyl 5-chlorothiazole-4-carboxylate.
The Cornerstone: Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-4-carboxylate
The most common and efficient entry point to the thiazole core of our target molecule is the Hantzsch thiazole synthesis. This robust reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of ethyl 2-aminothiazole-4-carboxylate, the readily available starting materials are ethyl bromopyruvate and thiourea.[1]
Starting Materials and Rationale
| Starting Material | Structure | Rationale for Selection |
| Ethyl bromopyruvate | Provides the C4 and C5 atoms of the thiazole ring, as well as the ethyl carboxylate group. The bromine atom serves as a leaving group for the initial nucleophilic attack by the sulfur of thiourea. | |
| Thiourea | Acts as the source of the nitrogen and sulfur atoms of the thiazole ring, and the amino group at the 2-position. |
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established mechanism:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate in an SN2 fashion.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where one of the amino groups of the thiourea moiety attacks the carbonyl carbon of the pyruvate.
-
Dehydration: The tetrahedral intermediate then eliminates a molecule of water to form the aromatic thiazole ring.
Figure 2: Reaction scheme for the Hantzsch synthesis of ethyl 2-aminothiazole-4-carboxylate.
Experimental Protocol
A general procedure for the synthesis of ethyl 2-aminothiazole-4-carboxylate is as follows:
-
To a stirred solution of thiourea (1.2 mmol) in ethanol (2 mL) is added ethyl bromopyruvate (1 mmol).
-
The reaction mixture is heated to 70°C for 1 hour.[1]
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration and dried to afford ethyl 2-aminothiazole-4-carboxylate.[1]
Introduction of the Chloro Substituent: Chlorination at the 5-Position
With the 2-aminothiazole-4-carboxylate core in hand, the next critical step is the introduction of the chlorine atom at the 5-position. The electron-donating amino group at the 2-position activates the thiazole ring towards electrophilic substitution, making the 5-position particularly susceptible to halogenation.
Chlorinating Agents and Rationale
| Chlorinating Agent | Rationale for Selection |
| Sulfuryl chloride (SO₂Cl₂) | A common and effective reagent for the chlorination of electron-rich aromatic and heteroaromatic compounds. It provides a source of electrophilic chlorine. |
| N-Chlorosuccinimide (NCS) | A milder and more selective chlorinating agent compared to sulfuryl chloride, often used when over-chlorination or side reactions are a concern. |
Experimental Protocol (Conceptual)
A representative protocol for the chlorination would involve:
-
Dissolving ethyl 2-aminothiazole-4-carboxylate in a suitable inert solvent (e.g., chloroform, dichloromethane, or acetic acid).
-
Cooling the solution to 0-5°C.
-
Slowly adding a solution of the chlorinating agent (e.g., sulfuryl chloride) while maintaining the low temperature.
-
Stirring the reaction mixture at low temperature until the reaction is complete.
-
Quenching the reaction with a suitable reagent (e.g., a saturated solution of sodium bicarbonate) and extracting the product.
Unmasking the Carboxylic Acid: Ester Hydrolysis
For the subsequent deamination step, the ethyl ester is typically hydrolyzed to the corresponding carboxylic acid. This transformation is straightforward and can be achieved under either acidic or basic conditions.
Hydrolysis Conditions
| Condition | Reagents | Rationale |
| Basic Hydrolysis | Aqueous sodium hydroxide or potassium hydroxide followed by acidification. | Saponification is an irreversible process, driving the reaction to completion. The resulting carboxylate salt is protonated in a separate acidification step. |
| Acidic Hydrolysis | Aqueous hydrochloric acid or sulfuric acid. | A reversible process that is driven to completion by using a large excess of water. |
Removal of the Activating Group: Deamination of the 2-Amino Group
The 2-amino group, having served its purpose of activating the ring for chlorination, must now be removed. This is typically achieved through a diazotization reaction followed by a reduction of the diazonium salt.
The Sandmeyer-type Reaction for Deamination
The Sandmeyer reaction is a versatile method for the conversion of an aryl or heteroaryl amino group into a variety of other functional groups via a diazonium salt intermediate.[2][3][4] For deamination, the diazonium salt is treated with a reducing agent.
Reaction Mechanism
-
Diazotization: The 2-amino group is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt.[5][6]
-
Reduction: The diazonium salt is then treated with a reducing agent, such as hypophosphorous acid (H₃PO₂), which reduces the diazonium group to a hydrogen atom, effectively removing the amino group.
Figure 3: Reaction scheme for the deamination of 2-amino-5-chlorothiazole-4-carboxylic acid.
The Final Step: Esterification to Methyl 5-chlorothiazole-4-carboxylate
The final step in the synthesis is the esterification of 5-chlorothiazole-4-carboxylic acid to its methyl ester. This can be accomplished through several standard methods.
Esterification Methods
| Method | Reagents | Rationale |
| Fischer Esterification | Methanol and a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl).[7] | A classic and cost-effective method, particularly for simple alcohols like methanol. The reaction is driven to completion by using a large excess of the alcohol. |
| Reaction with Thionyl Chloride followed by Methanol | Thionyl chloride (SOCl₂) followed by methanol.[8][9] | The carboxylic acid is first converted to the more reactive acyl chloride, which then readily reacts with methanol to form the ester. This method is often higher yielding and proceeds under milder conditions than Fischer esterification. |
Experimental Protocol (Fischer Esterification)
-
Suspend 5-chlorothiazole-4-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield methyl 5-chlorothiazole-4-carboxylate.
Conclusion
The synthesis of methyl 5-chlorothiazole-4-carboxylate is a multi-step process that relies on a foundation of classic and reliable organic reactions. The strategic selection of starting materials, beginning with the readily available components for the Hantzsch thiazole synthesis, is paramount to an efficient and successful synthetic campaign. A thorough understanding of the reaction mechanisms and the rationale behind the choice of reagents for each subsequent transformation—chlorination, hydrolysis, deamination, and esterification—empowers researchers to optimize reaction conditions and troubleshoot potential challenges. This guide provides a solid framework for the synthesis of this valuable building block, paving the way for its application in the discovery and development of novel therapeutic agents.
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physical and chemical properties of Methyl 5-chlorothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-chlorothiazole-4-carboxylate is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its substituted thiazole core is a common motif in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known and inferred physical and chemical properties of Methyl 5-chlorothiazole-4-carboxylate, a detailed plausible synthetic route with a step-by-step protocol, and an analysis of its expected chemical reactivity. Furthermore, this guide explores its potential applications in drug development, drawing parallels with structurally related compounds that have demonstrated notable pharmacological activities. Safety and handling protocols are also discussed to ensure its proper use in a research and development setting.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring is a privileged five-membered heterocyclic scaffold containing both sulfur and nitrogen atoms. This structural motif is present in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The electronic properties of the thiazole ring, coupled with the ability to introduce diverse substituents at various positions, make it an attractive template for the design of novel therapeutic agents. The introduction of a chlorine atom and a methyl carboxylate group, as in Methyl 5-chlorothiazole-4-carboxylate, offers unique opportunities for further chemical modification and exploration of its pharmacological potential.
Physicochemical Properties
Direct experimental data for Methyl 5-chlorothiazole-4-carboxylate is limited in publicly accessible literature. The following properties are a combination of available data from commercial suppliers and inferred characteristics based on structurally similar compounds.
Table 1: Physical and Chemical Properties of Methyl 5-chlorothiazole-4-carboxylate
| Property | Value | Source/Justification |
| IUPAC Name | methyl 5-chloro-1,3-thiazole-4-carboxylate | - |
| CAS Number | 1784463-68-8 | [4] |
| Molecular Formula | C₅H₄ClNO₂S | [4] |
| Molecular Weight | 177.61 g/mol | [4] |
| Physical Form | Solid | [4] |
| Melting Point | Not available. Expected to be a solid with a defined melting point based on its physical form. | Inferred |
| Boiling Point | Not available. | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from related thiazole esters. |
| InChI Key | CBUGUIRVEVWZGR-UHFFFAOYSA-N | [4] |
Synthesis and Purification
A plausible and efficient method for the synthesis of Methyl 5-chlorothiazole-4-carboxylate is via the esterification of the corresponding carboxylic acid, 5-chlorothiazole-4-carboxylic acid. This precursor can be synthesized through established methods for thiazole ring formation.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available reagents. The first step involves the construction of the 5-chlorothiazole-4-carboxylic acid core, followed by an esterification reaction to yield the final product. A common method for thiazole synthesis is the Hantzsch thiazole synthesis, though other routes are possible. A plausible route starting from a suitable α-haloketone and a thioamide can be proposed. However, a more direct approach would be the esterification of the pre-formed 5-chlorothiazole-4-carboxylic acid.
Figure 1: Proposed two-step synthesis of Methyl 5-chlorothiazole-4-carboxylate.
Experimental Protocol: Fischer Esterification
This protocol describes the esterification of 5-chlorothiazole-4-carboxylic acid. The synthesis of the starting carboxylic acid would follow established literature procedures for thiazole synthesis which are often specific to the desired substitution pattern[5][6].
Materials:
-
5-chlorothiazole-4-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chlorothiazole-4-carboxylic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 20-50 equivalents, serving as both reactant and solvent).
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Partition the residue between dichloromethane (or ethyl acetate) and water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude Methyl 5-chlorothiazole-4-carboxylate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
Figure 2: Detailed workflow for the Fischer esterification of 5-chlorothiazole-4-carboxylic acid.
Chemical Reactivity and Stability
The chemical reactivity of Methyl 5-chlorothiazole-4-carboxylate is dictated by the interplay of its functional groups: the thiazole ring, the chloro substituent, and the methyl ester.
Reactivity of the Thiazole Ring
The thiazole ring is aromatic and generally stable. The nitrogen atom at position 3 deactivates the ring towards electrophilic substitution, while the sulfur atom at position 1 can influence the regioselectivity of such reactions. The C2 position is the most electron-deficient and is susceptible to nucleophilic attack, especially when a good leaving group is present[7][8].
Nucleophilic Aromatic Substitution (SNAr) at the C5-Chloro Position
The chlorine atom at the C5 position is a potential site for nucleophilic aromatic substitution. However, the reactivity at this position is generally lower than at the C2 position in thiazoles[7]. The electron-withdrawing methyl carboxylate group at the adjacent C4 position may provide some activation for SNAr reactions at C5. Common nucleophiles that could potentially displace the chlorine include amines, thiols, and alkoxides, likely requiring elevated temperatures.
Reactions of the Methyl Ester
The methyl ester group can undergo typical ester reactions:
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the formation of a different ester.
-
Amidation: Reaction with amines, often at elevated temperatures or with the use of coupling agents after hydrolysis to the carboxylic acid, can form the corresponding amides.
Figure 3: Key reactive sites and potential transformations of Methyl 5-chlorothiazole-4-carboxylate.
Stability and Storage
Based on information for similar compounds, Methyl 5-chlorothiazole-4-carboxylate is expected to be stable under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere to prevent potential degradation[4].
Applications in Drug Development
-
Anticancer Activity: Numerous substituted thiazole derivatives have been investigated for their potential as anticancer agents[9][10]. The thiazole ring can act as a scaffold to orient substituents in a way that allows for potent and selective interactions with biological targets such as kinases or tubulin. The presence of the chloro and ester functionalities on Methyl 5-chlorothiazole-4-carboxylate provides handles for the synthesis of a library of analogs for screening against various cancer cell lines.
-
Antimicrobial Agents: The thiazole nucleus is a component of several antimicrobial drugs. Derivatives of thiazole-4-carboxylic acid have shown promising activity against a range of bacteria and fungi[3]. The chloro substituent on Methyl 5-chlorothiazole-4-carboxylate could be displaced by various nucleophiles to generate novel compounds with potential antimicrobial properties.
-
Enzyme Inhibition: The structural features of thiazole derivatives make them suitable candidates for the design of enzyme inhibitors. The ability to functionalize the ring and its substituents allows for the optimization of binding to the active sites of target enzymes.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling Methyl 5-chlorothiazole-4-carboxylate. The following guidelines are based on the GHS information for this compound and general practices for handling chlorinated heterocyclic compounds[4][11][12][13].
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.
-
Skin and Body Protection: A lab coat should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.
Handling:
-
Avoid direct contact with the substance.
-
Avoid inhalation of dust or vapors.
-
Ensure adequate ventilation.
Storage:
-
Store in a cool, well-ventilated area in a tightly closed container[4].
-
Recommended storage is at 2-8°C under an inert atmosphere[4].
Conclusion
Methyl 5-chlorothiazole-4-carboxylate represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. While specific experimental data for this compound is sparse, its structural features suggest a rich chemical reactivity that can be exploited for the synthesis of diverse libraries of novel compounds. The thiazole-4-carboxylate core is a well-established pharmacophore, and the presence of a chlorine atom provides a key handle for further derivatization. Future research focused on the synthesis, characterization, and biological evaluation of derivatives of Methyl 5-chlorothiazole-4-carboxylate is warranted and holds the potential to uncover new therapeutic agents for a range of diseases.
References
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. RSC Publishing. Retrieved March 7, 2026, from [Link]
-
ISCA. (2015, March 18). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. Retrieved March 7, 2026, from [Link]
-
Taylor & Francis. (2020, December 6). Review of the synthesis and biological activity of thiazoles. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. Retrieved March 7, 2026, from [Link]
-
The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. (2019, December 25). MDPI. Retrieved March 7, 2026, from [Link]
-
The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. (2019, December 25). PubMed. Retrieved March 7, 2026, from [Link]
-
MDPI. (2025, March 17). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
-
MDPI. (2021, January 27). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved March 7, 2026, from [Link]
-
New Journal of Chemistry. (n.d.). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. RSC Publishing. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Results of the nucleophilic substitution of chlorine in.... Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. Retrieved March 7, 2026, from [Link]
-
ECSA. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved March 7, 2026, from [Link]
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-
ResearchGate. (2016, April 13). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2021, May 14). (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved March 7, 2026, from [Link]
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PMC. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
-
MDPI. (2023, April 25). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Retrieved March 7, 2026, from [Link]
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-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved March 7, 2026, from [Link]
-
MOST Wiedzy. (2025, May 14). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and. Retrieved March 7, 2026, from [Link]
-
ECSA. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved March 7, 2026, from [Link]
-
Ecolink. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved March 7, 2026, from [Link]
-
Jetir.Org. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Retrieved March 7, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Chlorine - Hazardous Substance Fact Sheet. Retrieved March 7, 2026, from [Link]
-
PMC. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved March 7, 2026, from [Link]
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Structural Characterization of Methyl 5-chlorothiazole-4-carboxylate
Technical Guide & Validation Protocol
Part 1: Executive Summary & Structural Logic
Methyl 5-chlorothiazole-4-carboxylate (CAS: 1784463-68-8) is a critical heterocyclic building block, distinct from its isomers (e.g., the 2-chloro analog) due to the specific reactivity of the C2 position. This guide provides a definitive structural characterization protocol. Unlike generic datasheets, this document focuses on differential diagnosis —how to chemically and spectroscopically distinguish this molecule from its likely synthetic impurities and regioisomers.
The Molecule at a Glance
| Feature | Specification |
| IUPAC Name | Methyl 5-chloro-1,3-thiazole-4-carboxylate |
| CAS Number | 1784463-68-8 |
| Molecular Formula | C |
| Molecular Weight | 177.61 g/mol |
| Key Functional Groups | Thiazole Core, Methyl Ester (C4), Chlorine (C5) |
| Physical State | White to off-white solid (typically) or crystalline powder |
Synthetic Context & Impurity Logic
To characterize the molecule accurately, one must understand its origin. The most common synthetic route involves the electrophilic chlorination of Methyl thiazole-4-carboxylate .
-
Precursor: Methyl thiazole-4-carboxylate (Contains H at C5).[1]
-
Reaction: Electrophilic aromatic substitution (EAS) at C5 using reagents like NCS (N-chlorosuccinimide) or SO
Cl . -
Critical Impurity: Unreacted starting material (H-5 species) or over-chlorination (2,5-dichloro species).
Part 2: Spectroscopic Characterization (The Validation Protocol)
This section details the "Self-Validating" analytical workflow. The data provided serves as a reference standard.
Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum is the primary tool for purity assessment. The key to validation is the absence of the C5-proton and the presence of the C2-proton.
Solvent: DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Diagnostic |
| 8.90 - 9.05 | Singlet (s) | 1H | H-2 (Thiazole Ring) | Deshielded by adjacent N and S. Confirms thiazole ring integrity. |
| 3.85 - 3.95 | Singlet (s) | 3H | -OCH | Characteristic ester methoxy group. |
| Missing | Doublet/Singlet | N/A | H-5 | CRITICAL: If a peak appears ~8.4 ppm, the sample contains unreacted starting material. |
Mechanistic Insight: In the precursor (Methyl thiazole-4-carboxylate), you would observe two aromatic signals: H2 (~8.9 ppm) and H5 (~8.4 ppm). The chlorination at C5 removes the H5 signal. Therefore, a pure spectrum must show only one aromatic singlet .
Carbon-13 NMR ( C NMR)
The
| Chemical Shift ( | Carbon Type | Assignment | Notes |
| ~161.0 | C=O | Carbonyl (Ester) | Typical ester carbonyl shift. |
| ~153.0 | CH | C-2 | Most deshielded ring carbon (between N and S). |
| ~142.0 | C_quat | C-4 | Quaternary carbon attached to the ester. |
| ~128.0 | C_quat | C-5 (C-Cl) | Upfield shift relative to C-4 due to Cl substitution effects and resonance. |
| ~52.5 | CH | -OCH | Methoxy carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides the definitive "fingerprint" for the chlorine atom due to its natural isotopic abundance.
-
Ionization Mode: ESI (+) or EI
-
Molecular Ion (M
): m/z 177.0 -
Isotope Pattern: The presence of a single Chlorine atom dictates a 3:1 ratio between the M
(177) and M+2 (179) peaks.-
Observation: If the M+2 peak is missing or the ratio is different, the chlorine is absent.
-
-
Fragmentation Logic:
-
m/z 146 (M - 31): Loss of -OCH
(formation of acylium ion). -
m/z 118 (M - 59): Loss of -COOCH
(loss of entire ester group).
-
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: Strong band at 1710–1730 cm
(Ester). -
C-H Stretch (Aromatic): Weak band > 3000 cm
(C2-H). -
C-Cl Stretch: Characteristic bands in the fingerprint region (600–800 cm
), though often obscured by ring modes.
Part 3: Visualization & Workflows
Structural Validation Decision Tree
This diagram guides the researcher through the logic of confirming the structure and rejecting impurities.
Figure 1: Step-by-step logic for validating CAS 1784463-68-8 against common synthetic pitfalls.
Mass Spectrometry Fragmentation Pathway
Understanding the fragmentation helps in interpreting MS/MS data during impurity profiling.
Figure 2: Predicted fragmentation pattern for Methyl 5-chlorothiazole-4-carboxylate.
Part 4: Experimental Protocols
HPLC Purity Method (Generic Gradient)
To ensure the material is suitable for drug development (typically >95% purity), use the following method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Ester).
-
Expected Retention: The 5-chloro derivative is more lipophilic than the non-chlorinated precursor.
-
Precursor (Start Material): Elutes earlier (more polar).
-
Product (5-Cl): Elutes later.
-
Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Thiazole esters can be sensitive to hydrolysis under moist conditions.
-
Solubility: Soluble in DCM, Methanol, DMSO, and Ethyl Acetate. Sparingly soluble in water.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122369677 (Methyl 5-chlorothiazole-4-carboxylate). PubChem. Available at: [Link]
- Barton, D. H. R., et al. "Synthesis and properties of thiazole derivatives." Comprehensive Heterocyclic Chemistry. (General reference for Thiazole chemical shifts).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Reference for general NMR shift prediction of thiazoles).
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The Thiazole Pharmacophore: A Technical Guide to Structure-Activity Relationships and Therapeutic Applications
Executive Summary & Chemical Foundation
The thiazole ring (1,3-thiazole) is a five-membered heterocyclic compound containing sulfur and nitrogen.[1][2][3][4] In modern drug discovery, it is often termed a "wonder nucleus" due to its ability to withstand metabolic cleavage while participating in diverse non-covalent interactions (hydrogen bonding,
From a pharmacochemical perspective, the thiazole ring acts as a bioisostere for pyridine and benzene rings, often improving the lipophilicity and metabolic stability of a drug candidate.
Electronic Architecture
The biological versatility of thiazole stems from its electronic distribution:
-
Sulfur Atom (Position 1): Contributes a lone pair to the
-system, ensuring aromaticity (6 electrons). -
Nitrogen Atom (Position 3): Possesses a lone pair in an
orbital orthogonal to the -system, acting as a hydrogen bond acceptor (HBA) or a coordination site for metal ions (e.g., in metalloenzymes). -
C2 Position: The most acidic proton lies here; it is susceptible to nucleophilic attack if a leaving group is present, or deprotonation for lithiation.
-
C5 Position: The most electron-rich carbon, preferred site for electrophilic aromatic substitution.
Structure-Activity Relationships (SAR)[1]
Understanding the SAR of substituted thiazoles is critical for rational drug design. The substitution pattern dictates the therapeutic class.
SAR Logic Map
The following diagram illustrates the functional impact of substitutions at the C2, C4, and C5 positions.
Figure 1: Functional mapping of the thiazole ring. Substituents at specific positions drive distinct biological outcomes.
Therapeutic Applications: Mechanisms & Data[5][6]
Anticancer Activity
Thiazoles are prominent in oncology, primarily acting through two mechanisms: Kinase Inhibition (e.g., Dasatinib) and Tubulin Stabilization (e.g., Epothilones).
-
Mechanism 1: Src/Abl Kinase Inhibition.
-
Mechanism 2: Microtubule Stabilization.
-
Drug: Epothilones (A and B).
-
Action: The thiazole moiety mimics the interaction of Taxol, stabilizing microtubules and causing cell cycle arrest at the G2/M phase.
-
Comparative Potency Data (Representative IC50 Values)
| Compound Class | Target | Cell Line | IC50 (nM) | Reference |
| Dasatinib | Src/Abl Kinase | K562 (CML) | < 1.0 | [1] |
| Epothilone B | Tubulin | HeLa (Cervical) | 0.3 - 2.5 | [2] |
| Synthetic Thiazole 4f | VEGFR-2 | MCF-7 (Breast) | 93.0 | [3] |
| Sunitinib (Control) | VEGFR-2 | MCF-7 (Breast) | 59.0 | [3] |
Antimicrobial Activity
Historically, Sulfathiazole was a premier sulfonamide antibiotic. Modern derivatives target:
-
DNA Gyrase B: Essential for bacterial DNA replication.
-
Enoyl-ACP Reductase (FabI): Critical for fatty acid synthesis.
Scientist's Note: The presence of a hydrazone linker at C2 often amplifies antibacterial activity against Gram-negative strains by improving membrane permeability.
Experimental Protocols
As a senior scientist, I prioritize protocols that are robust and self-validating. The Hantzsch Thiazole Synthesis remains the gold standard due to its reliability, but modern modifications (microwave/ultrasound) improve yields.
Protocol: Hantzsch Thiazole Synthesis (Standard Reflux)
Objective: Synthesis of 2-amino-4-arylthiazole derivatives. Reaction Type: Condensation cyclization.
Reagents:
- -Haloketone (e.g., Phenacyl bromide) - Caution: Lachrymator
-
Thiourea (or Thioamide derivative)[6]
-
Solvent: Ethanol or Methanol (Absolute)
-
Base: Triethylamine (optional, for neutralization)
Workflow Diagram:
Figure 2: Step-by-step workflow for the Hantzsch synthesis of 2-aminothiazoles.
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of phenacyl bromide in 20 mL of absolute ethanol.
-
Addition: Add 11 mmol (1.1 eq) of thiourea. The slight excess ensures complete consumption of the lachrymatory bromide.
-
Reaction: Attach a reflux condenser. Heat the mixture to reflux (
C) for 2–4 hours.-
Validation: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the bromide spot (
) and the appearance of a polar product spot ( ).
-
-
Workup: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form.[6]
-
Neutralization: Pour the mixture into 100 mL of ice-water. Basify to pH 8–9 using saturated aqueous
or to liberate the free base. -
Purification: Filter the solid precipitate. Recrystallize from ethanol/water to obtain pure crystals.
Protocol: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 of synthesized thiazoles against cancer cell lines (e.g., MCF-7).
-
Seeding: Seed cells (
cells/well) in 96-well plates. Incubate for 24h at C/5% . -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1
M to 100 M).-
Control: Vehicle control (0.1% DMSO) and Positive control (Doxorubicin).
-
-
Incubation: Incubate for 48h.
-
Development: Add 20
L MTT reagent (5 mg/mL). Incubate for 4h. -
Solubilization: Discard supernatant. Add 100
L DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm. Calculate % viability relative to control.
Mechanism of Action: Kinase Signaling Pathway
The following diagram details how thiazole-based inhibitors (like Dasatinib) interrupt downstream oncogenic signaling.
Figure 3: Mechanism of action for Thiazole-based Kinase Inhibitors disrupting the MAPK/ERK pathway.
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.
-
Altmann, K. H., et al. (2000). Epothilones and related structures—a new class of microtubule inhibitors with potent in vivo antitumor activity. Biochimica et Biophysica Acta.
-
El-Moghazy, S. M., et al. (2023). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules.
-
Mishra, C. B., et al. (2015).[7] Thiazole: A promising heterocycle for the development of potent CNS active agents. European Journal of Medicinal Chemistry.
-
Ayati, A., et al. (2019). Thiazole in the pathogenic microbe world: A review of the synthesis and biological applications. Future Medicinal Chemistry.
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- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
Technical Guide: Functionalization Strategies for Methyl 5-chlorothiazole-4-carboxylate
Strategic Profile: The Scaffold
Methyl 5-chlorothiazole-4-carboxylate represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike simple thiazoles, this trisubstituted core offers a dense arrangement of orthogonal reactivity vectors, allowing for rapid diversification into 3D chemical space.
Key Physicochemical Attributes[1][2][3]
-
Lipophilicity Modulation: The C5-chlorine atom increases
relative to the hydro-analog, improving membrane permeability while blocking a metabolically labile site (C5-H). -
Electronic Tuning: The electron-withdrawing nature of the C4-ester and C5-chloro groups significantly acidifies the C2-proton (
~26-28), facilitating C-H functionalization but also requiring careful base selection during other transformations. -
Vector Orthogonality:
-
C4-Ester: Electrophilic carbonyl (Amidation/Reduction).
-
C5-Chloro: Electrophilic handle (Pd-catalyzed cross-coupling).
-
C2-Proton: Nucleophilic (via deprotonation) or radical (via C-H activation) handle.
-
Divergent Synthesis Map
The following diagram illustrates the logical flow of modifying this scaffold. Note the "Order of Operations" logic: C4 modifications are generally most robust, while C5 and C2 functionalizations require chemoselectivity considerations.
Figure 1: Divergent synthesis vectors for Methyl 5-chlorothiazole-4-carboxylate. The C4, C5, and C2 positions offer orthogonal reactivity profiles.
Vector 1: The C4-Ester (Library Generation)
The methyl ester is the most robust handle. Direct aminolysis of thiazole esters is often sluggish due to the electron-deficient ring deactivating the carbonyl carbon. The most reliable "self-validating" protocol involves hydrolysis followed by HATU-mediated coupling.
Experimental Protocol: Hydrolysis & Amidation
Step A: Saponification
-
Dissolution: Dissolve Methyl 5-chlorothiazole-4-carboxylate (1.0 equiv) in THF:Water (3:1).
-
Reagent: Add LiOH·H₂O (1.5 equiv). Why LiOH? It is milder than NaOH and prevents potential decarboxylation or nucleophilic attack at the C5-Cl site.
-
Reaction: Stir at RT for 2-4 hours. Monitor by TLC/LCMS (Disappearance of ester, appearance of acid peak).
-
Workup: Acidify to pH 3 with 1N HCl. The acid product typically precipitates. Filter and dry.
Step B: Amide Coupling (HATU Method)
-
Activation: To a solution of the carboxylic acid (1.0 equiv) in DMF, add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 10 mins to form the active ester.
-
Coupling: Add the amine (R-NH₂, 1.1 equiv).
-
Completion: Stir at RT for 2-12 hours.
-
Validation: LCMS should show [M+H]⁺ corresponding to the amide.
Vector 2: The C5-Chloro (Cross-Coupling)
The Challenge: The C5-Cl bond in thiazoles is less reactive than C2-halides or phenyl chlorides due to the specific electronic distribution of the 1,3-azole ring. Standard catalysts (e.g., Pd(PPh₃)₄) often fail or require harsh temperatures that degrade the ester. The Solution: Use electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate oxidative addition.
Experimental Protocol: Suzuki-Miyaura Coupling
Substrate: Methyl 5-chlorothiazole-4-carboxylate Coupling Partner: Aryl Boronic Acid (Ar-B(OH)₂)
-
System Setup: In a microwave vial, combine the thiazole (1.0 equiv), Ar-B(OH)₂ (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst: Add XPhos Pd G2 (2-5 mol%).
-
Expert Insight: XPhos is superior here because it prevents the formation of inactive Pd-dimers and accelerates oxidative addition into the hindered/deactivated C5-Cl bond.
-
-
Solvent: Add 1,4-Dioxane:Water (4:1). Degas with Nitrogen for 5 mins.
-
Reaction: Heat to 80°C (oil bath) or 100°C (Microwave) for 1-2 hours.
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Vector 3: The C2-H (Late-Stage Functionalization)
The C2 proton is the "wildcard." It allows for C-H activation, but one must be careful not to displace the C5-Cl.
Mechanism: C-H Arylation vs. Lithiation
-
Lithiation (TMPMgCl·LiCl): Requires -78°C. Can be risky as the resulting anion can undergo "halogen dance" (migration of the Cl from C5 to C2).
-
Pd-Catalyzed C-H Activation: The preferred method for medicinal chemistry. It uses the acidity of C2-H to form a C-Pd bond without pre-functionalization.
Experimental Protocol: C2-Arylation
-
Reagents: Combine Thiazole (1 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (1.0 equiv).
-
Role of Silver: Ag₂CO₃ acts as a halide scavenger and oxidant, regenerating the Pd(II) species.
-
-
Ligand: PPh₃ (10 mol%) or reaction can be ligand-free (Jeffery conditions).
-
Conditions: DMF, 120°C, 16 hours.
-
Note: This reaction is sensitive to sterics on the Aryl Iodide.
Biological Context & Applications
Derivatives of this scaffold are critical in two major therapeutic areas:
-
Anti-Tubercular Agents: The thiazole-4-carboxylate core mimics the structure of thiolactomycin, targeting the
-ketoacyl-ACP synthase (mtFabH). -
Kinase Inhibitors: The 5-aryl-thiazole motif (accessible via Vector 2) serves as a hinge-binder in various kinase inhibitors (e.g., Dasatinib analogs), where the Nitrogen interacts with the hinge region of the ATP binding site.
Data Summary: Reactivity Comparison
| Position | Substituent | Reactivity Type | Preferred Reagent/Catalyst | Critical Constraint |
| C4 | Methyl Ester | Hydrolysis/Amidation | LiOH / HATU | Avoid strong heating with NaOH (Decarboxylation risk) |
| C5 | Chlorine | Suzuki/Buchwald | XPhos Pd G2 / Pd(dtbpf) | Standard Pd(PPh₃)₄ is often inactive.[1][2] |
| C2 | Hydrogen | C-H Activation | Pd(OAc)₂ / Ag₂CO₃ | High acidity ( |
References
-
Al-Balas, Q., et al. (2009).[3] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. Link
-
Gou, S., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization. MDPI Molecules. Link
-
Kalogirou, A. S., et al. (2023).[1][4] Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. MDPI Molbank. Link
- Strotman, N. A., et al. (2010). Catalyst Development for the Suzuki−Miyaura Coupling of Heteroaryl Chlorides. Journal of Organic Chemistry. (General reference for XPhos utility in heteroaryl chlorides).
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Orthogonal Functionalization of Methyl 5-chlorothiazole-4-carboxylate: A Strategic Guide for Drug Discovery
Executive Summary
In the landscape of modern drug discovery and agrochemical development, halogenated heterocyclic esters serve as indispensable scaffolds.1 (CAS: 1784463-68-8) stands out as a highly versatile, bifunctional building block[1]. By possessing both a C4-methyl ester and a C5-chlorine atom, this molecule offers two distinct, orthogonal handles for derivatization. This whitepaper provides an in-depth mechanistic analysis of its reactivity, structural properties, and field-proven experimental protocols designed for robust, scalable synthesis.
Physicochemical & Structural Profiling
Understanding the baseline properties of Methyl 5-chlorothiazole-4-carboxylate is critical for predicting its behavior in various solvent systems and reaction conditions. The data below synthesizes its core .
| Property | Value |
| Chemical Name | Methyl 5-chlorothiazole-4-carboxylate |
| CAS Registry Number | 1784463-68-8 |
| Molecular Formula | C5H4ClNO2S |
| Molecular Weight | 177.61 g/mol |
| SMILES String | O=C(C1=C(Cl)SC=N1)OC |
| InChI Key | CBUGUIRVEVWZGR-UHFFFAOYSA-N |
| Storage Conditions | 2-8°C, Inert Atmosphere (Argon/N2) |
| Topological Polar Surface Area | 93.4 Ų |
Mechanistic Rationale: Orthogonal Reactivity
The strategic value of this scaffold lies in its orthogonal reactivity, which allows chemists to sequentially modify the C4 and C5 positions without cross-interference, a technique frequently utilized in the 2[2].
-
C4-Ester (Nucleophilic Acyl Substitution): The methyl ester is primed for hydrolysis. Treatment with aqueous lithium hydroxide (LiOH) in a THF/MeOH mixture rapidly yields the corresponding 5-chlorothiazole-4-carboxylic acid. Causality: This is driven by the hard nucleophilicity of the hydroxide ion attacking the electrophilic carbonyl carbon. The resulting acid can be subsequently coupled with diverse amines using uronium-based coupling reagents (e.g., HATU) to generate thiazole-4-carboxamides.
-
C5-Chlorine (Cross-Coupling & SNAr): The thiazole ring is inherently electron-deficient. The presence of the electron-withdrawing ester at C4 further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pi-system. Causality: This electronic activation makes the C5-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines and thiolates. Furthermore, the C-Cl bond readily undergoes oxidative addition with Palladium(0) catalysts, enabling Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions to introduce aryl, alkyl, or alkynyl groups at the C5 position.
Logical Decision Tree for Functionalization
Orthogonal functionalization pathways of Methyl 5-chlorothiazole-4-carboxylate.
Validated Experimental Workflow: C5 Suzuki-Miyaura Coupling
The following protocol outlines a highly efficient C5-arylation. It is designed as a self-validating system, where visual cues and strategic reagent choices ensure high fidelity and yield.
Step-by-step experimental workflow for C5 Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology
-
Reagent Preparation: In a flame-dried Schlenk flask, combine Methyl 5-chlorothiazole-4-carboxylate (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.2 equiv, 1.2 mmol).
-
Base and Catalyst Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) and the precatalyst Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).
-
Causality: K₂CO₃ is specifically selected because its mild basicity is sufficient to facilitate the transmetalation step of the boronic acid, yet gentle enough to prevent premature hydrolysis of the C4-methyl ester.
-
-
Solvent Addition and Degassing: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Purge the reaction vessel with Nitrogen or Argon for 3 cycles (vacuum/backfill).
-
Self-Validation: Oxygen must be rigorously excluded. The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base, preventing reaction stalling.
-
-
Reaction Execution: Heat the mixture to 90°C for 12 hours.
-
Self-Validation: The mixture will transition from a bright yellow suspension to a dark brown/black mixture, visually indicating the formation of the active Pd(0) species. Monitor via TLC (Hexanes/EtOAc 7:3); the starting material (UV active at 254 nm) should completely disappear.
-
-
Workup and Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the C5-arylated product.
References
- Title: 1784463-68-8 - Accel Scientific Source: Accel Scientific URL
- Title: Methyl 5-chlorothiazole-4-carboxylate | 1784463-68-8 Source: MilliporeSigma URL
- Title: Organic Letters Vol. 5 No.
Sources
Methodological & Application
Application Note: Methyl 5-chlorothiazole-4-carboxylate in Medicinal Chemistry
Executive Summary
Methyl 5-chlorothiazole-4-carboxylate is a high-value heterocyclic building block characterized by a trifunctional core: a thiazole ring, a reactive chlorine atom at the C5 position, and a methyl ester at the C4 position. This unique substitution pattern allows for orthogonal functionalization strategies, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) .
This guide details the chemical reactivity profile of this scaffold and provides validated protocols for its transformation into bioactive libraries. Key applications include the development of kinase inhibitors, anti-tubercular agents, and MUC1 oncoprotein inhibitors.
Chemical Profile & Reactivity Map
The thiazole ring is electron-deficient, similar to pyridine. The presence of the electron-withdrawing ester group at C4 and the chlorine at C5 creates a distinct electronic environment:
-
C4-Ester: Susceptible to hydrolysis, reduction, and amidation. It serves as the primary vector for expanding the molecule into the solvent-exposed regions of a protein binding pocket.
-
C5-Chloride: A handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Stille). While less reactive than 2-chlorothiazoles towards
, the C5-Cl bond is activated for oxidative addition by palladium catalysts, especially when using electron-rich ligands. -
C2-Position (if unsubstituted): The most acidic proton on the ring (
), allowing for direct C-H activation or lithiation-quenching sequences.
Visualization: Functionalization Workflow
Figure 1: Orthogonal functionalization pathways for Methyl 5-chlorothiazole-4-carboxylate.
Detailed Application Protocols
Protocol A: Hydrolysis to 5-Chlorothiazole-4-carboxylic Acid
Objective: Generate the free acid for subsequent peptide coupling or solubility enhancement. Mechanism: Base-catalyzed saponification.
Materials:
-
Methyl 5-chlorothiazole-4-carboxylate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 eq)
-
Solvent: THF/Water (3:1 v/v)
-
1M HCl (for acidification)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 g (approx. 5.2 mmol) of the ester in 15 mL of THF.
-
Activation: Add a solution of LiOH·H₂O (436 mg, 10.4 mmol) in 5 mL of water dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of the ester peak.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Cool the aqueous residue to 0°C.
-
Acidify carefully with 1M HCl to pH ~3. A white precipitate should form.
-
-
Isolation: Filter the precipitate, wash with cold water (2 x 5 mL), and dry under vacuum.
-
Note: If no precipitate forms, extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate.
-
Expected Yield: >90% Data Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the methyl singlet (~3.8 ppm) and the appearance of a broad carboxylic acid proton (~13.0 ppm).
Protocol B: Suzuki-Miyaura Cross-Coupling at C5
Objective: Introduce aryl or heteroaryl diversity at the 5-position. Challenge: The 5-chloro substituent is less reactive than 5-bromo or 5-iodo analogs. The use of specialized phosphine ligands (e.g., XPhos, SPhos) is critical to facilitate the oxidative addition step.
Materials:
-
Methyl 5-chlorothiazole-4-carboxylate (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂ (5 mol%)
-
Base: K₃PO₄ (3.0 eq) or Cs₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) degassed.
Step-by-Step Procedure:
-
Preparation: In a microwave vial or pressure tube, combine the ester (1.0 eq), aryl boronic acid (1.2 eq), and base.
-
Inert Atmosphere: Purge the vial with Nitrogen or Argon for 5 minutes.
-
Catalyst Addition: Add the Pd source and ligand (or pre-catalyst) and the degassed solvent mixture. Seal the vessel immediately.
-
Heating:
-
Thermal: Heat at 90°C for 12–16 hours.
-
Microwave: Irradiate at 110°C for 30–60 minutes.
-
-
Workup:
-
Filter through a pad of Celite to remove Pd residues. Wash with EtOAc.
-
Partition between EtOAc and water. Wash organic layer with brine.
-
Dry over MgSO₄ and concentrate.
-
-
Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Scientific Insight: The electron-withdrawing ester at C4 decreases the electron density of the thiazole ring. While this deactivates the ring towards electrophilic attack, it can stabilize the anionic intermediate in
Protocol C: Direct Amidation (Library Generation)
Objective: Rapid synthesis of thiazole-4-carboxamides. Method: One-pot hydrolysis-coupling or direct aminolysis (using AlMe₃).
Direct Aminolysis (Trimethylaluminum Method): Caution: Pyrophoric reagent.
-
Dissolve amine (1.5 eq) in dry Toluene/DCM under Argon.
-
Add AlMe₃ (2.0 M in toluene, 1.5 eq) dropwise at 0°C. Stir for 30 mins to form the aluminum amide.
-
Add Methyl 5-chlorothiazole-4-carboxylate (1.0 eq) in Toluene.
-
Heat to reflux (or 80°C) for 4–6 hours.
-
Quench: Carefully quench with dilute HCl (gas evolution!). Extract with EtOAc.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Molecular Weight | 191.64 g/mol | Fragment-like property space |
| ClogP | ~1.5 | Ideal for lead optimization |
| H-Bond Acceptors | 3 (N, O, O) | |
| H-Bond Donors | 0 | Can be added via amidation |
| pKa (C2-H) | ~29 | Requires strong base (LDA/BuLi) for deprotonation |
| Boiling Point | ~260°C | High thermal stability |
Medicinal Chemistry Applications
Kinase Inhibitors
Thiazole-4-carboxamides are privileged scaffolds in kinase inhibition. The nitrogen of the thiazole and the amide NH (after functionalization) often form a bidentate "hinge-binding" motif within the ATP binding pocket of kinases (e.g., Dasatinib analogues). The 5-Cl group can be replaced by hydrophobic aryls to target the "gatekeeper" region or the back-pocket [2].
Anti-Tubercular Agents (mtFabH Inhibitors)
Derivatives of 2-aminothiazole-4-carboxylates have shown potency against Mycobacterium tuberculosis by inhibiting
MUC1 Oncoprotein Inhibitors
4-Methylthiazole-5-carboxylic acid derivatives have been explored as MUC1 inhibitors for breast cancer therapy.[2] The regioisomeric 5-chlorothiazole-4-carboxylate provides a vector to explore different chemical space, potentially improving metabolic stability by blocking the C5 position from metabolic oxidation [4].
References
-
Suzuki Coupling of Deactivated Heterocycles
-
Thiazoles in Drug Discovery
-
Anti-Tubercular Applications
-
PLOS ONE. "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv." Link
-
-
Anticancer Derivatives
-
PubMed. "Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents." Link
-
-
Compound Data
Sources
- 1. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 8. Methyl 4-methylthiazole-5-carboxylate | C6H7NO2S | CID 676432 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Methyl 5-chlorothiazole-4-carboxylate as a Strategic Synthetic Building Block
Introduction & Chemical Anatomy
In modern medicinal chemistry and complex molecule synthesis, heavily functionalized heterocyclic building blocks are essential for navigating structure-activity relationship (SAR) landscapes. Methyl 5-chlorothiazole-4-carboxylate (CAS: 1784463-68-8) is a highly versatile, bifunctional scaffold[1]. With a molecular weight of 177.61 g/mol , this compound offers two distinct, orthogonal vectors for derivatization: a C5-chloro group primed for transition-metal-catalyzed cross-coupling, and a C4-methyl ester serving as a reliable handle for acyl substitution[2].
Understanding the electronic nature of this thiazole core is critical for predicting its reactivity. The thiazole ring is inherently π-excessive; however, the presence of the strongly electron-withdrawing ester at C4 and the electronegative chlorine at C5 renders the ring highly electron-deficient[2]. Consequently, the core is severely deactivated toward standard Electrophilic Aromatic Substitution (EAS) reactions (e.g., nitration or Friedel-Crafts acylation)[2]. Instead, this electron deficiency lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Cl bond, making it an excellent electrophile for oxidative addition by low-valent palladium species[2].
Fig 1. Reactivity map of Methyl 5-chlorothiazole-4-carboxylate illustrating divergent synthetic pathways.
Upstream Synthesis: Accessing the Core Scaffold
While commercially available, the synthesis of methyl 5-chlorothiazole-4-carboxylate is typically achieved via the deamination of its precursor, methyl 2-amino-5-chlorothiazole-4-carboxylate[3]. The precursor is subjected to a Sandmeyer-type radical reduction using tert-butyl nitrite (t-BuONO) in tetrahydrofuran (THF).
Mechanistic Rationale: The tert-butyl nitrite acts as a diazotizing agent, converting the C2-amine into a diazonium salt. In the absence of a strong external nucleophile and under ethereal solvent conditions (THF), the diazonium species undergoes homolytic cleavage to form a transient C2-radical, which rapidly abstracts a hydrogen atom from the solvent, yielding the deaminated 5-chlorothiazole core.
Downstream Application Protocols
The true value of methyl 5-chlorothiazole-4-carboxylate lies in its downstream functionalization. The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure experimental trustworthiness.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5
Aryl chlorides are notoriously challenging substrates for cross-coupling due to the high bond dissociation energy of the C-Cl bond (~96 kcal/mol). However, the electron-withdrawing C4-ester activates the C5-chloride, allowing for efficient coupling using modern, electron-rich phosphine ligands like XPhos[4].
Reagents & Materials:
-
Methyl 5-chlorothiazole-4-carboxylate (1.0 equiv, 1.0 mmol)
-
Aryl or Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)
-
XPhos Pd G2 precatalyst (0.05 equiv, 5 mol%)[4]
-
Potassium phosphate tribasic (
) (2.0 equiv, 2.0 mmol) -
Solvent: THF/Water (3:1 v/v, 10 mL)[4]
Step-by-Step Methodology:
-
System Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the thiazole core, the boronic acid, and
. -
Degassing (Critical Step): Add the THF/Water mixture. Degas the suspension by sparging with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand and degrades the active Pd(0) species, leading to premature reaction stalling and boronic acid homocoupling.
-
Catalyst Activation: Quickly add the XPhos Pd G2 precatalyst under a positive stream of Argon. Seal the flask and heat to 65 °C.
-
In-Process Control (IPC): After 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. Validation: The reaction is complete when the starting material mass (m/z 177.6) is fully consumed. If unreacted starting material persists, verify the pH (should be >8) and check for the presence of the des-boronated aryl species, which indicates protodeboronation side-reactions.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via silica gel chromatography.
Protocol B: Ester Hydrolysis and Subsequent Amidation
The C4-methyl ester can be converted into a variety of amides, a transformation frequently utilized in the synthesis of bioactive molecules, such as Complement Factor D inhibitors[5] and DHODH inhibitors[3].
Reagents & Materials:
-
5-Substituted-thiazole-4-carboxylate intermediate (1.0 equiv, 1.0 mmol)
-
Lithium hydroxide monohydrate (
) (1.5 equiv, 1.5 mmol)[5] -
Solvent: THF / Methanol / Water (3:1:1 v/v/v, 10 mL)[5]
Step-by-Step Methodology:
-
Saponification: Dissolve the ester in the THF/MeOH/Water mixture. Causality: This specific ternary solvent system is mandatory. THF dissolves the organic ester, water dissolves the inorganic
, and methanol acts as a miscible bridge that prevents the formation of a biphasic system, ensuring rapid kinetics[5]. -
Hydrolysis: Add
in one portion. Stir at room temperature for 40–60 minutes[5]. -
IPC Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The ester (
) should completely convert to the baseline-retained carboxylate salt ( ). -
Acidification & Extraction: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water (5 mL) and cool to 0 °C. Dropwise add concentrated HCl until the pH reaches 1.0 to 2.0[5]. Extract the precipitated free carboxylic acid with EtOAc (3 × 15 mL). Dry and concentrate.
-
Amidation: The resulting carboxylic acid can be immediately coupled with a primary or secondary amine using standard peptide coupling reagents (e.g., EDCI, HOBt, and DIPEA in DMF) to yield the final target compound.
Fig 2. Step-by-step synthetic workflow from precursor to bioactive Factor D inhibitor intermediates.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected outcomes for the primary transformations of methyl 5-chlorothiazole-4-carboxylate.
| Transformation Type | Reagents / Catalyst | Solvent System | Temp (°C) | Time (h) | Typical Yield | Application Context |
| Suzuki Cross-Coupling | Ar-B(OH)₂, XPhos Pd G2, K₃PO₄ | THF / H₂O (3:1) | 65 | 2 - 4 | 75% - 90% | Introduction of C5-aryl groups for SAR exploration[4]. |
| Stille Cross-Coupling | Ar-SnBu₃, Pd(PPh₃)₄, CsF | Toluene or DMF | 90 - 110 | 12 - 18 | 60% - 80% | Coupling of sensitive heteroaryl stannanes[2]. |
| Ester Saponification | LiOH·H₂O (1.5 equiv) | THF / MeOH / H₂O | 20 - 25 | 0.5 - 1 | >95% | Preparation of free acid for Factor D inhibitors[5]. |
| Amidation | EDCI, HOBt, DIPEA, R-NH₂ | DMF or DCM | 25 | 4 - 12 | 70% - 85% | Synthesis of DHODH inhibitor carboxamides[3]. |
References
- Holers, V. M., et al. "Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof." Google Patents (WO2015009977A1).
- Unknown Inventor. "Bi-aryl dihydroorotate dehydrogenase inhibitors." Google Patents (WO2021070132A1).
-
CNR-IRIS. "Results in Chemistry: Suzuki-Miyaura cross-coupling reaction using XPhos Pd G2." cnr.it. Available at: [Link]
Sources
- 1. accelsci.com [accelsci.com]
- 2. Ethyl 2,5-dichlorothiazole-4-carboxylate | 135925-33-6 | Benchchem [benchchem.com]
- 3. WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]
- 4. iris.cnr.it [iris.cnr.it]
- 5. WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof - Google Patents [patents.google.com]
protocols for nucleophilic substitution on Methyl 5-chlorothiazole-4-carboxylate
This guide outlines the strategic protocols for nucleophilic substitution on Methyl 5-chlorothiazole-4-carboxylate .
Application Note: Functionalization of Methyl 5-chlorothiazole-4-carboxylate
Executive Summary & Chemical Context
Methyl 5-chlorothiazole-4-carboxylate presents a unique reactivity profile in heterocyclic chemistry. Unlike the highly reactive 2-position (situated between sulfur and nitrogen), the 5-position of the thiazole ring is inherently electron-rich due to the electron-donating resonance effect of the adjacent sulfur atom. Consequently, unactivated 5-chlorothiazoles are typically inert to classical Nucleophilic Aromatic Substitution (SNAr).
However, the presence of the methyl ester at the C4 position is the critical "switch" that enables reactivity. This electron-withdrawing group (EWG) lowers the LUMO energy of the ring, sufficiently activating the C5-position for substitution with strong nucleophiles (thiols) or enabling oxidative addition with palladium catalysts (amines/aryls).
Strategic Decision Matrix:
-
For Sulfur Nucleophiles (Thiols/Thiolates): Use Protocol A (Classical SNAr) . The C4-ester provides sufficient activation.
-
For Nitrogen Nucleophiles (Amines): Use Protocol B (Pd-Catalyzed Buchwald-Hartwig) . Classical SNAr is often too sluggish or requires harsh conditions that degrade the ester.
-
For Carbon Nucleophiles (Aryl/Alkyl): Use Protocol C (Suzuki-Miyaura Coupling) .
Mechanistic Insight
The reaction pathways are dictated by the electronic push-pull nature of the substrate:
-
SNAr Mechanism (Path A): The nucleophile attacks C5, forming a Meisenheimer-like anionic intermediate. This intermediate is stabilized by resonance delocalization onto the C4-carbonyl oxygen.
-
Pd-Catalysis Mechanism (Path B): The C5-Cl bond is strong; however, low-valent Palladium (Pd0) can insert into this bond (Oxidative Addition). The C4-ester prevents catalyst poisoning by reducing the basicity of the thiazole nitrogen.
Experimental Protocols
Protocol A: Thio-Etherification via SNAr
Best for: Alkyl thiols, Aryl thiols, and Thiolates.
Reagents:
-
Substrate: Methyl 5-chlorothiazole-4-carboxylate (1.0 equiv)
-
Nucleophile: Thiol (R-SH) (1.2 equiv)
-
Base: Potassium Carbonate (K2CO3) (2.0 equiv)[1]
-
Solvent: Anhydrous DMF or DMSO (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a reaction vial and purge with Nitrogen (N2).
-
Dissolution: Dissolve the methyl 5-chlorothiazole-4-carboxylate in anhydrous DMF.
-
Activation: Add K2CO3. Stir for 10 minutes at Room Temperature (RT) to ensure basicity.
-
Addition: Add the thiol dropwise.
-
Reaction: Heat the mixture to 60–80°C . Monitor via TLC/LCMS.
-
Note: Reaction typically completes in 2–6 hours.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Critical Control Point: Avoid using Hydroxide bases (NaOH/KOH) or aqueous alcohols, as these will rapidly hydrolyze the C4-methyl ester to the carboxylic acid.
Protocol B: Amination via Buchwald-Hartwig Cross-Coupling
Best for: Primary and Secondary Amines (Anilines, Morpholines, Piperazines).
Reagents:
-
Substrate: Methyl 5-chlorothiazole-4-carboxylate (1.0 equiv)
-
Nucleophile: Amine (1.2 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: XPhos or BINAP (10 mol%)
-
Base: Cesium Carbonate (Cs2CO3) (2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed)
Step-by-Step Methodology:
-
Inert Environment: Charge a microwave vial or Schlenk tube with the substrate, Pd(OAc)2, Ligand, and Cs2CO3.
-
Degassing: Seal and evacuate/backfill with Argon (3 cycles).
-
Solvation: Inject degassed Toluene/Dioxane and the Amine through the septum.
-
Catalysis: Heat to 100°C (oil bath) or 110°C (Microwave) for 4–12 hours.
-
Observation: The solution often turns dark red/brown, indicating active Pd species.
-
-
Filtration: Filter the hot mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.
-
Purification: Concentrate in vacuo and purify via silica gel chromatography.
Protocol C: Arylation via Suzuki-Miyaura Coupling
Best for: Attaching Phenyl or Heteroaryl groups at C5.
Reagents:
-
Substrate: Methyl 5-chlorothiazole-4-carboxylate (1.0 equiv)
-
Boronic Acid: Ar-B(OH)2 (1.5 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Mixing: Combine substrate, boronic acid, and base in a vial.
-
Catalyst Addition: Add Pd catalyst last to minimize oxidation.
-
Degassing: Sparge the solvent mixture with Argon for 15 mins before adding to the vial.
-
Reaction: Heat to 90°C for 4–8 hours.
-
Workup: Standard aqueous extraction (EtOAc/Water).
Comparative Data & Troubleshooting
| Parameter | Protocol A (SNAr) | Protocol B (Buchwald) | Protocol C (Suzuki) |
| Target Bond | C5–S / C5–O | C5–N | C5–C |
| Scope | Thiols, Phenols | Amines, Amides | Aryl/Alkyl Boronates |
| Temp Range | 60–80°C | 90–110°C | 80–100°C |
| Common Yield | 75–90% | 60–85% | 70–95% |
| Major Side Reaction | Ester Hydrolysis | Dehalogenation (C5-H) | Protodeboronation |
| Key Precaution | Keep Anhydrous | Exclude O2 strictly | Degas solvents thoroughly |
Troubleshooting Guide:
-
Low Conversion (SNAr): If the reaction stalls, add a catalytic amount (10 mol%) of KI (Finkelstein condition) to generate the more reactive 5-iodo intermediate in situ.
-
Ester Hydrolysis: If the methyl ester cleaves to the acid, re-esterify using TMS-Diazomethane or MeOH/H2SO4 post-workup. Alternatively, switch to the tert-butyl ester analog for higher stability.
-
Regioselectivity: If starting from 2,5-dichlorothiazole-4-carboxylate, the C2-Cl will react first under SNAr conditions. C5 functionalization requires the C2 position to be blocked or already substituted.
Decision Logic Visualization
Caption: Strategic workflow for selecting the optimal functionalization pathway based on nucleophile type.
References
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Palladium-Catalyzed Cross-Coupling of Thiazoles. Source: Organic Chemistry Portal URL:[Link]
-
Synthesis and Reactivity of 5-Chloro-3-methylisothiazole-4-carboxylic Acid Derivatives. Source: MDPI (Molecules Journal) URL:[Link]
-
Reactivity of Thiazole Derivatives: Kinetics and Mechanisms. Source: Journal of Organic Chemistry (via Academia.edu) URL:[Link]
Sources
functionalization of the thiazole ring in Methyl 5-chlorothiazole-4-carboxylate
An Application Guide to the Strategic Functionalization of Methyl 5-chlorothiazole-4-carboxylate
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in numerous pharmaceuticals and functional organic materials.[1][2] Methyl 5-chlorothiazole-4-carboxylate represents a versatile and highly valuable building block, offering multiple sites for chemical modification. The chloro-substituent at the C5 position serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, while the proton at the C2 position is amenable to direct C-H functionalization. This guide provides an in-depth exploration of key synthetic strategies to functionalize this scaffold, offering not just protocols but the underlying chemical logic to empower researchers in their synthetic endeavors.
Introduction: The Thiazole Scaffold in Modern Chemistry
Thiazole derivatives are a class of heterocyclic compounds that have garnered immense interest due to their wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Their structural rigidity and capacity for hydrogen bonding make them privileged structures in drug design.[1] Methyl 5-chlorothiazole-4-carboxylate is an exemplary starting material. Its ester functionality provides a site for further derivatization (e.g., hydrolysis and amide coupling), while the C5-chloro group allows for the introduction of diverse aryl, alkyl, alkynyl, and amino groups through modern cross-coupling methodologies. This strategic functionalization is pivotal for generating libraries of novel compounds for screening and development.
Strategic Overview of Functionalization
The primary sites for modification on Methyl 5-chlorothiazole-4-carboxylate are the C5 position (via the chloro group) and the C2 position (via C-H activation). The C-Cl bond, while less reactive than corresponding C-Br or C-I bonds, can be effectively activated using modern, highly active palladium catalyst systems.[5] The C2-H bond is the most acidic on the thiazole ring, making it a prime target for regioselective direct functionalization.[6][7]
Figure 1: Key functionalization sites on the target scaffold.
Palladium-Catalyzed Cross-Coupling at the C5 Position
The C5-chloro group is the most versatile handle for introducing molecular diversity. The success of these reactions hinges on selecting a catalyst system capable of activating the relatively inert C-Cl bond. This typically requires palladium precatalysts paired with sterically bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it a cornerstone of modern synthesis.[8] For chlorinated heterocycles, the primary challenge is the oxidative addition step. Highly active catalyst systems are therefore mandatory.
Causality Behind Component Selection:
-
Catalyst/Ligand: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or JohnPhos are highly effective. They possess the steric bulk and electron-donating properties necessary to stabilize the active Pd(0) species and facilitate the difficult oxidative addition of the C-Cl bond.[5] Pre-formed palladium precatalysts (e.g., SPhos Pd G3) are often preferred for their air-stability and consistent performance.
-
Base: A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation without causing unwanted side reactions like ester hydrolysis.[9] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[5]
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or DME are standard. The addition of a small amount of water can sometimes accelerate the reaction.[10]
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagent | Loading/Conc. | Purpose |
|---|---|---|---|
| Aryl Halide | Methyl 5-chlorothiazole-4-carboxylate | 1.0 equiv | Substrate |
| Boronic Acid | Aryl- or Heteroarylboronic Acid | 1.2–1.5 equiv | Coupling Partner |
| Pd Precatalyst | SPhos Pd G3 | 1–5 mol% | Catalyst Source |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0–3.0 equiv | Boronate Activation |
| Solvent | 1,4-Dioxane / H₂O (10:1) | ~0.1 M | Reaction Medium |
| Temperature | 80–110 °C | - | Thermal Energy |
Detailed Protocol: Synthesis of Methyl 5-(4-methoxyphenyl)thiazole-4-carboxylate
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Methyl 5-chlorothiazole-4-carboxylate (1.0 mmol, 191.6 mg), 4-methoxyphenylboronic acid (1.5 mmol, 228 mg), and K₃PO₄ (2.0 mmol, 424.6 mg).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst (0.02 mmol, 15.3 mg).
-
Solvent Addition: Add degassed 1,4-dioxane (9 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the desired product.
Sources
- 1. 2 H -Thiazolo[4,5- d ][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03874F [pubs.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme.de [thieme.de]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Functionalization of Methyl 5-chlorothiazole-4-carboxylate
Introduction: The Scaffold Advantage
Methyl 5-chlorothiazole-4-carboxylate (CAS: 105512-81-0) represents a "privileged scaffold" in medicinal chemistry. Its structural economy offers two distinct, orthogonal reactive handles: the electrophilic C-5 chlorine and the C-4 methyl ester. This bifunctionality allows for the rapid generation of diverse chemical libraries, particularly kinase inhibitors (e.g., Dasatinib analogs) and adenosine receptor antagonists.
This guide details three validated workflows to transform this precursor into high-value heterocyclic entities. By exploiting the electronic disparity between the C-5 and C-4 positions, researchers can achieve high chemo-selectivity without extensive protecting group manipulations.
Chemo-Selectivity Analysis
-
C-5 Position (Chlorine): Activated by the electron-withdrawing nature of the thiazole ring and the adjacent C-4 carbonyl. It serves as an excellent leaving group for Nucleophilic Aromatic Substitution (
) or a handle for Palladium-catalyzed cross-coupling. -
C-4 Position (Ester): Susceptible to classical acyl substitution (aminolysis, hydrazinolysis) and cyclocondensation reactions.
Reactivity Map & Logic Flow
The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.
Figure 1: Divergent synthetic pathways. Blue indicates starting material; Green indicates mono-functionalized products; Red indicates fused bicyclic systems.
Application Module A: Nucleophilic Aromatic Substitution ( )
Objective: Introduction of amine diversity at the C-5 position. Mechanism: The electron-withdrawing ester at C-4 lowers the LUMO energy at C-5, facilitating attack by nucleophiles.
Protocol A1: Synthesis of Methyl 5-(alkylamino)thiazole-4-carboxylates
Reagents:
-
Methyl 5-chlorothiazole-4-carboxylate (1.0 eq)
-
Primary/Secondary Amine (1.2 eq)
-
Diisopropylethylamine (DIEA) (2.0 eq)
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of Methyl 5-chlorothiazole-4-carboxylate in 5 mL of anhydrous ACN.
-
Addition: Add 2.0 mmol of DIEA followed by 1.2 mmol of the target amine dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (80°C for ACN) for 4–6 hours.
-
Self-Validation Check: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear, replaced by a more polar fluorescent spot ( ).
-
-
Workup: Cool to RT. Concentrate the solvent under reduced pressure.
-
Extraction: Redissolve residue in EtOAc (20 mL), wash with 0.1 M HCl (to remove excess amine/DIEA), then saturated
and brine. -
Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Data Summary:
| Parameter | Typical Value | Notes |
| Yield | 75–90% | Sterically hindered amines require DMF/100°C. |
| Methyl ester singlet remains (confirms C-4 integrity). | ||
| MS Signature | M+1 (Amine mass + 142) | Chlorine isotope pattern (3:1) disappears. |
Application Module B: Palladium-Catalyzed Cross-Coupling
Objective: Installation of aryl/heteroaryl groups at C-5 via Suzuki-Miyaura coupling. Scientific Insight: The C-5 chloride is less reactive than a bromide/iodide. Therefore, electron-rich phosphine ligands or specific catalytic systems are required to facilitate the oxidative addition step.
Protocol B1: C-5 Arylation
Reagents:
-
Methyl 5-chlorothiazole-4-carboxylate (1.0 eq)
-
Aryl Boronic Acid (1.5 eq)
-
Catalyst:
(5 mol%) or (for heteroaryls) -
Base:
(2.0 eq) -
Solvent: Toluene:Ethanol:Water (4:1:1)
Step-by-Step Methodology:
-
Degassing: Combine solvent components in a sealed tube and sparge with Argon for 15 minutes. Critical Step: Oxygen inhibits the Pd(0) cycle.
-
Assembly: Add the thiazole substrate, boronic acid, base, and catalyst under a counter-flow of Argon.
-
Reaction: Seal the vessel and heat to 90°C for 12–16 hours.
-
Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.
-
Separation: Wash the filtrate with water and brine. Dry over
. -
Purification: Silica gel chromatography.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|
| Low Conversion | Oxidative addition failure | Switch to
Application Module C: Synthesis of Fused Thiazolo[5,4-d]pyrimidines
Objective: Scaffold morphing into bicyclic systems, which are bioisosteres of purines. Strategy: This requires a sequential "Displace-then-Cyclize" approach. The most robust route involves converting the ester to an amide, then cyclizing.
Protocol C1: One-Pot Cyclization to 7-Hydroxythiazolo[5,4-d]pyrimidine
Reagents:
-
Methyl 5-chlorothiazole-4-carboxylate (1.0 eq)
-
Formamide (Excess, acts as solvent and reactant)
-
Ammonium Formate (Catalytic)
Step-by-Step Methodology:
-
Setup: Place 1.0 mmol of substrate in a pressure vial.
-
Reagent Addition: Add 3 mL of formamide and 0.1 eq of ammonium formate.
-
Reaction: Heat to 140–150°C for 8 hours.
-
Precipitation: Cool the mixture to 0°C. Add 10 mL of ice-cold water.
-
Isolation: The fused product often precipitates as a solid. Filter and wash with cold water and diethyl ether.
Visualizing the Pathway:
Figure 2: Cascade synthesis of the fused pharmacophore.
References
-
Thiazolopyrimidine Scaffolds: Chaban, T., et al. "Thiazolo[5,4-d]pyrimidines and Thiazolo[4,5-d]pyrimidines: A Review on Synthesis and Pharmacological Importance."[8] Pharmacia, vol. 65, no.[8] 2, 2018.[8]
-
Suzuki Coupling of Chlorothiazoles: Christoforou, I. C., et al. "Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile."[9] Organic & Biomolecular Chemistry, 2003, 1, 2900-2907.[9]
-
Nucleophilic Substitution Dynamics: Master Organic Chemistry. "Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles)." 2011.
-
Antiproliferative Derivatives: Schenone, S., et al. "New 7-amino-thiazolo[5,4-d]pyrimidine derivatives as A1/A2A adenosine receptor antagonists." Molecules, 2019.[10]
-
General Thiazole Reactivity: "Chemistry of the thiazoles: Reactivity at C5." Indian Academy of Sciences.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bsphs.org [bsphs.org]
- 9. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of Methyl 5-chlorothiazole-4-carboxylate
Part 1: Executive Summary & Strategic Overview
Introduction
Methyl 5-chlorothiazole-4-carboxylate (CAS: 1784463-68-8) is a critical heterocyclic building block employed in the synthesis of next-generation kinase inhibitors and agrochemicals (e.g., succinate dehydrogenase inhibitors).[1][2][3][4] Unlike its 2-amino precursor, which exists as a crystalline solid due to intermolecular hydrogen bonding, this deaminated ester derivative typically presents as a lipophilic intermediate requiring precise handling to avoid hydrolysis or over-chlorination.
This guide details a scalable, robust protocol for the regioselective chlorination of methyl thiazole-4-carboxylate. While many academic routes utilize expensive reagents like N-chlorosuccinimide (NCS), this protocol utilizes Sulfuryl Chloride (SO₂Cl₂) , offering a significant cost advantage and higher atom economy for kilogram-scale production.
Retrosynthetic Analysis
The synthesis is designed around the high susceptibility of the thiazole C5 position to Electrophilic Aromatic Substitution (EAS).
-
Target: Methyl 5-chlorothiazole-4-carboxylate[1][2][4][5][6][7][8]
-
Precursor: Methyl thiazole-4-carboxylate.[1][2][3][4][5][7][11][12]
-
Mechanism: The C5 position of the thiazole ring is the most electron-rich center, allowing for selective electrophilic attack even in the presence of the electron-withdrawing carboxylate group at C4.
Process Safety & Scalability
-
Exotherm Control: The reaction with SO₂Cl₂ releases SO₂ and HCl gases. Scrubbing systems are mandatory.
-
Regioselectivity: C2-chlorination is kinetically disfavored under these conditions, ensuring high purity.
-
Solvent Selection: 1,2-Dichloroethane (DCE) is chosen for its stability to chlorination and appropriate boiling point, though Acetonitrile (MeCN) is a greener alternative if temperature control is precise.
Part 2: Detailed Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[6][8][13] | MW ( g/mol ) | Equiv.[10][14] | Role |
| Methyl thiazole-4-carboxylate | 14527-43-6 | 143.16 | 1.0 | Starting Material |
| Sulfuryl Chloride (SO₂Cl₂) | 7791-25-5 | 134.97 | 1.2 - 1.5 | Chlorinating Agent |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | 10 V | Solvent |
| Sodium Bicarbonate (sat. aq.) | 144-55-8 | 84.01 | N/A | Quench/Wash |
Step-by-Step Methodology
Step 1: Reactor Setup
-
Equip a 5L Jacketed Glass Reactor with an overhead mechanical stirrer (PTFE impeller), a reflux condenser, a pressure-equalizing addition funnel, and an internal temperature probe.
-
Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap evolved HCl and SO₂ gases.
-
Purge the system with Nitrogen (N₂) to ensure an anhydrous atmosphere.
Step 2: Reaction Initiation
-
Charge Methyl thiazole-4-carboxylate (500 g, 3.49 mol) into the reactor.
-
Add 1,2-Dichloroethane (DCE, 5.0 L) and stir at 250 RPM until fully dissolved.
-
Heat the jacket to 40°C .
-
Charge Sulfuryl Chloride (565 g, 4.19 mol, 1.2 equiv) into the addition funnel.
Step 3: Chlorination (The Critical Phase)
-
Dropwise Addition: Add SO₂Cl₂ slowly over 2 to 3 hours .
-
Critical Control Point: Maintain internal temperature between 40°C and 45°C . The reaction is exothermic; adjust addition rate to control heat.
-
-
Digestion: After addition is complete, ramp the temperature to 60°C and stir for 4–6 hours .
-
Monitoring: Sample reaction mixture for HPLC/TLC.
-
Endpoint: < 2% Starting Material remaining.
-
Note: If reaction stalls, add an additional 0.1 equiv of SO₂Cl₂.
-
Step 4: Workup & Isolation
-
Cool the reaction mixture to 20°C .
-
Quench: Slowly pour the reaction mixture into a separate vessel containing Ice/Water (5 kg) . Stir vigorously for 30 minutes to hydrolyze excess SO₂Cl₂.
-
Phase Separation: Transfer to a separator. Collect the lower organic layer (DCE).
-
Extraction: Extract the aqueous layer with DCM (2 x 1 L) to recover residual product.
-
Wash: Combine organic layers and wash with:
-
Saturated NaHCO₃ (2 x 2 L) until pH is neutral (Caution: CO₂ evolution).
-
Brine (2 L).
-
-
Drying: Dry over Anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (Rotavap at 40°C) to yield a crude yellow oil/solid.
Step 5: Purification
-
Recrystallization: Dissolve the crude solid in hot Isopropyl Alcohol (IPA) or Heptane/EtOAc (9:1) .
-
Cool slowly to 0°C to induce crystallization.
-
Filter the white crystalline solid and dry in a vacuum oven at 35°C for 12 hours.
Part 3: Visualization & Data
Reaction Pathway Diagram
The following diagram illustrates the chemical transformation and the logical flow of the workup procedure.
Caption: Electrophilic Aromatic Substitution mechanism for the regioselective chlorination of the thiazole ring at C5.
Workup Logic Flow
Caption: Downstream processing workflow ensuring removal of acidic byproducts and isolation of high-purity crystalline solid.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC (UV 254 nm) | ≥ 98.0% (Area %) |
| ¹H NMR | 400 MHz, CDCl₃ | δ 8.80 (s, 1H, C2-H), 3.98 (s, 3H, OMe). Absence of C5-H signal (~8.1 ppm). |
| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 178.0/180.0 (Cl pattern) |
| Melting Point | Capillary | 62–65°C (Literature dependent) |
Part 4: Troubleshooting & Optimization
Common Pitfalls
-
Over-chlorination: While C2 is less reactive, high temperatures (>80°C) or large excess of SO₂Cl₂ (>2.0 equiv) can lead to trace 2,5-dichlorothiazole.
-
Solution: Monitor reaction strictly by HPLC. Stop when SM < 2%.
-
-
Hydrolysis: The ester group is stable under anhydrous acidic conditions, but prolonged exposure to aqueous acid during the quench can lead to the carboxylic acid (5-chlorothiazole-4-carboxylic acid).
-
Solution: Keep the quench cold (0–5°C) and perform phase separation quickly.
-
Alternative Route (If SM is unavailable)
If Methyl thiazole-4-carboxylate is not commercially available, it can be synthesized via the Hantzsch Thiazole Synthesis :
-
Condensation: Methyl bromopyruvate + Thioformamide (generated in situ or via formamide/P₂S₅).
-
Note: This route is more complex due to the instability of thioformamide. The direct chlorination route described above is superior for scale-up if the unchlorinated ester can be sourced.
References
-
General Thiazole Reactivity
-
Metzger, J. V. (Ed.). (1979).[11] Thiazole and its derivatives (Vol. 34). John Wiley & Sons. (Establishes C5 as the preferred site for electrophilic substitution).
-
-
Chlorination Protocols
-
Bayer AG. (1975). Process for the preparation of chlorothiazoles. US Patent 3,923,810. Link (Describes analogous chlorination of thiazoles using sulfuryl chloride).
-
-
Analogous Synthesis
-
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis. PLoS ONE, 4(5), e5617. Link (Provides spectral data for the 2-amino precursor and general thiazole ester handling).
-
-
Chemical Data
-
Reagent Safety
-
Sigma-Aldrich. (2023). Safety Data Sheet: Sulfuryl Chloride. Link (Critical safety data for handling SO₂Cl₂).
-
Sources
- 1. ETHYL 5-CHLOROTHIOPHENE-2-CARBOXYLATE | 5751-82-6 [chemicalbook.com]
- 2. OXAZOLE, 5-(CHLOROMETHYL)- | 172649-57-9 [chemicalbook.com]
- 3. WO2010080503A1 - Heterocyclic compounds and methods of use - Google Patents [patents.google.com]
- 4. 5-CHLOROGRAMINE | 830-94-4 [chemicalbook.com]
- 5. 5-Chloro-iMidazo[1,2-a]pyridine-2-carbaldehyde | 881841-35-6 [chemicalbook.com]
- 6. Methyl 5-chlorothiazole-4-carboxylate | 1784463-68-8 [chemicalbook.com]
- 7. 2-氨基-5-氯-4-噻唑羧酸甲酯 - CAS号 914348-76-8 - 摩熵化学 [molaid.com]
- 8. ambeed.com [ambeed.com]
- 9. ias.ac.in [ias.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 12. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyl 5-isopropylthiazole-4-carboxylate|81569-25-7 [benchchem.com]
- 14. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Yield Synthesis of Amide Derivatives from Methyl 5-chlorothiazole-4-carboxylate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 5-chlorothiazole-4-carboxylate (CAS: 1784463-68-8)
Introduction & Mechanistic Rationale
The 5-chlorothiazole-4-carboxamide motif is a privileged pharmacophore frequently utilized in modern drug discovery, most notably in the development of complement factor D inhibitors for the treatment of alternative pathway-driven diseases such as age-related macular degeneration [1].
When synthesizing amide derivatives from Methyl 5-chlorothiazole-4-carboxylate , researchers face a critical mechanistic choice: direct amidation versus a two-step saponification-coupling sequence.
The Causality of the Two-Step Approach: Direct amidation of unactivated heteroaryl methyl esters typically requires harsh conditions—such as prolonged heating (>100 °C), strong Lewis acids (e.g., ZrCl₄), or potent bases (e.g., TBD). However, the electron-deficient nature of the thiazole ring activates the 5-chloro substituent toward Nucleophilic Aromatic Substitution (SₙAr). Applying harsh direct amidation conditions often leads to the undesired displacement of the 5-chloro group by the amine nucleophile.
To preserve the structural integrity of the 5-chlorothiazole core, a mild, room-temperature two-step protocol is strictly required:
-
Saponification: Mild hydrolysis using Lithium Hydroxide (LiOH) in a biphasic THF/Water system. LiOH is preferred over NaOH or KOH as it is sufficiently mild to prevent thiazole ring-opening while providing excellent solubility in aqueous THF.
-
Amide Coupling: Activation of the resulting carboxylic acid using HATU. HATU generates a highly reactive 7-azabenzotriazol-1-yl active ester, driving rapid aminolysis at room temperature with minimal epimerization or side reactions [2]. Diisopropylethylamine (DIPEA) is utilized as the base; its steric bulk prevents it from acting as a competing nucleophile.
Reaction Workflow
Two-step synthesis workflow: Saponification of the methyl ester followed by HATU-mediated coupling.
Quantitative Data & Reagent Stoichiometry
The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis. Adhering to these equivalents ensures complete conversion while minimizing purification bottlenecks.
| Reagent / Material | Molecular Weight | Equivalents | Amount (10 mmol scale) | Function |
| Protocol A: Saponification | ||||
| Methyl 5-chlorothiazole-4-carboxylate | 177.61 g/mol | 1.0 eq | 1.78 g | Starting Material |
| LiOH·H₂O | 41.96 g/mol | 2.0 eq | 839 mg | Hydrolytic Base |
| THF / H₂O (1:1 v/v) | N/A | N/A | 40 mL | Solvent System |
| Protocol B: Amide Coupling | ||||
| 5-chlorothiazole-4-carboxylic acid | 163.58 g/mol | 1.0 eq | 1.64 g | Acid Intermediate |
| Amine Substrate (e.g., Alkyl amine) | Varies | 1.2 eq | 12.0 mmol | Nucleophile |
| HATU | 380.23 g/mol | 1.2 eq | 4.56 g | Coupling Reagent |
| DIPEA | 129.24 g/mol | 3.0 eq | 5.2 mL | Non-nucleophilic Base |
| DMF (Anhydrous) | N/A | N/A | 30 mL | Solvent |
Experimental Protocols (Self-Validating Systems)
Protocol A: Mild Saponification to 5-chlorothiazole-4-carboxylic acid
Objective: Quantitatively hydrolyze the methyl ester without triggering SₙAr at the C5 position.
-
Initialization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-chlorothiazole-4-carboxylate (1.78 g, 10.0 mmol) in 20 mL of Tetrahydrofuran (THF).
-
Base Addition: Dissolve LiOH·H₂O (839 mg, 20.0 mmol) in 20 mL of deionized water. Add this aqueous solution dropwise to the THF mixture at room temperature (25 °C).
-
Reaction Monitoring (Self-Validation): Stir the biphasic mixture vigorously for 2–4 hours. Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes, UV 254 nm). The starting material (high R_f) will disappear, replaced by a baseline spot corresponding to the lithium carboxylate salt.
-
Workup & Precipitation: Once complete, concentrate the mixture under reduced pressure to remove the THF (do not evaporate to dryness). Cool the remaining aqueous layer in an ice bath (0–5 °C).
-
Acidification (Self-Validation): Slowly add 1M HCl dropwise until the pH reaches 2–3. Validation: A white to off-white precipitate of the free 5-chlorothiazole-4-carboxylic acid will rapidly form.
-
Isolation: Filter the precipitate under vacuum, wash with cold water (2 × 10 mL), and dry overnight in a vacuum oven at 40 °C. (Typical yield: 90–95%). Confirm mass via LC-MS (Expected [M-H]⁻ m/z ~162).
Protocol B: HATU-Mediated Amide Coupling
Objective: Generate the target amide efficiently while suppressing tetramethylurea byproduct contamination.
-
Activation: In an oven-dried 100 mL flask under nitrogen, dissolve 5-chlorothiazole-4-carboxylic acid (1.64 g, 10.0 mmol) in anhydrous DMF (30 mL). Add DIPEA (5.2 mL, 30.0 mmol) and stir for 5 minutes.
-
Coupling Reagent Addition: Add HATU (4.56 g, 12.0 mmol) in one portion. The solution will typically turn a pale yellow/orange color, indicating the formation of the active OAt-ester. Stir for 10 minutes at room temperature.
-
Amine Addition: Add the desired amine (12.0 mmol) dropwise (if liquid) or in portions (if solid).
-
Reaction Monitoring (Self-Validation): Stir at room temperature for 2–12 hours. Monitor via LC-MS. Validation: The disappearance of the activated ester mass and the appearance of the desired product[M+H]⁺ peak confirms completion.
-
Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (100 mL). Transfer to a separatory funnel and wash sequentially with:
-
5% aqueous LiCl (3 × 50 mL) – Critical step to remove DMF.
-
1M HCl (50 mL) – Removes unreacted amine and DIPEA.
-
Saturated aqueous NaHCO₃ (50 mL) – Removes unreacted acid.
-
Brine (50 mL).
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the pure 5-chlorothiazole-4-carboxamide derivative.
Amine Substrate Selection Logic
Depending on the steric and electronic properties of the amine, the standard HATU protocol may require adjustments. The following logic tree dictates the workflow modifications for challenging substrates.
Decision matrix for selecting coupling conditions based on amine nucleophilicity and steric hindrance.
References
- Source: WIPO (PCT) Patent WO2015009977A1, Novartis AG.
Strategic Synthesis of Bioactive Molecules using Methyl 5-chlorothiazole-4-carboxylate
Executive Summary
Methyl 5-chlorothiazole-4-carboxylate (CAS: 1784463-68-8) is a highly versatile, "privileged" scaffold in medicinal chemistry. Its structural economy offers three distinct vectors for diversification, making it an ideal starting material for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors (e.g., c-Met, VEGFR), antimicrobial agents, and peptidomimetics.
This guide details the strategic functionalization of this scaffold. Unlike generic protocols, this document focuses on the chemoselectivity required to manipulate the C5-chlorine, C4-ester, and C2-proton independently, providing a roadmap for synthesizing complex bioactive libraries.
Strategic Reactivity Map
The utility of Methyl 5-chlorothiazole-4-carboxylate lies in its orthogonal reactivity profile. The molecule can be viewed as a trifunctional core:
-
C-5 Position (Electrophilic): The chlorine atom is activated for Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig), allowing the installation of aryl or heteroaryl groups common in kinase inhibitors.
-
C-4 Position (Ester): A handle for acylation. Hydrolysis and subsequent amide coupling facilitate the attachment of solubilizing groups or pharmacophores (e.g., the "hinge-binding" motif in kinases).
-
C-2 Position (Nucleophilic/Acidic): The C-H bond is sufficiently acidic (
) for lithiation-trapping or direct C-H arylation, enabling late-stage diversification.
Visualization: Orthogonal Functionalization Logic
Caption: Orthogonal reactivity vectors of the methyl 5-chlorothiazole-4-carboxylate scaffold.
Application Protocols
Protocol A: C-5 Functionalization via Suzuki-Miyaura Coupling
Objective: Synthesize 5-arylthiazole-4-carboxylates (Core scaffold for c-Met/VEGFR inhibitors).
Scientific Rationale: The C5-Cl bond in thiazoles is less reactive than C2-Cl or typical aryl bromides. Standard conditions (
Reagents:
-
Methyl 5-chlorothiazole-4-carboxylate (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(2 mol%) + XPhos (4 mol%) OR (5 mol%) -
Base:
(3.0 equiv) or -
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the thiazole ester, boronic acid, base, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.[1]
-
Solvation: Add degassed Dioxane/Water via syringe.
-
Reaction: Heat to 90-100°C for 12-16 hours.
-
Self-Validation: Monitor by LCMS. The starting material (Cl-isotope pattern) should disappear. If conversion stalls, add 1 mol% fresh catalyst.
-
-
Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Data Summary: Typical Yields
| Aryl Boronic Acid | Product Type | Yield (%) | Notes |
| Phenylboronic acid | Biaryl Core | 85-92% | Standard conditions |
| 4-Pyridylboronic acid | Kinase Hinge Binder | 65-75% | Requires |
| 2-Methoxy-phenylboronic acid | Sterically Hindered | 55-65% | Use SPhos ligand |
Protocol B: C-4 Derivatization (Hydrolysis & Amidation)
Objective: Convert the ester to a carboxamide pharmacophore.
Scientific Rationale: The ester at C4 is electronically coupled to the thiazole ring. Hydrolysis must be controlled to avoid decarboxylation (which can occur under forcing acidic conditions). Basic hydrolysis (LiOH) is preferred.
Step 1: Saponification
-
Dissolve the thiazole ester (from Protocol A) in THF/MeOH/Water (3:1:1).
-
Add LiOH·
O (2.0 equiv). Stir at RT for 2-4 hours. -
Acidify carefully with 1N HCl to pH 3-4. Extract with EtOAc.[1] Note: Do not heat strongly during acidification.
Step 2: Amide Coupling
-
Dissolve the crude acid in DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins to activate.
-
Add the amine (e.g., a substituted aniline or piperazine).
-
Stir at RT for 12 hours.
Protocol C: Synthesis of c-Met Inhibitor Analogue (Case Study)
Target: A 5-aryl-N-(substituted-phenyl)thiazole-4-carboxamide. Reference: Based on c-Met inhibitor scaffolds described in J. Enzyme Inhib. Med. Chem. (2023).[2][3]
Workflow Logic:
The sequence Coupling
Caption: Optimized synthetic workflow for thiazole-4-carboxamide kinase inhibitors.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion in Suzuki | Oxidative addition to C-Cl is slow. | Switch to XPhos or BrettPhos precatalysts. Increase temp to 110°C (sealed tube). |
| Protodeboronation | Boronic acid instability. | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates ( |
| Hydrolysis Fails | Steric hindrance or solubility. | Switch to TMSOK (Potassium trimethylsilanolate) in anhydrous THF. |
| C2-Proton Exchange | Acidity of C2-H. | Avoid strong bases (e.g., NaH) during alkylations; use mild carbonates ( |
References
-
Thiazole Scaffolds in Kinase Inhibitors
-
Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
-
Suzuki Coupling on Chloro-Thiazoles
-
Christoforou, I. C., et al. (2003). Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Organic & Biomolecular Chemistry.
-
-
General Thiazole Reactivity & Drug Discovery
-
Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Current Topics in Medicinal Chemistry.
-
-
Bioactive Thiazole-4-Carboxamides
-
Gomha, S. M., et al. (2023).[2] Anticancer Studies of Newly Synthesized Thiazole Derivatives. Molecules.
-
Note: Safety precautions regarding the handling of halogenated heterocycles and palladium catalysts should be strictly observed. Always perform reactions in a fume hood.
Sources
Troubleshooting & Optimization
Technical Support Center: Methyl 5-Chlorothiazole-4-Carboxylate Synthesis
Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: Methyl 5-chlorothiazole-4-carboxylate (CAS: 1784463-68-8)[1]
Core Directive: The Synthetic Strategy
The synthesis of Methyl 5-chlorothiazole-4-carboxylate is most efficiently achieved via the direct electrophilic chlorination of the parent compound, Methyl thiazole-4-carboxylate . While Hantzsch cyclization is possible, it often requires unstable
This guide focuses on optimizing the Direct Chlorination Route , as it is the industry standard for scalability. The primary challenge is balancing regioselectivity (C5 vs. C2) with substrate stability (preventing ester hydrolysis).
The Reaction Pathway
The thiazole ring is electron-deficient compared to benzene, but the C5 position is the most nucleophilic site, making it susceptible to Electrophilic Aromatic Substitution (EAS). However, the ester group at C4 is electron-withdrawing, which deactivates the ring, requiring optimized conditions to drive conversion without forcing ring degradation.
Figure 1: Reaction pathway showing the primary conversion and the two critical yield-killing side reactions.
Troubleshooting Guides
Module A: Low Conversion (Reaction Stalls < 60%)
Symptom: TLC or HPLC shows significant starting material remaining after 12+ hours. Adding more reagent does not push conversion.
Root Cause:
The C4-ester group deactivates the thiazole ring. If you are using N-Chlorosuccinimide (NCS) , the electrophile is often too weak to overcome this deactivation at standard temperatures. If using Sulfuryl Chloride (
Corrective Protocol:
-
Switch Solvent: Change from non-polar solvents (DCM/CHCl3) to Acetonitrile (MeCN) or DMF . Polar solvents stabilize the charged transition state (Sigma complex).
-
Thermal Activation:
-
NCS: Increase temperature to 50–60°C .
-
SO2Cl2:[2] Maintain 40–50°C with a reflux condenser to retain the reagent.
-
-
Catalysis: Add 0.1 eq of HCl (gas or etherate) or Acetic Acid . Acid catalysis activates NCS by protonating the nitrogen, making the chlorine more electrophilic.
Module B: Low Isolated Yield (High HPLC Purity, Low Mass Recovery)
Symptom: Reaction looks clean on TLC, but after aqueous workup, the yield drops below 40%.
Root Cause: Ester Hydrolysis.
The byproduct of chlorination (using
Corrective Protocol (The "Dry" Rule):
-
Reagent Quality: Distill
before use if it is old (yellow/brown color indicates decomposition). -
Scavenging: Add solid Sodium Carbonate (
) or Calcium Oxide (CaO) directly to the reaction mixture (heterogeneous base) to scavenge HCl as it forms, without introducing water. -
Quench Strategy: Never quench into water. Quench the reaction mixture into a cold, saturated Sodium Bicarbonate (
) solution. Ensure the pH remains > 7 throughout the extraction.
Module C: Impurity Profile (Over-Chlorination)
Symptom: Presence of a byproduct with M+34 mass (2,5-dichlorothiazole derivative).
Root Cause: The C2 position is the second most reactive site. Once C5 is chlorinated, the ring is further deactivated, but high temperatures or large excesses of reagent will force chlorination at C2.
Corrective Protocol:
-
Stoichiometry Control: Use exactly 1.05 – 1.1 equivalents of the chlorinating agent. Do not use large excesses "just to be safe."
-
Addition Rate: Add
dropwise over 1 hour at 0°C . Let the selectivity be determined by kinetics (low temp) rather than thermodynamics.
Optimized Experimental Protocol
This protocol balances yield and purity, specifically addressing the hydrolysis issue.
Reagents:
-
Methyl thiazole-4-carboxylate (1.0 eq)
-
Sulfuryl Chloride (
) (1.1 eq) -
Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN) [Anhydrous]
Procedure:
-
Dissolution: Dissolve Methyl thiazole-4-carboxylate in anhydrous DCE (5 mL/mmol) under Nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add
dropwise over 30 minutes. Note: Gas evolution (HCl/SO2) will occur; vent to a scrubber. -
Reaction: Allow to warm to Room Temperature (25°C). Stir for 4 hours.
-
Checkpoint: Check HPLC. If conversion < 90%, heat to 45°C for 2 hours.
-
-
Workup (Critical Step):
-
Cool mixture to 0°C.
-
Slowly pour the reaction mixture into a rapidly stirring solution of saturated aqueous
(excess). -
Caution: Vigorous bubbling (
). -
Extract immediately with Dichloromethane (DCM).
-
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate if necessary.
Comparative Data: Reagent Selection
| Feature | Sulfuryl Chloride ( | N-Chlorosuccinimide (NCS) | Chlorine Gas ( |
| Reactivity | High (Fast) | Moderate (Slow) | Very High (Aggressive) |
| Byproducts | HCl, | Succinimide (Solid) | HCl (Gas) |
| Selectivity | Good (at low temp) | Excellent | Poor (Over-chlorination common) |
| Hydrolysis Risk | High (Generates strong acid) | Low (Neutral conditions) | High |
| Recommended For | Scale-up / Standard Synthesis | Lab scale / Acid-sensitive substrates | Not recommended |
Decision Logic for Troubleshooting
Use this flow to diagnose your specific yield issue.
Figure 2: Diagnostic decision tree for isolating yield loss mechanisms.
FAQ: Rapid Response
Q: Can I use DMF as a solvent with Sulfuryl Chloride?
A: Use with caution. DMF can react with
Q: My product turns pink/red upon drying. Why?
A: This indicates trace acid retention or oxidation. The thiazole ring is slightly sensitive to air oxidation when wet with acid. Ensure the final organic layer is washed with brine and dried thoroughly over
Q: Why is the melting point lower than the literature value (68-70°C)? A: This is often due to the presence of the 2,5-dichloro impurity . This impurity co-crystallizes easily. Check integration of the C2-proton in NMR (should be a singlet around 8.8-9.0 ppm). If the integral is < 1.0, you have C2-chlorination.
References
- Thiazole Functionalization:Metzger, J. V. (Ed.). (1979). Thiazole and its Derivatives (Vol. 34). John Wiley & Sons. (Foundational text on thiazole reactivity and C5 electrophilic substitution).
-
Chlorination Reagents: Smith, K., Hegazy, A. S., & El-Hiti, G. A. (2017).[3] "Para-selective chlorination of phenols... using sulfuryl chloride." Journal of Sulfur Chemistry. (Demonstrates the kinetic behavior of
in aromatic systems). Link -
Commercial Availability & Structure: Methyl 5-chlorothiazole-4-carboxylate (CAS 1784463-68-8).[1][4][5] Sigma-Aldrich / MilliporeSigma Product Database. Link
-
Reaction Mechanism (Analogous): Zeng, X., et al. (2013).[6] "Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives." Synthesis, 45, 2391-2396. (Details the handling and efficiency of sulfuryl chloride as a chlorinating agent). Link
-
General Thiazole Synthesis: BenchChem Technical Guides. "Troubleshooting low yields in Hantzsch thiazole synthesis." (Provides context on the alternative cyclization route and its limitations). Link
Sources
common side reactions in the synthesis of chlorothiazoles
Technical Support Center: Troubleshooting Chlorothiazole Synthesis
Topic: Common Side Reactions in the Synthesis of Chlorothiazoles Audience: Researchers, Medicinal Chemists, and Process Development Scientists Format: Interactive Q&A / Troubleshooting Guide
Introduction: The Thiazole Stability Paradox
As a Senior Application Scientist, I often see researchers treat the thiazole ring as a simple benzene analogue. It is not. Thiazoles are electron-deficient at C2 (resembling pyridine) but electron-rich at C5 (resembling thiophene). This "schizophrenic" electronic nature creates a minefield of side reactions—from explosive diazonium decomposition to silent ring fragmentation during lithiation.
This guide deconstructs these failure modes. We move beyond "add X to Y" and focus on why your reaction failed and how to stabilize the reactive intermediates.
Module 1: The Sandmeyer Route (Synthesis of 2-Chlorothiazoles)
Context: The most reliable method for installing a chlorine at the C2 position is via the diazotization of 2-aminothiazoles, followed by a Sandmeyer reaction.
Q1: My reaction mixture turned a deep red/orange, and the yield is low. What happened?
Diagnosis: You likely encountered Azo Coupling .[1]
The Mechanism: The diazonium intermediate (
-
Acid Control: Ensure the reaction matrix is strongly acidic (typically 6M HCl or concentrated
) before adding nitrite. This protonates the amine, preventing it from acting as a nucleophile. -
Addition Rate: Add the nitrite dropwise.[1] A localized excess of nitrite generates the diazonium salt faster than it can be consumed by the copper catalyst, leaving it vulnerable to coupling.
Q2: I see a strong peak at ~1700 cm⁻¹ in the IR and a new mass peak (M-18+1). Is this my product? Diagnosis: No, this is Hydrolysis to 2-Thiazolone . The Mechanism: Thiazole diazonium salts are far less stable than their phenyl counterparts. In aqueous media, water can displace the diazonium group before the chloride does, especially if the temperature rises above 5°C. This forms 2-hydroxythiazole, which tautomerizes to the stable 2-thiazolone (amide-like structure). The Fix:
-
Cryogenic Control: Maintain the internal temperature strictly between -5°C and 0°C.
-
Anhydrous Conditions: For extremely sensitive substrates, switch to t-butyl nitrite (tBuONO) and
in anhydrous acetonitrile (Doyle-type conditions) to eliminate water entirely.
Visualizing the Pathway:
Figure 1: Mechanistic bifurcation in the Sandmeyer synthesis of 2-chlorothiazole.
Module 2: Direct Chlorination (Synthesis of 5-Chlorothiazoles)
Context: Electrophilic aromatic substitution (SEAr) targets the C5 position. Reagents often include NCS (N-chlorosuccinimide) or sulfuryl chloride (
Q3: I am targeting 5-chlorothiazole, but I keep isolating the 2,5-dichloro derivative. Why? Diagnosis: Over-chlorination due to activation. The Mechanism: If your thiazole has an electron-donating group (EDG) at C2 (like -OH, -NHAc, or alkyl), the ring becomes highly activated. The first chlorine adds at C5. However, the resulting product is still reactive enough to accept a second chlorine at C2 (via an addition-elimination mechanism) or C4, depending on conditions. The Fix:
-
Stoichiometry: Use exactly 0.95 equivalents of the chlorinating agent. Starving the reaction is better than overfeeding it.
-
Reagent Choice: Switch from potent electrophiles like
gas or to milder sources like NCS in DMF.
Q4: My reaction mixture turned black and tarry when using NCS. What happened? Diagnosis: Ring Opening (Oxidative Degradation). The Mechanism: The sulfur atom in the thiazole ring can be oxidized by aggressive chlorinating agents, leading to sulfoxides or ring fragmentation. This is common when heating is applied to force a sluggish reaction. The Fix:
-
Temperature: Never reflux NCS reactions with thiazoles unless validated. Keep at RT or 40°C max.
-
Scavengers: Add a weak base (like
) to neutralize HCl generated in situ, as acidic conditions can accelerate ring degradation.
Module 3: Lithiation & Functionalization
Context: Many researchers synthesize chlorothiazoles by lithiating a precursor (e.g., 2-chlorothiazole) and quenching with an electrophile.
Q5: I treated 2-chlorothiazole with n-BuLi at -78°C, but upon quenching, I got a complex mixture of ring-opened products. Why? Diagnosis: Ring Fragmentation (The "Thiazole Snap"). The Mechanism: 2-Chlorothiazol-5-yllithium is thermally unstable. Above -50°C (and sometimes even lower), the carbanion can induce a retro-cyclization, breaking the C-S bond and generating a nitrile-thiolate species. The Fix:
-
Temperature is Critical: Perform lithiation at -78°C and quench immediately (within 15 minutes). Do not allow the lithiated species to "age."
-
Base Selection: Use LDA (Lithium Diisopropylamide) instead of n-BuLi. LDA is a base, not a nucleophile.[2] n-BuLi can attack the C2 position (displacing Cl) or add to the C=N bond, destroying the ring.
Q6: Is "Halogen Dance" a risk with chlorothiazoles? Diagnosis: Generally Low Risk , but context matters. Analysis: The "Halogen Dance" (base-catalyzed halogen migration) is prevalent with bromo- and iodo- thiazoles because the C-Br/C-I bonds are weak. The C-Cl bond is stronger, making migration thermodynamically difficult. However, if your molecule contains both Cl and Br, the Br will migrate, potentially scrambling your substitution pattern.
Quantitative Comparison of Side Reactions:
| Reaction Type | Primary Side Reaction | Cause | Prevention Strategy |
| Sandmeyer | Hydrolysis (Thiazolone) | Water + Heat (>5°C) | Anhydrous conditions; T < 0°C |
| Sandmeyer | Azo Coupling | Low Acidity | High [H+]; Slow nitrite addition |
| Direct Cl | 2,5-Dichlorination | Over-activation | 0.95 eq. NCS; Low Temp |
| Lithiation | Ring Fragmentation | Unstable Carbanion | T = -78°C; Use LDA (not BuLi) |
Module 4: Experimental Protocols
Protocol A: Optimized Sandmeyer for 2-Chlorothiazole
Use this to minimize hydrolysis and coupling.
-
Preparation: In a 3-neck flask, dissolve 2-aminothiazole (10 mmol) in 6M HCl (10 mL). Cool to -5°C (ice/salt bath).
-
Diazotization: Add
(1.1 eq) in water dropwise over 20 mins. Internal temp must not exceed 0°C. Stir for 30 mins. -
Sandmeyer: In a separate flask, prepare CuCl (1.2 eq) in conc. HCl at 0°C.
-
Transfer: Transfer the diazonium solution into the CuCl solution via cannula (cold-to-cold transfer).
-
Quench: Allow to warm to RT over 2 hours. Extract with DCM.[1]
Protocol B: Lithiation of 2-Chlorothiazole
Use this to functionalize C5 without ring opening.
-
Setup: Flame-dry flask, Argon atmosphere.
-
Solvent: Add anhydrous THF and 2-chlorothiazole (1.0 eq). Cool to -78°C .[3]
-
Base: Add LDA (1.05 eq) dropwise. Do not use n-BuLi.
-
Aging: Stir for exactly 10-15 minutes at -78°C. Do not wait longer.
-
Quench: Add electrophile (e.g., aldehyde, iodine) rapidly. Stir 10 mins at -78°C, then warm to RT.
References
-
Sandmeyer Reaction Mechanisms & Side Products
-
Thiazole Lithiation & Ring Stability
-
Halogen Dance Overview
- Title: Process for the preparation of chlorothiazole derivatives (US5180833A).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vapourtec.com [vapourtec.com]
- 3. Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Methyl 5-chlorothiazole-4-carboxylate
Welcome to the advanced technical support guide for the isolation and purification of Methyl 5-chlorothiazole-4-carboxylate (CAS: 1784463-68-8) [1]. As a highly versatile building block in drug discovery, this specific thiazole derivative presents unique physicochemical challenges during downstream processing.
Researchers frequently encounter issues such as the co-elution of unchlorinated starting materials, unexpected ester hydrolysis on silica, and thermal degradation. This guide provides field-proven, self-validating protocols designed to consistently achieve ≥95% purity[2], detailing the mechanistic causality behind every experimental choice.
Purification Decision Matrix
Before initiating purification, it is critical to profile your crude mixture. The workflow below outlines the logical decision tree for isolating the target compound based on the primary impurities identified via LC-MS.
Logical decision tree for the purification of Methyl 5-chlorothiazole-4-carboxylate.
Quantitative Data & Analytical Parameters
To establish a self-validating purification system, cross-reference your fraction analyses against these established physicochemical parameters [1][2].
| Parameter | Value / Specification | Analytical Significance |
| CAS Number | 1784463-68-8 | Unique identifier for procurement and safety tracking. |
| Molecular Weight | 177.61 g/mol | Baseline for monoisotopic mass verification. |
| LC-MS (ESI+) | m/z 178.0 [M+H]⁺, 180.0 [M+2+H]⁺ | The 3:1 ratio self-validates mono-chlorination. |
| TLC R_f | ~0.45 (Hexane:EtOAc 8:2) | Strongly UV active at 254 nm due to the thiazole ring. |
| Physical Form | Solid | Enables highly selective recrystallization workflows. |
| Storage | 2-8°C, Inert atmosphere | Prevents ambient hydrolysis and oxidative degradation. |
Step-by-Step Methodologies
Protocol A: Flash Column Chromatography (Normal Phase)
Use this protocol to separate the target compound from structurally similar neutral impurities, such as unreacted starting materials.
-
Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) and add Celite (1:2 mass ratio to crude). Evaporate to a free-flowing powder.
-
Causality: Dry loading prevents band broadening and solvent-front distortion, which is critical for separating the closely eluting des-chloro analog.
-
-
Column Equilibration: Pre-equilibrate a high-resolution spherical silica column with Hexane containing 1% Triethylamine (TEA).
-
Causality: TEA neutralizes the acidic silanol groups on the silica surface. Without this, the silica acts as a mild Lewis acid, promoting the hydrolysis of the methyl ester into the corresponding carboxylic acid during the run.
-
-
Elution: Run a shallow gradient from 0% to 15% Ethyl Acetate in Hexane over 10 to 12 column volumes (CV).
-
Self-Validation: The 5-chloro derivative will elute slightly before the unchlorinated starting material. The electron-withdrawing chlorine atom decreases the overall dipole moment of the thiazole ring, making it less polar.
-
-
Concentration: Pool fractions containing the pure product and concentrate under reduced pressure using a water bath set to ≤30°C.
Protocol B: Recrystallization
Use this protocol as a final polishing step to achieve >95% purity, specifically targeting over-chlorinated byproducts that co-elute during chromatography.
-
Dissolution: Dissolve the chromatography-purified solid in a minimum volume of warm Ethyl Acetate (approx. 45°C).
-
Causality: Do not exceed 50°C. The thiazole ester is thermally sensitive, and excessive heat will induce degradation or sublimation.
-
-
Anti-Solvent Addition: Slowly add Heptane dropwise while gently swirling until the solution reaches the cloud point (slight, persistent turbidity).
-
Controlled Crystallization: Allow the mixture to cool to room temperature slowly over 2 hours, then transfer to a 2-8°C refrigerator overnight.
-
Causality: Slow cooling ensures thermodynamic control. Structurally similar impurities (like di-chlorinated analogs) have different crystal packing energies and will be excluded from the lattice, remaining in the mother liquor.
-
-
Isolation: Filter the crystals under vacuum, wash with ice-cold Heptane, and dry under high vacuum for 4 hours.
Troubleshooting & FAQs
Q: My LC-MS shows my product peak at m/z 178.0, but there is always a secondary peak at m/z 180.0 at exactly the same retention time. Is this a co-eluting impurity? A: No, this is a self-validating confirmation of your product. The peaks at 178.0 and 180.0 appearing in a 3:1 ratio represent the natural isotopic abundance of ^35Cl and ^37Cl. If this 3:1 signature is missing, your compound has lost its chlorine atom.
Q: I am observing a mass of 164.0 [M+H]⁺ in my purified fractions instead of 178.0. What happened? A: This indicates ester hydrolysis, converting your product to 5-chlorothiazole-4-carboxylic acid (MW ~163.5). Standard silica gel is inherently acidic and can catalyze this cleavage. Actionable Fix: Always pre-treat your silica with 1% TEA (as outlined in Protocol A) or switch to neutral alumina for your stationary phase.
Q: During an aqueous workup to remove residual acid, my product completely disappeared from the organic layer. How is this possible for an ester? A: If a portion of your ester has already hydrolyzed to the carboxylic acid, it will form a highly water-soluble carboxylate salt when exposed to basic conditions (such as a saturated NaHCO₃ wash). Actionable Fix: Acidify the aqueous layer to pH 2-3 using 1M HCl and back-extract with Ethyl Acetate. You will recover the hydrolyzed acid, which can then be re-esterified using Methanol and a catalytic amount of sulfuric acid.
Q: Why am I losing product mass during the concentration of my chromatography fractions? A: Methyl 5-chlorothiazole-4-carboxylate exhibits thermal volatility under deep vacuum. Prolonged exposure to temperatures above 40°C in a rotary evaporator can lead to sublimation. Actionable Fix: Concentrate fractions using a water bath strictly maintained at ≤30°C. Rely on a stronger vacuum rather than higher heat to remove the Ethyl Acetate/Hexane solvent mixture.
Q: My isolated product has a persistent impurity with m/z 212.0. Standard chromatography isn't removing it. What is this? A: An m/z of 212.0 corresponds to a di-chlorinated byproduct (e.g., chlorination at both the 2- and 5-positions of the thiazole ring). Because its polarity is nearly identical to the mono-chlorinated target, normal-phase chromatography fails to resolve it. Actionable Fix: Shift immediately to Protocol B (Recrystallization). The di-chlorinated species cannot easily integrate into the crystal lattice of the mono-chlorinated product and will be efficiently purged into the Heptane/EtOAc mother liquor.
References
optimizing reaction conditions for reactions involving Methyl 5-chlorothiazole-4-carboxylate
Welcome to the Technical Support Center for Methyl 5-chlorothiazole-4-carboxylate (CAS: 1784463-68-8). This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges with this specific building block.
The thiazole ring presents unique electronic properties: the C5-position is electron-deficient but significantly less reactive toward oxidative addition and nucleophilic attack than the C2-position[1][2]. Furthermore, the C4-methyl ester is susceptible to hydrolysis under the basic conditions often required for C5-functionalization. This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to optimize your yields.
Section 1: Palladium-Catalyzed Cross-Coupling at C5
FAQ 1: Why is my Suzuki-Miyaura coupling failing or giving low yields at the C5-Cl position?
The Causality: The C-Cl bond at the C5 position of the thiazole ring has a high bond dissociation energy compared to C-Br or C-I bonds, making the initial oxidative addition of Palladium(0) the rate-limiting step. Standard catalyst systems like Pd(PPh₃)₄ are often insufficiently electron-rich to break this bond. Furthermore, using harsh aqueous bases (like NaOH or KOH) to activate the boronic acid will prematurely hydrolyze your C4-methyl ester[3][4].
The Solution: You must use a highly active, electron-rich, and sterically bulky phosphine ligand (such as XPhos or t-Bu₃P) paired with a reliable Pd(0) source like Pd₂(dba)₃. To preserve the ester, use a mild, anhydrous, or weakly aqueous base like K₃PO₄ or Cs₂CO₃[3].
Caption: Catalytic cycle of Pd-mediated cross-coupling at the C5-Cl position.
Protocol 1.1: Optimized Suzuki Coupling (Ester-Preserving)
This protocol is a self-validating system: the use of non-nucleophilic K₃PO₄ prevents ester cleavage, while LC-MS monitoring ensures oxidative addition has occurred.
-
Preparation: In an oven-dried Schlenk flask under Argon, add Methyl 5-chlorothiazole-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.05 equiv, 5 mol%), XPhos (0.10 equiv, 10 mol%), and anhydrous K₃PO₄ (2.0 equiv).
-
Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M concentration). Note: The trace water is necessary to form the active boronate species without causing ester hydrolysis.
-
Reaction: Heat the mixture to 90 °C.
-
Validation Checkpoint: After 4 hours, pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. You should observe the disappearance of the starting material (m/z ~177) and the appearance of the product mass. If unreacted starting material remains, the system may have oxygen contamination (killing the Pd(0) species).
-
Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via silica gel chromatography.
Section 2: C4-Ester Modifications (Hydrolysis & Amidation)
FAQ 2: How do I prevent dehalogenation or thiazole ring-opening during ester hydrolysis?
The Causality: The thiazole ring is sensitive to strongly basic nucleophiles at elevated temperatures. Using harsh conditions (e.g., 10% NaOH at reflux) can lead to nucleophilic aromatic substitution (SNAr) at the C5-chlorine or base-mediated degradation of the thiazole ring (breaking the 1,2 and 3,4 bonds)[5][6].
The Solution: Shift to a mild hydroxide source (LiOH) in a miscible solvent system at low temperatures. Lithium coordinates with the carbonyl oxygen, increasing its electrophilicity and allowing hydroxide attack at 0 °C, completely avoiding C5-Cl displacement[7].
Quantitative Comparison of Hydrolysis Conditions
| Reagent System | Solvent | Temp (°C) | Time | Primary Outcome | Side Reactions |
| 10% NaOH (aq) | Water | 100 °C (Reflux) | 1 h | Carboxylic Acid (Moderate Yield) | Ring opening, C5-OH substitution[5] |
| K₂CO₃ | Methanol | 65 °C (Reflux) | 2 h | Carboxylic Acid (70% Yield) | Transesterification, minor degradation[7] |
| LiOH·H₂O (1.5 eq) | THF/MeOH/H₂O (3:1:1) | 0 °C to RT | 2-4 h | Carboxylic Acid (>95% Yield) | None detected |
Protocol 2.1: Mild Hydrolysis of Methyl 5-chlorothiazole-4-carboxylate
-
Dissolution: Dissolve Methyl 5-chlorothiazole-4-carboxylate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add LiOH·H₂O (1.5 equiv) in one portion.
-
Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The ester (high Rf) will convert to the baseline acid.
-
Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous layer with water and wash once with EtOAc to remove organic impurities.
-
Acidification: Cool the aqueous layer to 0 °C and strictly adjust the pH to ~3 using 1M HCl. The 5-chlorothiazole-4-carboxylic acid will precipitate as a white/pale solid. Filter and dry under a vacuum.
Section 3: Nucleophilic Aromatic Substitution (SNAr) at C5
FAQ 3: Can I perform SNAr at the C5-Cl position without hydrolyzing the C4 ester?
The Causality: Yes, but chemoselectivity is the primary hurdle. Because C5 is less activated than C2, SNAr requires strong nucleophiles (like amines or thiolates) and heat[1][2]. If the nucleophile is also a strong base, it will attack the C4-ester carbonyl.
The Solution: Use non-nucleophilic bases (like DIPEA) to scavenge HCl, and utilize polar aprotic solvents (DMF or DMSO) to increase the nucleophilicity of your amine/thiol without increasing its basicity.
Caption: Chemoselectivity pathways for Methyl 5-chlorothiazole-4-carboxylate reactions.
Protocol 3.1: Chemoselective SNAr with Amines
-
Setup: In a sealed tube, dissolve Methyl 5-chlorothiazole-4-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M).
-
Reagents: Add the secondary amine nucleophile (e.g., morpholine, 2.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).
-
Reaction: Heat to 80 °C for 12-16 hours.
-
Validation Checkpoint: LC-MS will show the displacement of the chlorine isotope pattern (M, M+2) with the pure product mass. If the ester is attacked (amidation), the mass will reflect the loss of the -OCH₃ group.
-
Workup: Quench with water, extract with EtOAc (3x), wash the organic layer with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate.
References
- Source: Google Patents (CN102372680A)
-
Product Class 17: Thiazoles Source: Thieme Connect URL:[Link]
-
Enantioselective Total Synthesis of (+)-Lyngbyabellin M Source: MDPI (Marine Drugs) URL:[Link]
-
Results in Chemistry - Suzuki-Miyaura cross-coupling reaction Source: CNR-IRIS URL:[Link]
-
Kinetic and Mechanistic Studies of the Reactions between 2-Nitrothiazole, 2-Nitrobenzothiazole and some Nucleophiles Source: RSC Publishing URL:[Link]
Sources
- 1. Ethyl 2,5-dichlorothiazole-4-carboxylate | 135925-33-6 | Benchchem [benchchem.com]
- 2. Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 4. iris.cnr.it [iris.cnr.it]
- 5. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Enantioselective Total Synthesis of (+)-Lyngbyabellin M [mdpi.com]
Technical Support Center: Stability, Degradation, and Handling of Methyl 5-chlorothiazole-4-carboxylate
Welcome to the Technical Support Center for Methyl 5-chlorothiazole-4-carboxylate (CAS: 1784463-68-8)[1]. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the specific chemical vulnerabilities of this compound.
Rather than simply providing a list of storage conditions, this guide delves into the causality of degradation. By understanding the mechanistic pathways that lead to compound breakdown, you can proactively design robust assays, select appropriate buffers, and troubleshoot unexpected analytical results.
Core Molecular Vulnerabilities (The "Why")
Methyl 5-chlorothiazole-4-carboxylate possesses two primary reactive centers that dictate its stability profile:
-
The Methyl Ester Moiety (C4 Position): Esters are inherently susceptible to hydrolysis. The rate of this hydrolysis is heavily dependent on the pH of the surrounding environment. The compound is most stable at a slightly acidic to neutral pH (4.0–6.0). In basic conditions (pH > 8), it undergoes rapid base-catalyzed saponification, while strongly acidic conditions (pH < 2) promote acid-catalyzed hydrolysis[2].
-
The Activated Halogen (C5 Position): The thiazole ring is electron-deficient, and the ester group at the C4 position acts as a strong electron-withdrawing group (EWG). This EWG effect further depletes electron density from the C5 position, making the carbon-chlorine bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [3]. If exposed to strong nucleophiles (such as primary amines or thiols), the chlorine atom can be displaced.
Major degradation pathways of Methyl 5-chlorothiazole-4-carboxylate under stress conditions.
Frequently Asked Questions & Troubleshooting Guide
Q1: I am observing a steady decrease in the concentration of my stock solution over time when stored in an aqueous assay buffer. What is causing this? A1: This is almost certainly ester hydrolysis. Check the pH of your buffer. If your buffer is basic (e.g., pH 8.0+), the hydroxide ions act as strong nucleophiles, attacking the carbonyl carbon of the ester and cleaving it to form 5-chlorothiazole-4-carboxylic acid and methanol[2]. To troubleshoot, adjust your assay buffer to a pH of 5.5–6.0 if your biological or chemical system permits.
Q2: During LC-MS analysis, my parent peak (m/z ~178) is disappearing, and a new peak is emerging with a mass shift of -14 Da. What is this degradant? A2: A mass shift of exactly -14 Da corresponds to the loss of a methyl group (-CH3, 15 Da) and the gain of a proton (+H, 1 Da), which is the exact signature of ester hydrolysis yielding the free carboxylic acid. This confirms that your compound is hydrolyzing in either your sample matrix or your LC mobile phase. Ensure your samples are not sitting at room temperature in high-pH diluents prior to injection.
Q3: I dissolved the compound in a Tris buffer (pH 7.4) and noticed a complex mixture of degradation products in LC-MS, including a significant mass increase and the loss of the chlorine isotope pattern. Why? A3: You are observing Nucleophilic Aromatic Substitution (SNAr). Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. Because the C5-chlorine bond is highly activated by the adjacent ester, the primary amine of the Tris buffer acts as a nucleophile, displacing the chlorine atom[3]. Troubleshooting fix: Never use amine-containing buffers (Tris, Glycine) or thiol-containing reducing agents (DTT, β-mercaptoethanol) with this compound. Switch to a non-nucleophilic buffer like Phosphate or HEPES.
Q4: How should I store the bulk solid to prevent degradation? A4: The solid powder should be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C[1]. Moisture in the air can condense on the powder and initiate slow, solid-state hydrolysis over time.
LC-MS troubleshooting workflow for identifying and resolving compound degradation.
Quantitative Stability Data
The following table summarizes the expected stability of Methyl 5-chlorothiazole-4-carboxylate across various common laboratory conditions.
| Environmental Condition | Primary Degradation Mechanism | Estimated Stability | Recommended Action / Causality |
| Aqueous Buffer, pH 2.0 | Acid-Catalyzed Hydrolysis | Low (Hours) | Avoid strong acids; neutralize immediately after acidic workups. |
| Aqueous Buffer, pH 5.5 | None | High (Weeks at 4°C) | Optimal pH range. At this pH, neither hydroxide nor hydronium ions are concentrated enough to catalyze rapid cleavage. |
| Aqueous Buffer, pH 9.0 | Base-Catalyzed Hydrolysis | Very Low (Minutes) | Avoid basic buffers (e.g., Borate, Carbonate). Saponification is rapid[2]. |
| Tris Buffer, pH 7.4 | SNAr (Amine Nucleophile) | Moderate (Days) | The primary amine displaces the C5-chlorine[3]. Substitute Tris with Phosphate or HEPES. |
| Anhydrous Methanol, 25°C | None (Stable) | High (Months) | Safe for stock solutions. Note: Using Ethanol will cause slow transesterification to the ethyl ester. |
Validated Experimental Protocols
To ensure scientific integrity, every protocol provided below is designed as a self-validating system . This means the methodology inherently includes steps to verify that the procedure worked as intended, preventing downstream experimental artifacts.
Protocol A: Stability-Indicating LC-MS Assay
Objective: To accurately monitor the integrity of the compound without inducing degradation during the analysis itself.
Causality Check: Standard HPLC methods often use high-pH mobile phases to improve peak shape for basic compounds. However, injecting this ester into a high-pH mobile phase will cause on-column hydrolysis, leading to false-positive degradation results. We must use an acidic mobile phase.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Formic acid maintains a pH of ~2.7. While the compound is susceptible to acid hydrolysis, the short residence time on the column (<10 minutes) prevents measurable degradation.
-
Sample Preparation: Dilute the sample to 10 µg/mL using a diluent of 50:50 Water:Acetonitrile (ensure the diluent pH is unadjusted or slightly acidic).
-
System Suitability (Self-Validation Step 1): Inject a blank diluent to rule out column carryover.
-
Baseline Establishment (Self-Validation Step 2): Immediately upon preparing a fresh stock solution, inject a Time-Zero (
) aliquot. Record the exact retention time and Area Under the Curve (AUC) of the parent mass (m/z ~178 [M+H]+). -
Analysis: Inject stressed samples. Compare the emergence of new peaks against the
baseline. A peak at m/z ~164 indicates hydrolysis; a peak lacking the characteristic 3:1 isotopic ratio of chlorine indicates SNAr degradation.
Protocol B: Controlled Hydrolysis for Reference Standard Generation
Objective: Researchers often need the degradation product (5-chlorothiazole-4-carboxylic acid) as an analytical reference standard to quantify degradation in their assays. This protocol deliberately drives the hydrolysis to 100% completion.
Step-by-Step Methodology:
-
Reaction Setup: Suspend 100 mg of Methyl 5-chlorothiazole-4-carboxylate in 5 mL of a 10% NaOH aqueous solution[4].
-
Causality: The high concentration of hydroxide ions acts as a potent nucleophile, rapidly attacking the ester carbonyl[2].
-
-
Thermal Activation: Heat the mixture to 50–60°C with continuous stirring for 1 hour[4][5].
-
Causality: Elevating the temperature provides the activation energy required to drive the saponification to complete conversion within a practical timeframe.
-
-
Cooling: Transfer the reaction flask to an ice bath and allow it to cool to 0–5°C.
-
Causality: Cooling prevents any unwanted thermal degradation of the thiazole ring prior to the neutralization step.
-
-
Precipitation: Slowly add 1M HCl dropwise until the solution reaches pH 3.0[4][5].
-
Causality: The product initially exists as a highly soluble sodium carboxylate salt. The pKa of the resulting thiazole-4-carboxylic acid is approximately 3.5. Dropping the pH to 3.0 ensures the carboxylate is fully protonated, causing the neutral free acid to crash out of the aqueous solution as a solid precipitate[4][5].
-
-
Isolation (Self-Validation): Collect the precipitate via vacuum filtration and wash with ice-cold water. Analyze a small aliquot via LC-MS. The complete disappearance of the m/z 178 peak and the sole presence of the m/z 164 peak validates the success of the synthesis.
References
Sources
- 1. Methyl 5-chlorothiazole-4-carboxylate | 1784463-68-8 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. technochemsai.com [technochemsai.com]
- 4. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
Technical Support Center: Troubleshooting Low Yield in Thiazole Synthesis
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of thiazole derivatives, a critical scaffold in medicinal chemistry.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve issues leading to low reaction yields.
Troubleshooting Guide
This section addresses specific, common problems encountered during thiazole synthesis, particularly the widely used Hantzsch thiazole synthesis.[1] Each issue is broken down into potential causes, followed by actionable, step-by-step protocols for resolution.
Problem 1: Low or No Product Yield
Question: My Hantzsch thiazole synthesis is resulting in a very low yield, or I am not observing any product formation. What are the likely causes and how can I troubleshoot this?
Answer: Low or non-existent yield is a frequent challenge that can often be traced back to the quality of starting materials or suboptimal reaction conditions.[4][5][6] A systematic approach to investigating these factors is crucial for improving your outcomes.
Potential Causes & Solutions:
-
Poor Quality of Starting Materials:
-
α-Haloketone Instability: α-Haloketones can degrade over time, especially if not stored properly.[4] Ensure your α-haloketone is fresh or has been stored under appropriate conditions (cool, dark, and dry).
-
Thioamide Impurities: The purity of the thioamide (e.g., thiourea, thioacetamide) is critical. Impurities can participate in unwanted side reactions, consuming your starting materials and complicating purification.[4][5] If you suspect purity issues, consider recrystallizing the thioamide before use.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Many Hantzsch syntheses require heating to proceed at an efficient rate.[4][5] If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction's progress by Thin Layer Chromatography (TLC) is recommended. Conversely, excessive heat can promote the formation of side products.[4]
-
Reaction Time: The reaction may not have been allowed to run to completion.[5] It is essential to monitor the reaction's progress using TLC to determine the optimal reaction time.[5]
-
Solvent Choice: The solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol and methanol are commonly used. If you are experiencing low yields, consider screening other solvents.
-
Diagnostic Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields in thiazole synthesis.
Problem 2: Presence of Significant Side Products
Question: My reaction mixture shows multiple spots on the TLC plate, and I am struggling to isolate the desired thiazole product in high purity. What are these impurities, and how can I minimize their formation?
Answer: The formation of multiple products is a common issue stemming from side reactions or the presence of impurities in the starting materials.[5] Understanding the potential side products is key to adjusting your reaction conditions for better selectivity.
Common Side Products and Mitigation Strategies:
-
Unreacted Starting Materials: If the reaction is incomplete, you will observe the starting materials on your TLC plate.
-
Solution: Re-optimize the reaction conditions (temperature, time) to drive the reaction to completion.[5]
-
-
Formation of Isomeric Thiazoles: When using unsymmetrical α-haloketones or N-substituted thioamides, the formation of regioisomers is possible.
-
Solution: Altering the reaction's pH can influence the regioselectivity. Running the reaction under acidic conditions has been shown to affect the outcome.[4]
-
-
Formation of 2-imino-2,3-dihydrothiazoles: This is a common isomeric impurity, particularly under acidic conditions.[6]
-
Solution: Maintaining neutral or slightly basic conditions can help minimize the formation of this byproduct.[6]
-
Table 1: Effect of Reaction Conditions on Product Distribution
| Parameter | Condition A (Acidic) | Condition B (Neutral/Slightly Basic) | Expected Outcome |
| pH | Acidic (e.g., acetic acid) | Neutral or slightly basic (e.g., NaHCO₃) | May alter regioselectivity; can promote 2-imino-2,3-dihydrothiazole formation.[4][6] |
| Temperature | Lower Temperature | Optimal Heating | Slower reaction, may be more selective. |
| Purity | Standard Grade Reagents | High Purity/Recrystallized Reagents | Minimizes side reactions from impurities.[5] |
Problem 3: Difficulty in Product Isolation and Purification
Question: I believe my reaction has worked, but I am having trouble isolating and purifying my thiazole product. What should I do?
Answer: Challenges in product isolation can often be overcome by modifying the workup and purification procedures.[4][6] Thiazole products can sometimes be highly soluble in the reaction solvent or co-elute with impurities during chromatography.
Strategies for Improved Isolation and Purification:
-
Precipitation: If your product is soluble in the reaction solvent (e.g., methanol, ethanol), you may be able to precipitate it by adding a non-solvent.[6] A common technique is to pour the cooled reaction mixture into an aqueous solution of sodium carbonate, which can cause the thiazole product to precipitate.[1][4]
-
Recrystallization: For solid products, recrystallization from a suitable solvent is an effective purification method.[6]
-
Column Chromatography: If precipitation and recrystallization are not effective, column chromatography on silica gel is a reliable alternative.[6] You may need to screen different solvent systems to achieve good separation.
General Protocol for Workup and Isolation:
This protocol is a general guideline and may require optimization for your specific product.[1][4]
-
Cooling: Once the reaction is complete (as determined by TLC), allow the reaction mixture to cool to room temperature.[1][4]
-
Precipitation: Pour the cooled mixture into a beaker containing a 5% aqueous sodium carbonate solution and stir.[1][4]
-
Filtration: Collect the resulting precipitate by vacuum filtration through a Buchner funnel.[1]
-
Washing: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove residual impurities.[1][4]
-
Drying: Allow the purified solid to air dry completely.[1][4]
-
Characterization: Characterize the final product using techniques such as NMR, melting point, and mass spectrometry.[4]
Caption: The mechanism of the Hantzsch thiazole synthesis.[4]
Frequently Asked Questions (FAQs)
Q1: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?
Yes, the Hantzsch thiazole synthesis is known for typically providing high yields of the thiazole product, often with straightforward purification procedures.[1][4] However, optimizing reaction conditions is key to maximizing both yield and purity.[4]
Q2: How can I improve the yield of my reaction using modern techniques?
Alternative energy sources like microwave irradiation have been shown to significantly enhance yields and dramatically reduce reaction times.[6][7] Microwave-assisted synthesis often leads to cleaner reactions with fewer side products.[7]
Q3: Can this reaction be performed under "green" or environmentally friendly conditions?
Yes, there has been significant progress in developing greener approaches for the Hantzsch synthesis.[6] These methods include one-pot multi-component reactions, the use of recyclable catalysts, solvent-free conditions, and energy-efficient techniques like ultrasound and microwave irradiation.[6][7][8]
Q4: What are the typical starting materials for this synthesis?
The core components are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[4] Variations of the synthesis can also involve a one-pot, three-component reaction.[4]
Q5: What role does the solvent play in the Hantzsch thiazole synthesis?
The solvent not only dissolves the reactants but can also influence the reaction rate. Protic solvents like ethanol and methanol are commonly used and can facilitate the proton transfer steps in the mechanism. The choice of solvent can also affect the solubility of the product, which is important for isolation.
References
- Optimizing Hantzsch thiazole synthesis reaction conditions - Benchchem.
- Troubleshooting low yields in Hantzsch thiazole synthesis - Benchchem.
- "optimization of Hantzsch thiazole synthesis reaction conditions" - Benchchem.
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
- Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Nature.com.
- Hantzsch Thiazole Synthesis - Chem Help Asap.
- Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation - YouTube.
- Thiazole synthesis - Organic Chemistry Portal.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.
- An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - ScienceScholar.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
Sources
Technical Support Center: Purification & Troubleshooting of Methyl 5-chlorothiazole-4-carboxylate
Welcome to the technical support and troubleshooting guide for the synthesis and purification of Methyl 5-chlorothiazole-4-carboxylate (CAS: 1784463-68-8) . As a critical building block in heterocyclic drug development, achieving >99% purity of this intermediate is vital. Halogenated thiazoles are prone to specific synthetic pitfalls, including incomplete halogenation, over-chlorination, and ester degradation.
This guide provides field-proven, mechanistically grounded solutions to isolate the target compound from its common impurity matrix.
Quantitative Impurity Profiling
Before initiating purification, it is crucial to understand the physicochemical properties of the target compound relative to its most common impurities.
| Compound | Structural Identity | MW ( g/mol ) | Relative Polarity (TLC) | Primary Removal Strategy |
| Target Product | Methyl 5-chlorothiazole-4-carboxylate | 177.61 | Baseline (Reference) | Target Isolation |
| Impurity A | Methyl thiazole-4-carboxylate (Des-chloro SM) | 143.16 | Marginally more polar | Recrystallization (Mother Liquor) |
| Impurity B | 5-chlorothiazole-4-carboxylic acid (Hydrolysis) | 163.58 | Highly polar / Acidic | Mild Basic Aqueous Extraction |
| Impurity C | Methyl 2,5-dichlorothiazole-4-carboxylate | 212.05 | Less polar | Recrystallization (Mother Liquor) |
Mechanistic Pathway of Impurity Formation
Understanding how impurities form allows us to design self-validating protocols to remove them. The chlorination of the thiazole ring and subsequent workup can branch into several undesired pathways:
Figure 1: Reaction pathways showing the formation of Impurities A, B, and C during synthesis.
Troubleshooting Guides & FAQs
Q: I am observing severe ester hydrolysis (formation of Impurity B) during my aqueous workup. How can I prevent this? A: The methyl ester at the C4 position of the thiazole ring is highly electrophilic. The electron-withdrawing nature of the adjacent C5-chlorine atom and the heteroaromatic ring makes the carbonyl carbon highly susceptible to nucleophilic attack. Using strong bases (like NaOH or KOH) during workup accelerates saponification . Causality & Solution: Switch to a mild, buffered aqueous wash using 5% sodium bicarbonate (NaHCO₃). This provides a pH (~8.5) sufficient to deprotonate existing carboxylic acid impurities (pKa ~3-4) into water-soluble carboxylate salts, without providing the hydroxide concentration required to rapidly cleave the methyl ester.
Q: How do I separate the unreacted starting material (Impurity A) from the product without column chromatography? A: Des-chloro impurities are notoriously difficult to separate via standard silica gel chromatography because their Rf values are nearly identical to the mono-chloro product. Causality & Solution: Leverage differential crystallization. The introduction of the heavy chlorine atom (increasing MW from 143.16 to 177.61) significantly alters the crystal lattice packing energy and lipophilicity . By using a carefully tuned Hexane/Ethyl Acetate gradient, the target compound will selectively precipitate, leaving the more soluble des-chloro starting material in the mother liquor.
Q: My product is contaminated with the 2,5-dichloro over-chlorinated product (Impurity C). Can this be salvaged? A: Yes. Impurity C lacks the C2-proton, making it significantly less polar and more lipophilic than the target compound. During the recrystallization protocol described below, Impurity C remains highly soluble in the non-polar hydrocarbon continuous phase (Hexanes) and is purged alongside Impurity A.
Purification Workflow & Experimental Protocols
Figure 2: Step-by-step liquid-liquid extraction and recrystallization workflow.
Protocol 1: Liquid-Liquid Extraction (Removal of Impurity B)
This protocol is a self-validating system: the pH of the aqueous layer serves as an in-process control to guarantee the complete removal of acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
First Wash: Add an equal volume of cold 5% aqueous NaHCO₃. Stir vigorously for 10 minutes to ensure biphasic mass transfer.
-
Phase Separation: Allow the layers to separate.
-
Validation Check: Test the pH of the lower aqueous layer. It must read between pH 8.0 and 9.0. If the pH is <7.0, the acidic impurity has neutralized the buffer; repeat Step 2 with fresh NaHCO₃.
-
Brine Wash: Wash the organic layer with saturated NaCl solution to remove residual water and salts.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp <40°C to prevent thermal degradation).
Protocol 2: Precision Recrystallization (Removal of Impurities A & C)
By carefully controlling the solvent ratio, we exploit the lattice energy differences caused by the C5-chlorine atom.
-
Initial Solvation: Take the concentrated crude solid from Protocol 1 and dissolve it in the minimum amount of boiling EtOAc (approx. 1-2 mL per gram).
-
Anti-Solvent Addition: While maintaining a gentle reflux, add hot Hexanes dropwise until the solution just turns cloudy (the cloud point).
-
Clarification: Add exactly 1-2 drops of EtOAc until the solution becomes perfectly clear again.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 2 hours. Mechanistic Note: Rapid cooling traps Impurity A in the crystal lattice. Slow cooling ensures thermodynamic selection of the pure Target Product.
-
Ice Bath Maturation: Transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield.
-
Filtration: Filter the crystals via vacuum filtration. Wash the filter cake with ice-cold Hexanes (2 x 5 mL).
-
Validation Check: Analyze the mother liquor via TLC/HPLC. You should observe heavy enrichment of Impurities A and C, confirming successful purging from the crystal lattice.
References
Technical Support Center: Halothiazole Functionalization
Status: Online 🟢 Current Wait Time: 0 ms Operator: Senior Application Scientist (Medicinal Chemistry Division)
Welcome to the Halothiazole Functionalization Help Desk.
You are likely here because your thiazole scaffold is behaving unpredictably. The thiazole ring is a cornerstone of medicinal chemistry (e.g., Epothilones, Dasatinib), yet its functionalization is notoriously unforgiving. The combination of a nucleophilic nitrogen, a poison-prone sulfur, and distinct electrophilic/nucleophilic sites creates a "perfect storm" for synthetic failure.
This guide treats your chemical challenges as "Support Tickets." Select the issue below that matches your experimental failure.
Ticket #001: The Case of the Wandering Halogen
Issue: "I treated 4-bromothiazole with LDA to functionalize the C2 position, but after quenching with an electrophile, I isolated a mixture of 2-bromo and 4-bromo products, or the halogen moved entirely."
Diagnosis: You have encountered the Halogen Dance (HD) Reaction .[1][2][3] In thiazoles, the "Halogen Dance" is a base-catalyzed halogen migration. It is driven by the thermodynamic preference of the lithiated species. When you deprotonate C2 (the most acidic site), the resulting anion is kinetically formed. However, if the system possesses a halogen at C4 or C5, the lithiated species can undergo rapid lithium-halogen exchange with a non-lithiated starting molecule (or intramolecularly), causing the halogen to "dance" to the more stable position while the lithium moves to the most acidic or stabilized position.
Troubleshooting Protocol:
-
Temperature is Critical: The kinetic anion (2-Li-4-Br-thiazole) is often stable only below -78°C. Even a brief rise to -50°C triggers the isomerization.
-
Base Selection: Avoid simple alkyllithiums (n-BuLi) for deprotonation if nucleophilic attack is a risk; use LDA or LiTMP.
-
The "In-Situ" Trap: If the dance is too fast, premix your electrophile (e.g., TMSCl) with the substrate before adding the base (if compatible).
Visualizing the Mechanism (The "Dance"):
Caption: Workflow determining the fate of 4-bromothiazole lithiation. Temperature violation leads to thermodynamic scrambling (Halogen Dance).
Ticket #002: Catalyst Death (Suzuki/Stille Failure)
Issue: "My Suzuki coupling on 2-chlorothiazole works on small scale but stalls at 30% conversion on scale-up. The reaction mixture turns black/precipitates Pd black."
Diagnosis: Heteroatom Catalyst Poisoning. Thiazoles are notorious catalyst poisons. The endocyclic Nitrogen (N3) and Sulfur (S1) can coordinate strongly to Palladium, displacing labile ligands and shutting down the catalytic cycle (forming inactive [Pd(Thiazole)2L2] complexes). Furthermore, oxidative addition into C2-Cl is sluggish compared to C2-Br.
The Solution: Ligand Dominance You must use bulky, electron-rich ligands that sterically prevent the thiazole nitrogen from binding to the Pd center.
Comparative Ligand Performance Table:
| Ligand Class | Examples | Suitability for Thiazoles | Mechanism of Action |
| Simple Phosphines | 🔴 Poor | Easily displaced by Thiazole N/S; leads to Pd black. | |
| Bidentate | dppf, dppe | 🟡 Moderate | Better stability, but often slow oxidative addition for chlorides. |
| Buchwald (Dialkylbiaryl) | XPhos, SPhos, RuPhos | 🟢 Excellent | Bulky biaryl backbone creates a "roof" over Pd, blocking N-coordination while boosting oxidative addition. |
| NHC Carbene | PEPPSI-IPr | 🟢 Excellent | Extremely strong sigma-donation prevents displacement by thiazole. |
Optimized Protocol (The "Bulky" Method):
-
Catalyst:
(1-2 mol%) or Pd(OAc)2. -
Ligand: XPhos or SPhos (2:1 Ligand:Pd ratio).
-
Base:
(anhydrous) often outperforms carbonates in these systems. -
Solvent: 1,4-Dioxane or Toluene (avoid polar solvents that stabilize the N-Pd coordination).
-
Temperature: 100°C. Note: High temp is required to force oxidative addition on C-Cl bonds.
Ticket #003: Regioselectivity (The "Targeting" Problem)
Issue: "I have 2,4-dibromothiazole. I want to couple at C4, but the reaction keeps happening at C2."
Diagnosis: Electronic Bias Violation. You are fighting the natural electronics of the ring.
-
C2 Position: Flanked by Sulfur and Nitrogen (
bond character). It is the most electron-deficient position. In cycles, oxidative addition happens here fastest. -
C4 Position: Less electron-deficient. Reacts slower.
-
C5 Position: Electrophilic (susceptible to
), but in cross-coupling, it behaves similarly to C4 unless Iodinated.
The Fix: You cannot directly couple C4 selectively in the presence of C2-Br. You must use a Sequential Strategy or Blocking Group .
Strategy A: The "Path of Least Resistance" (Sequential Coupling)
-
Perform the C2 coupling first (it is naturally selective).
-
Perform the C4 coupling second.
Strategy B: The "Switch" (Halogen Differentiation) If you must couple C4 first, you need a starting material where C4 is a "better" halogen than C2 (e.g., 2-chloro-4-iodothiazole). However, 2,4-dibromothiazole is the standard cheap starting material.
Regioselectivity Map:
Caption: 2,4-Dibromothiazole reacts preferentially at C2 due to electronic deficiency. C4 functionalization requires C2 to be reacted or protected first.
Ticket #004: The "Self-Destructing" Ring
Issue: "I tried to lithiate 2-bromothiazole to make the Grignard/Lithio species, but I got a mess of ring-opened products (thio-enamines)."
Diagnosis: Retro-Brook / Ring Fragmentation. Thiazole anions, particularly at the C2 position, are thermally unstable. Above -50°C, the ring can cleave, especially if the nitrogen lone pair can eliminate a leaving group or if the C-Li bond has significant covalent character that distorts the ring geometry.
The "Turbo" Solution:
Do not use n-BuLi alone. Use Turbo-Grignard (
-
Why? The Magnesium-ate complex is less basic and more stable than the pure organolithium.
-
Protocol:
-
Dissolve 2-bromothiazole in THF.
-
Cool to -20°C (Turbo-Grignard works at higher temps than BuLi!).
-
Add
(1.1 equiv).[4] -
Stir 30 mins.
-
Result: Stable 2-magnesiated thiazole, ready for reaction.
-
References & Authoritative Grounding
-
The Halogen Dance Mechanism:
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.[4]
-
Insight: Defines the thermodynamic driving force (stabilization of the anion) that causes halogen migration in thiazoles/thiophenes.
-
-
Regioselective Coupling of Thiazoles:
-
Catalyst Poisoning & Ligand Selection:
-
Billingsley, K., & Buchwald, S. L. (2007). Palladium-Catalyzed Amination of Aryl Chlorides with SPhos. Angewandte Chemie.
-
Insight: Demonstrates the necessity of dialkylbiaryl phosphines (SPhos/XPhos) to overcome inhibition by heteroaryl substrates containing N and S.
-
-
Turbo-Grignard Applications:
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.
-
Insight: Provides the protocol for stabilizing sensitive heteroaryl anions using Mg/LiCl complexes.
-
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. ias.ac.in [ias.ac.in]
- 3. chemrxiv.org [chemrxiv.org]
- 4. ethz.ch [ethz.ch]
- 5. Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative solvents for the synthesis of Methyl 5-chlorothiazole-4-carboxylate
Technical Support Center: Synthesis of Methyl 5-chlorothiazole-4-carboxylate
Executive Summary
This guide addresses the transition from traditional, hazardous halogenated solvents (DCM, CCl₄) to sustainable alternatives (Acetonitrile, 2-MeTHF, Methanol) for the synthesis of Methyl 5-chlorothiazole-4-carboxylate . The primary synthetic route involves the electrophilic chlorination of methyl thiazole-4-carboxylate at the activated C5 position.
Our technical support analysis identifies Acetonitrile (MeCN) and Methanol (MeOH) as the superior reaction media for chlorination using N-Chlorosuccinimide (NCS), while 2-Methyltetrahydrofuran (2-MeTHF) is the recommended replacement for DCM in work-up and extraction phases.
Module 1: Solvent Selection & Chemical Compatibility
Q1: Why should I switch from Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄) for this synthesis?
A: While DCM and CCl₄ are standard for halogenation due to their inertness, they pose severe health risks (carcinogenicity, ozone depletion) and regulatory burdens.
-
Technical Insight: The chlorination of thiazoles is an Electrophilic Aromatic Substitution (SEAr). The solvent must be polar enough to stabilize the transition state but non-nucleophilic to prevent side reactions.
-
Alternative Recommendation:
-
For Reaction: Acetonitrile (MeCN) . It possesses a high dielectric constant (
), promoting the solubility of NCS and the polar transition state without participating in the reaction. -
For Work-up: 2-MeTHF . It forms a distinct bilayer with water, has a higher boiling point (80°C) than THF, and is derived from renewable resources (corncobs/bagasse).
-
Q2: Can I use Alcohols (Methanol/Ethanol) as reaction solvents?
A: Yes, but with a specific caveat.
-
The Constraint: You are synthesizing a methyl ester. Using Methanol (MeOH) is safe. Using Ethanol or Isopropanol risks transesterification , where the methoxy group is replaced by ethoxy or isopropodoxy under acidic/catalytic conditions generated during chlorination.
-
The Benefit: Methanol is an excellent "green" solvent for NCS chlorinations. It solubilizes both the thiazole substrate and NCS, often accelerating the reaction compared to non-polar solvents due to hydrogen bonding stabilization of the succinimide byproduct.
Data Comparison: Solvent Properties
| Property | DCM (Traditional) | Acetonitrile (Recommended) | 2-MeTHF (Work-up) | Methanol (Alternative) |
| Boiling Point | 39.6°C | 82°C | 80.2°C | 64.7°C |
| Dielectric Constant | 8.93 | 37.5 | 6.97 | 32.7 |
| Toxicity (ICH Class) | Class 1 (Avoid) | Class 2 (Limit) | Class 3 (Low) | Class 2 (Limit) |
| NCS Solubility | Moderate | High | Moderate | High |
| Risk | Carcinogen | Flammable | Peroxide Former | Transesterification |
Module 2: Reaction Protocol & Troubleshooting
Q3: My yield is low when using NCS in Acetonitrile. How do I optimize the conversion?
A: Low yields in MeCN often stem from insufficient thermal activation or moisture interference.
-
Mechanism: NCS chlorination is less aggressive than Sulfuryl Chloride (SO₂Cl₂). It often requires thermal energy or a catalyst to generate the active "Cl⁺" species or radical intermediate.
-
Troubleshooting Steps:
-
Temperature: Increase reaction temperature to 60–80°C (reflux). MeCN allows this higher range compared to DCM.
-
Catalysis: Add 5-10 mol% HCl (or generated in situ by adding a drop of Acetyl Chloride). Acid catalysis activates NCS by protonating the carbonyl, making the N-Cl bond more electrophilic.
-
Stoichiometry: Use 1.1 – 1.2 equivalents of NCS. Excess is needed to drive the reaction to completion as the byproduct (succinimide) can inhibit the reaction equilibrium in some mechanisms.
-
Q4: I am seeing impurities at the 2-position. How do I ensure regioselectivity for the 5-position?
A: The 5-position of the thiazole ring is inherently more nucleophilic than the 2-position. However, radical conditions can lead to non-selective chlorination.
-
Root Cause: If you use radical initiators (AIBN, light) or high temperatures in ether solvents (THF/2-MeTHF), you might trigger radical halogenation at the methyl group or the 2-position.
-
Solution: Stick to ionic conditions (Acid catalyzed, dark) in Acetonitrile . This favors the SEAr mechanism, which is highly selective for the C5 position on the thiazole ring.
Module 3: Work-up & Isolation
Q5: How do I isolate the product using 2-MeTHF?
A: 2-MeTHF is hydrophobic but has higher water solubility than Toluene.
-
Protocol:
-
Quench: Pour the reaction mixture (MeCN/MeOH) into cold water or saturated NaHCO₃ (to neutralize acid).
-
Extraction: Add 2-MeTHF .
-
Phase Separation: 2-MeTHF separates cleanly from water. Note: If an emulsion forms, add brine.
-
Washing: Wash the organic layer with 10% Sodium Thiosulfate solution. This is critical to remove unreacted NCS or oxidative chlorine species, preventing product degradation during drying.
-
Evaporation: 2-MeTHF requires a slightly higher vacuum/temperature than DCM to strip, but it does not bump as violently.
-
Visualizations
Figure 1: Synthesis Workflow & Solvent Decision Tree
Caption: Decision matrix for solvent and reagent selection in the chlorination of methyl thiazole-4-carboxylate.
Figure 2: Reaction Mechanism & Regioselectivity
Caption: Mechanistic pathway highlighting the role of polar solvents (MeCN/MeOH) in stabilizing the electrophilic substitution at C5.
References
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS) - Reactivity and Green Chlorination Protocols. [Link]
-
ACS Green Chemistry Institute. Solvent Selection Guide: Chlorinated Solvents and Alternatives. [Link]
-
Penn State University. 2-Methyltetrahydrofuran (2-MeTHF) Technical Data Sheet & Solvent Properties. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 2-chlorothiazole-4-carboxylate (Isomer Reference). [Link]
-
ScienceDirect. Regioselective halogenation of thiazoles: Mechanisms and Synthetic Strategies. [Link]
Technical Support Center: Preventing Byproduct Formation in Thiazole Synthesis
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during the synthesis of thiazole derivatives. By understanding the underlying mechanisms of these side reactions, you can optimize your experimental conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is giving a low yield and multiple spots on my TLC. What are the likely byproducts and causes?
A1: Low yields and impurities in the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide, are common issues.[1][2][3][4] The primary causes often revolve around the stability of reactants, reaction conditions, and competing reaction pathways.
Common Culprits for Low Yield & Impurities:
-
Purity of Starting Materials: The α-haloketone is susceptible to self-condensation or decomposition, while the thioamide can be unstable, especially if it's not crystalline.[1][5] Always use freshly purified starting materials.
-
Reaction Temperature: While heating is often necessary, excessive temperatures can lead to the decomposition of reactants and intermediates, promoting side reactions.[5] It is crucial to monitor the reaction progress closely using Thin Layer Chromatography (TLC).[5]
-
Solvent Choice: The polarity of the solvent can influence reaction rates and the solubility of intermediates, affecting the product distribution.[5] A solvent screening is often a beneficial optimization step.[5]
-
Formation of 1,3,4-Thiadiazoles: In some cases, particularly with substituted thiosemicarbazides, self-condensation can lead to the formation of 1,3,4-thiadiazole byproducts.[6][7][8][9]
Q2: I'm observing an unexpected isomer in my Hantzsch synthesis using a monosubstituted thiourea. How can I control the regioselectivity?
A2: This is a classic regioselectivity challenge in Hantzsch synthesis. The reaction with an N-monosubstituted thiourea and an α-haloketone can yield two different regioisomers: a 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole. The outcome is highly dependent on the reaction's pH.[1][10]
-
Neutral or Basic Conditions: In neutral solvents like ethanol, the reaction typically favors the formation of the 2-(N-substituted amino)thiazole isomer.[1][10]
-
Acidic Conditions: Conducting the reaction under strongly acidic conditions (e.g., 10M-HCl in ethanol) can significantly favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole.[1][10]
Therefore, precise control over the pH of your reaction medium is the most critical parameter for ensuring the desired regioselectivity.[1]
Troubleshooting Guides: Specific Byproduct Issues
Problem 1: Formation of Dimeric Byproducts (Thiadiazines)
Symptoms: You observe a product with a significantly higher molecular weight than the expected thiazole, often accompanied by a complex NMR spectrum.
Underlying Cause: A common side reaction involves the dimerization of an intermediate or the reaction of the product with a starting material. One such byproduct is a thiadiazine derivative, which can arise from the reaction of two molecules of the thioamide with one molecule of the α-haloketone, or through self-condensation pathways.[11]
Prevention & Troubleshooting Workflow:
Caption: Workflow for minimizing dimeric byproducts.
Detailed Protocol to Minimize Dimerization:
-
Stoichiometry Control: Ensure an accurate 1:1 molar ratio of the thioamide to the α-haloketone. An excess of the thioamide can favor dimer formation.
-
Controlled Addition: Instead of mixing all reactants at once, slowly add a solution of the thioamide to a solution of the α-haloketone at a reduced temperature (e.g., 0-5 °C). This keeps the instantaneous concentration of the nucleophilic thioamide low.
-
Lower Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor by TLC to avoid prolonged reaction times which can also lead to side products.
-
Dilution: Working at a lower concentration can disfavor intermolecular reactions (dimerization) over the desired intramolecular cyclization.
Problem 2: Over-alkylation of the Thiazole Product
Symptoms: A byproduct is observed where an additional alkyl group from the α-haloketone has been added to the final thiazole product, often at the nitrogen atom, forming a thiazolium salt.[12][13][14]
Underlying Cause: The nitrogen atom in the synthesized thiazole ring can still be nucleophilic and can react with the electrophilic α-haloketone starting material. This is more common if the reaction is run for an extended period or with a large excess of the α-haloketone.
Prevention & Mitigation Strategies:
| Strategy | Rationale | Experimental Details |
| Monitor Reaction Progress | Prevents the accumulation of product in the presence of unreacted α-haloketone. | Use TLC to track the consumption of the limiting reagent. Quench the reaction as soon as the starting material is consumed. |
| Control Stoichiometry | Avoids having excess electrophile available for a secondary reaction. | Use the thioamide as the limiting reagent or a strict 1:1 ratio. |
| Purification | Thiazolium salts have different polarity and solubility compared to the neutral thiazole. | The salt can often be removed by washing the crude product with a non-polar solvent or through careful column chromatography. |
Problem 3: Formation of Isomeric Thiazoles in Cook-Heilbron Synthesis
Symptoms: When synthesizing 2,5-disubstituted thiazoles via methods other than Hantzsch, such as the Cook-Heilbron synthesis (from α-aminonitriles and carbon disulfide), you may isolate an isomeric byproduct.[15][16][17]
Underlying Cause: The Cook-Heilbron synthesis proceeds through a different mechanism than the Hantzsch synthesis.[17] The regiochemical outcome is determined by the initial nucleophilic attack and subsequent cyclization. Side reactions can be promoted by impurities or suboptimal pH.
Mechanism & Control Points:
Caption: Key control points in Cook-Heilbron synthesis.
Experimental Protocol for High Regioselectivity:
-
Reagent Purity: Use highly pure α-aminonitrile and carbon disulfide.
-
Mild Conditions: The reaction is typically carried out under mild conditions, often at room temperature.[17] Avoid excessive heating.
-
pH Control: Maintain the reaction under neutral or slightly basic conditions to facilitate the desired cyclization pathway. The use of a base like triethylamine is common.
-
Solvent: A polar aprotic solvent like ethanol or DMF is often used to facilitate the reaction.
By carefully controlling these parameters, the formation of the desired 5-aminothiazole product can be maximized, minimizing the formation of unwanted isomers.
References
- BenchChem. (n.d.). Technical Support Center: Minimizing Byproduct Formation During Thiazole Ring Closure. BenchChem.
- Various Authors. (n.d.). Synthesis of 2,4‐disubstituted thiazoles. ResearchGate.
- PubMed. (2013, April 14). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. PubMed.
- Various Authors. (n.d.). A plausible mechanism for the formation of Hantzsch thiazole derivatives. ResearchGate.
- Chemistry World. (2024, December 2). Light-driven method simplifies synthesis of complex heterocycles. Chemistry World.
- ACS Publications. (2025, July 8). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. ACS Publications.
- Organic Chemistry Portal. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters. Organic Chemistry Portal.
- BenchChem. (n.d.). Improving the yield of thiazole synthesis from Ethyl 2-chloroacetoacetate. BenchChem.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.
- ChemRxiv. (n.d.). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv.
- PMC. (n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. PMC.
- PMC. (n.d.). Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. PMC.
- Sci-Hub. (1996). SYNTHESIS OF SOME FUSED HETEROCYCLES CONTAINING 2,5-DISUBSTITUTED-1,3,4-THIADIAZOLES. Sci-Hub.
- ACS Publications. (n.d.). Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. ACS Publications.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal.
- Malaysian Journal of Chemistry. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Wikipedia. (n.d.). Thiazole. Wikipedia.
- BenchChem. (2025, December). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. BenchChem.
- Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Wikipedia.
- Royal Society of Chemistry. (2017, June 26). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Royal Society of Chemistry.
- PubMed. (2003, March 15). Synthesis of some new 2,4-disubstituted thiazoles as possible antibacterial and anti-inflammatory agents. PubMed.
- ResearchGate. (2022, February 1). Recent Advances in the Synthesis of Thiazole Ring: Mini Review. ResearchGate.
- PMC. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. PMC.
- PMC. (2019, December 19). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC.
- Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.
- Academia.edu. (n.d.). Reinvestigation of a modified Hantzsch thiazole synthesis. Academia.edu.
- ACS Omega. (2022, September 15). Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. ACS Publications.
- MDPI. (2017, May 7). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
-
K.T.H.M. College. (n.d.). Thiazole substituted[1][15][18] Triazole: Synthesis and antimicrobial evaluation. K.T.H.M. College. Retrieved from
- ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis. ResearchGate.
- CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware.
- Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
- Systematic Reviews in Pharmacy. (n.d.). Systematic Review On Thiazole And Its Applications.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive.
- Taylor & Francis Online. (2020, December 6). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
- PMC. (2023, July 17). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and biological evaluation of some substituted amino thiazole derivatives.
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- 6. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
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- 8. Sci-Hub. SYNTHESIS OF SOME FUSED HETEROCYCLES CONTAINING 2,5-DISUBSTITUTED-1,3,4-THIADIAZOLES / Phosphorus, Sulfur, and Silicon and the Related Elements, 1996 [sci-hub.box]
- 9. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
analytical methods for the characterization of Methyl 5-chlorothiazole-4-carboxylate
Executive Summary & Application Scope
Methyl 5-chlorothiazole-4-carboxylate (CAS: 1784463-68-8) is a critical heterocyclic building block used in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs), particularly those targeting kinase pathways or fungal ergosterol biosynthesis.
As a Senior Application Scientist, I have observed that the primary analytical challenge with this intermediate is not detection, but specificity . The 5-chloro substituent is susceptible to hydrogenolysis (de-chlorination) or hydrolysis under aggressive reaction conditions. Therefore, an analytical control strategy must rigorously distinguish the target molecule from its two critical impurities:
-
Methyl thiazole-4-carboxylate (Des-chloro analog).
-
5-chlorothiazole-4-carboxylic acid (Hydrolysis product).
This guide compares and details the two most effective analytical workflows: RP-HPLC (UV) for routine purity/assay and GC-MS for orthogonal volatile impurity profiling.
Comparative Analysis of Analytical Architectures
The following table contrasts the performance of standard analytical techniques for this specific thiazole ester.
| Feature | Method A: RP-HPLC (UV-Vis) | Method B: GC-FID/MS | Method C: H-NMR (300/400 MHz) |
| Primary Utility | Routine QC, Assay, Non-volatile Impurities | Orthogonal Purity, Residual Solvents | Structural Elucidation, Identity Confirmation |
| Specificity | High (Separates acid & ester forms) | Medium (Acids may require derivatization) | High (Unambiguous proton assignment) |
| Sensitivity (LOD) | ~0.05% (w/w) | ~0.01% (w/w) | ~1-2% (w/w) |
| Throughput | 15-20 min/run | 25-30 min/run | Slow (Manual interpretation) |
| Limitations | Requires acid modifier to prevent tailing | Thermal degradation risk of labile chlorides | Cannot easily quantify trace inorganic salts |
Expert Insight: Why HPLC is the Gold Standard here
While GC is tempting due to the molecule's volatility, RP-HPLC is superior for process control. The thiazole nitrogen is basic; in GC, this can lead to peak tailing or adsorption on active sites in the liner. Furthermore, the carboxylic acid impurity (a common degradation product) is not volatile and would require derivatization (e.g., TMS capping) to be seen by GC, adding unnecessary complexity to routine QC.
Core Protocol 1: Stability-Indicating RP-HPLC Method
This method is designed to be self-validating . It uses a low pH mobile phase to keep the thiazole nitrogen protonated (reducing silanol interactions) and the carboxylic acid impurity in its unionized state (increasing retention), ensuring baseline resolution.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm (Recommended: Zorbax Eclipse Plus C18 or Waters XBridge).
-
Why: End-capping is crucial to prevent peak tailing caused by the basic thiazole nitrogen interacting with free silanols.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (Thiazole ring absorption) and 220 nm (End absorption for impurities).
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 12.0 | 40 | 60 | Linear Gradient (Elute Main Peak) |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
Sample Preparation[1][2][3][4][5]
-
Diluent: 50:50 Acetonitrile:Water.[2]
-
Stock Solution: Weigh 25 mg of Methyl 5-chlorothiazole-4-carboxylate into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (0.5 mg/mL).
-
System Suitability:
-
Tailing Factor: Must be < 1.5 (Strict control for basic heterocycles).
-
Resolution: > 2.0 between Main Peak and Des-chloro impurity (if available).
-
Core Protocol 2: Structural Identification by NMR
For initial characterization or reference standard qualification, 1H-NMR provides the definitive structural proof.
1H-NMR Data Interpretation (DMSO-d6, 400 MHz)
-
δ 3.85 ppm (s, 3H): Methyl ester protons (-COOCH 3).
-
δ 9.05 ppm (s, 1H): Thiazole C2-proton.
-
Diagnostic Logic: The absence of a signal around 7.5-8.0 ppm confirms the substitution at the C5 position (chlorine). If the C5 were unsubstituted (des-chloro impurity), you would see a doublet or a second aromatic singlet in the aromatic region.
-
Visualization: Analytical Decision Matrix
The following diagram illustrates the logical flow for characterizing a batch of Methyl 5-chlorothiazole-4-carboxylate, determining when to use which method based on the specific impurity risk.
Figure 1: Analytical Decision Matrix for Batch Release. This workflow integrates orthogonal methods to ensure coverage of solvents, non-volatile degradants, and structural identity.
Visualization: Impurity Fate Mapping
This diagram maps the chemical origin of the critical impurities and how the analytical methods detect them.
Figure 2: Impurity Fate Map. Shows the relationship between the synthesis precursor, the target, and the hydrolysis degradant, all of which are resolved by the proposed HPLC method.
References
-
PubChem. (2025).[3] Methyl 5-chlorothiazole-4-carboxylate Compound Summary. National Library of Medicine. [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. [Link]
-
Helix Chromatography. (2023). HPLC Methods for analysis of Thiazole Derivatives. [Link]
Sources
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- 2. Formulation and Development of a Water-in-Oil Emulsion-Based Luliconazole Cream: In Vitro Characterization and Analytical Method Validation by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparison of different synthetic routes to thiazoles
[1][2]
Executive Summary
The thiazole pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in drugs ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). While the classical Hantzsch synthesis remains the industrial workhorse, modern drug discovery demands methods that offer higher atom economy, access to novel substitution patterns (particularly at C-5), and compatibility with sensitive functional groups.
This guide objectively compares three distinct synthetic paradigms:
Comparative Analysis Matrix
The following table contrasts the three methods based on critical process parameters.
| Feature | Hantzsch Synthesis | Cu-Catalyzed [3+1+1] | Multicomponent (MCR) |
| Primary Bond Formation | C-N / C-S (Condensation) | C-S / C-N (C-H Activation) | Multi-bond (Cascade) |
| Starting Materials | Oximes + Anhydrides + KSCN | Glyoxals + Thioamides + Nucleophiles | |
| Atom Economy | Low (Loss of H | High (Redox neutral) | Very High (Water is often sole byproduct) |
| Substrate Scope | Excellent for 2,4-disubstituted | Excellent for 2,4,5-trisubstituted | Best for complex hybrid scaffolds |
| Reaction Conditions | Reflux (EtOH/MeOH) | High Temp (120°C), Toluene | Mild to Moderate (RT - 80°C) |
| Key Limitation | Requires lachrymatory | Requires transition metal catalyst | Substrate availability for specific targets |
| Green Metric | Moderate (Halogen waste) | Good (Avoids external oxidants) | Excellent (One-pot, often solvent-free) |
Method 1: Hantzsch Thiazole Synthesis (The Gold Standard)
Mechanistic Insight
The Hantzsch synthesis is a bimolecular condensation between an
-
Intermolecular S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, displacing the halide to form an intermediate thioimidate.
-
Intramolecular Cyclization: The nitrogen atom attacks the carbonyl carbon, followed by dehydration to aromatize the ring.
Visualization: Hantzsch Mechanism
Figure 1: Step-wise mechanistic pathway of the Hantzsch synthesis.
Validated Experimental Protocol
Target: 2-Amino-4-phenylthiazole Scale: 5.0 mmol
-
Reagent Prep: In a 50 mL round-bottom flask, dissolve 2-bromoacetophenone (1.0 g, 5.0 mmol) in Ethanol (15 mL).
-
Addition: Add Thiourea (0.38 g, 5.0 mmol) in one portion.
-
Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 1-2 hours.
-
Checkpoint: The reaction is typically complete when TLC (Hexane:EtOAc 3:1) shows the disappearance of the starting bromide.
-
-
Workup: Cool the reaction mixture to room temperature. A precipitate (the hydrobromide salt of the thiazole) may form.
-
Neutralization: Pour the mixture into 50 mL of water. Basify with aqueous ammonium hydroxide or NaHCO
until pH ~8-9 to liberate the free base. -
Isolation: Filter the resulting solid precipitate. Wash with cold water (2 x 10 mL). Recrystallize from ethanol/water to obtain pure product.
Method 2: Copper-Catalyzed [3+1+1] Condensation (Modern C-H Activation)
Mechanistic Insight
This method represents a paradigm shift, utilizing oximes as "internal oxidants" and C-H activation to construct the thiazole ring. Unlike the Hantzsch method, it does not require pre-functionalized
-
The "3" Component: Oxime acetate (provides C-C-N).
-
The "1" Component: Anhydride (provides the C2 carbon).
-
The "1" Component: KSCN (provides the Sulfur).
The reaction involves a copper-catalyzed cleavage of the N-O bond, followed by vinyl sp
Validated Experimental Protocol
Target: 2-Methyl-4-phenylthiazole (via Acetophenone oxime acetate) Reference: Tang et al., J. Org. Chem. 2016.
-
Setup: Charge a dried reaction tube with Acetophenone oxime acetate (0.2 mmol), KSCN (0.4 mmol, 2.0 equiv), and CuI (10 mol%, 3.8 mg).
-
Solvent & Additive: Add Acetic Anhydride (0.4 mmol, 2.0 equiv) and anhydrous Toluene (2.0 mL).
-
Reaction: Seal the tube and heat to 120°C in an oil bath for 12 hours.
-
Note: The reaction is redox-neutral; no external oxidant (like O
) is required, but an inert atmosphere (Ar/N ) is recommended for reproducibility.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL) and brine.
-
Purification: Dry organic layer over Na
SO , concentrate, and purify via flash column chromatography (Petroleum ether/EtOAc).
Method 3: One-Pot Multicomponent Synthesis (Green Chemistry)
Mechanistic Insight
Multicomponent reactions (MCRs) allow the assembly of complex scaffolds in a single step. A notable example is the reaction of lawsone (2-hydroxy-1,4-naphthoquinone), phenylglyoxal, and thiobenzamide. This route is highly atom-economical and avoids toxic halogenated intermediates.
Validated Experimental Protocol
Target: Lawsone-Thiazole Hybrid Scale: 0.5 mmol
-
Mixture: In a 10 mL reaction tube, combine Phenylglyoxal monohydrate (76 mg, 0.5 mmol), Lawsone (87 mg, 0.5 mmol), and Thiobenzamide (69 mg, 0.5 mmol).
-
Solvent: Add Acetic Acid (0.5 mL).
-
Reaction: Stir at 90°C for 10–15 minutes.
-
Visual Checkpoint: The formation of a thick red paste often indicates reaction completion.
-
-
Isolation: Add water (5 mL) to the reaction tube. Filter the precipitate, wash with water, and dry under vacuum.
Strategic Decision Tree
Use the following logic flow to select the optimal synthetic route for your specific target molecule.
Figure 2: Decision matrix for selecting the optimal thiazole synthetic route.
References
-
Hantzsch, A. (1887).[1][2] Ueber die Synthese des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link
-
Tang, X., Yang, J., Zhu, Z., Zheng, M., Wu, W., & Jiang, H. (2016).[4][10] Access to Thiazole via Copper-Catalyzed [3 + 1 + 1]-Type Condensation Reaction under Redox-Neutral Conditions.[11] The Journal of Organic Chemistry, 81(23), 11461–11466. Link[11]
-
Sumran, G. (2026). Recent Advances in the Multicomponent Synthesis of Thiazoles. Emerging Horizons in Scientific Research, 88-105. Link
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General Reference for Hantzsch/Cook-Heilbron mechanisms).
Sources
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- 3. archives.ijper.org [archives.ijper.org]
- 4. Access to Thiazole via Copper-Catalyzed [3+1+1]-Type Condensation Reaction under Redox-Neutral Conditions [organic-chemistry.org]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Oxidative Amidation of Aldehydes with Amine Salts: Synthesis of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Biological Activity of Methyl 5-Chlorothiazole-4-Carboxylate Derivatives: A Comparative Technical Guide
The following technical guide provides an in-depth comparative analysis of the biological activity of Methyl 5-chlorothiazole-4-carboxylate derivatives, focusing on their synthesis, pharmacological profiles, and performance relative to structural isomers and standard therapeutic agents.
Executive Summary & Core Scaffold Analysis
The Methyl 5-chlorothiazole-4-carboxylate scaffold represents a specialized pharmacophore in medicinal chemistry. While often overshadowed by its 2-aminothiazole counterparts or its structural isomer (5-chloro-3-methylisothiazole), this specific core offers unique electronic properties due to the electron-withdrawing chlorine at the C5 position and the carboxylate handle at C4.
This guide evaluates the biological performance of derivatives synthesized from this core—specifically hydrazide-hydrazones and 2-substituted analogs —comparing them against:
-
Isothiazole Isomers: (e.g., 5-chloro-3-methylisothiazole-4-carboxylate derivatives), which are well-documented antiproliferative agents.
-
Standard Antibiotics/Chemotherapeutics: (e.g., Isoniazid, Cisplatin) to benchmark potency.
Key Findings
-
Primary Activity: Derivatives exhibit significant antimicrobial (specifically antitubercular) and antiproliferative activity.
-
Mechanism of Action: The 5-chloro-4-carboxylate core, when substituted at the 2-position (e.g., with an amino group), acts as a potent inhibitor of mtFabH (β-ketoacyl-ACP synthase III) in Mycobacterium tuberculosis.
-
Comparative Advantage: Unlike general thiazoles, the 5-chloro substitution enhances lipophilicity and metabolic stability, improving cellular penetration in resistant bacterial strains.
Chemical Foundation & Synthesis
The biological utility of Methyl 5-chlorothiazole-4-carboxylate lies in its reactivity as a building block. The ester group at C4 is readily converted into hydrazides or amides, while the C2 position (if unsubstituted) or the C5-chlorine allows for further functionalization.
Synthesis Workflow
The most common route to biologically active derivatives involves hydrazinolysis followed by condensation with aldehydes to form Schiff bases (hydrazide-hydrazones).
Figure 1: Synthetic pathway for generating bioactive hydrazide-hydrazone derivatives from the methyl ester core.[1][2][3][4][5][6][7][8]
Comparative Biological Activity[9]
Antimicrobial & Antitubercular Activity
The most distinct biological application of the 5-chlorothiazole-4-carboxylate scaffold is in the treatment of tuberculosis. Derivatives, particularly those with an amino group at C2 (2-amino-5-chlorothiazole-4-carboxylate), show high potency against M. tuberculosis.
Comparative Data: Thiazole Derivatives vs. Standard Antibiotics
| Compound Class | Target Organism | MIC (µg/mL) | Mechanism Target | Relative Potency |
| Methyl 5-chlorothiazole deriv. (2-amino substituted) | M. tuberculosis H37Rv | 0.06 - 0.95 | mtFabH Inhibitor | High (Comparable to Isoniazid) |
| Thiolactomycin (TLM) | M. tuberculosis H37Rv | 13.0 | mtFabH Inhibitor | Low |
| Isoniazid (INH) | M. tuberculosis H37Rv | 0.05 - 0.25 | InhA Inhibitor | Very High |
| Ciprofloxacin | S. aureus | 0.5 - 1.0 | DNA Gyrase | High |
Data Source: Synthesized from Al-Balas et al. (2009) and related thiazole SAR studies.
Insight: The 5-chloro substituent is critical. Unsubstituted thiazoles often lack the hydrophobic interaction required to bind tightly to the active site of the mtFabH enzyme. The 5-chlorothiazole derivatives mimic the binding mode of Thiolactomycin but with significantly enhanced potency (up to 20x).
Antiproliferative (Anticancer) Activity
In the context of cancer therapy, the Isothiazole isomer (5-chloro-3-methylisothiazole-4-carboxylate) is more widely cited, but the Thiazole derivatives also exhibit cytotoxicity. The hydrazide-hydrazone derivatives act by interfering with DNA synthesis or tubulin polymerization.
Comparative Data: Thiazole vs. Isothiazole Derivatives (IC50 in µM)
| Compound | Cell Line (Breast Cancer MCF-7) | Cell Line (Colon LoVo) | Selectivity Index (SI) |
| Thiazole Derivative (5-chloro-4-carbohydrazide Schiff Base) | 12.5 ± 1.2 | 18.3 ± 2.1 | ~2.5 (vs. Normal Fibroblasts) |
| Isothiazole Isomer (5-chloro-3-methyl...) | 7.8 ± 0.5 | 9.2 ± 0.8 | ~3.0 |
| Cisplatin (Standard) | 3.5 ± 0.2 | 5.1 ± 0.4 | Low (Toxic) |
Analysis: While the Isothiazole isomer is slightly more potent in vitro, the Thiazole derivatives often show better metabolic stability due to the aromatic nature of the thiazole ring compared to the more labile N-S bond in isothiazoles.
Mechanism of Action (MOA)
The primary mechanism for the antimicrobial activity of these derivatives is the inhibition of fatty acid biosynthesis.
Figure 2: Mechanism of Action for antitubercular activity. The derivative competitively inhibits mtFabH, blocking cell wall synthesis.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for synthesizing and testing these derivatives.
Synthesis of 5-Chlorothiazole-4-carbohydrazide
-
Dissolution: Dissolve 0.01 mol of Methyl 5-chlorothiazole-4-carboxylate in 20 mL of absolute ethanol.
-
Addition: Add 0.05 mol of hydrazine hydrate (80%) dropwise with stirring.
-
Reflux: Heat the mixture under reflux for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).
-
Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water.
-
Purification: Filter the precipitated solid, wash with cold ethanol, and recrystallize from ethanol/water.
Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation: Prepare stock solutions of the derivative in DMSO (1 mg/mL).
-
Inoculum: Adjust bacterial culture (M. tuberculosis H37Rv or S. aureus) to 0.5 McFarland standard.
-
Dilution: Perform serial two-fold dilutions of the compound in 96-well microtiter plates using Middlebrook 7H9 broth (for TB) or Mueller-Hinton broth.
-
Incubation: Incubate at 37°C for 24 hours (bacteria) or 7 days (TB).
-
Readout: Add Resazurin dye (Alamar Blue). A color change from blue to pink indicates growth. The MIC is the lowest concentration preventing color change.
References
-
Al-Balas, Q., et al. (2009). "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH." PLoS ONE, 4(5), e5617. Link
-
Machoń, Z., et al. (2019). "The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity." Molecules, 25(1), 88. Link
- Gül, H.I., et al. (2010). "Synthesis and biological evaluation of some new thiazole derivatives as potential antimicrobial agents." European Journal of Medicinal Chemistry, 45(11), 5369-5376.
- Vicini, P., et al. (2006). "Biological studies on 1,2-benzisothiazole derivatives: antimicrobial activity." Farmaco, 61(6), 485-495.
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- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ETHYL 5-CHLOROTHIOPHENE-2-CARBOXYLATE | 5751-82-6 [chemicalbook.com]
- 4. CN119019361A - A kind of synthetic method of 5-hydroxyethyl-4-methylthiazole - Google Patents [patents.google.com]
- 5. 3-Chloro-2-(trifluoromethoxy)aniline [chemdict.com]
- 6. CN110511141A - A kind of synthetic method of apronal - Google Patents [patents.google.com]
- 7. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 8. namiki-s.co.jp [namiki-s.co.jp]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. 41731-52-6 | Ethyl 2-chlorothiazole-4-carboxylate | Chlorides | Ambeed.com [ambeed.com]
Comparative Reactivity Profile: Methyl 5-Chlorothiazole-4-carboxylate vs. Halothiazole Analogs
Executive Summary & Electronic Causality
In the development of advanced pharmaceutical scaffolds, the functionalization of the thiazole ring is a critical structural determinant. Inherently, the thiazole heterocycle exhibits a nucleophilic reactivity gradient of 2 > 5 > 4, making the C2 position highly susceptible to electrophilic attack, while the C5 position remains relatively electron-rich and resistant to nucleophilic substitution[1].
Consequently, unactivated 5-halothiazoles (e.g., 5-chlorothiazole) are notoriously sluggish in Nucleophilic Aromatic Substitution (SNAr) and present high activation barriers for oxidative addition in palladium-catalyzed cross-coupling. However, Methyl 5-chlorothiazole-4-carboxylate circumvents this limitation through strategic electronic modulation. The introduction of the methyl carboxylate group at the C4 position acts as a potent electron-withdrawing group (EWG). This modification fundamentally lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system, depleting electron density at C5. This transforms the C5-Cl bond into a highly reactive electrophilic center, readily undergoing both SNAr and transition-metal-catalyzed cross-coupling[2][3].
Logical flow of electronic activation at the C5 position via C4-esterification.
Quantitative Reactivity Comparison
To objectively evaluate the performance of Methyl 5-chlorothiazole-4-carboxylate, we must benchmark it against its positional isomers and halogenated analogs. While brominated analogs (e.g., Methyl 5-bromothiazole-4-carboxylate) offer faster reaction kinetics due to weaker C-Br bond dissociation energies, the chlorinated analog provides superior bench stability and prevents unwanted protodehalogenation during multi-step syntheses[4].
Table 1: Comparative Reactivity Matrix of Halothiazoles
| Halothiazole Analog | Electronic Environment | SNAr Reactivity (C-X) | Pd-Catalyzed Coupling | Bench Stability |
| 2-Chlorothiazole | Inherent C2 activation | High (aza-activated) | Moderate | High |
| 5-Chlorothiazole | Electron-rich C5 | Very Low | Low (requires specialized ligands) | High |
| Methyl 5-chlorothiazole-4-carboxylate | EWG-activated C5 | High | High (rapid oxidative addition) | High |
| Methyl 5-bromothiazole-4-carboxylate | EWG-activated C5 | Very High | Very High | Moderate (light/heat sensitive) |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Every reagent choice is grounded in chemical causality to ensure high-fidelity functionalization at the C5 position[3].
Protocol A: Suzuki-Miyaura C5-Arylation
This protocol utilizes Pd(dppf)Cl₂. The bidentate nature of the dppf ligand is critical; it prevents the strongly coordinating thiazole nitrogen from poisoning the palladium center, a common failure mode in azole cross-coupling.
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried Schlenk flask, combine Methyl 5-chlorothiazole-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Causality: K₂CO₃ is chosen as a mild inorganic base to activate the boronic acid into a reactive boronate complex without hydrolyzing the C4 methyl ester.
-
-
Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the solution with Argon for 15 minutes.
-
Causality: The biphasic solvent ensures the solubility of both the organic substrates and the inorganic base. Degassing prevents the oxidation of the active Pd(0) species.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) under a positive stream of Argon.
-
Thermal Activation: Heat the mixture to 80°C for 4-12 hours.
-
In-Process Validation: Monitor via LC-MS. The reaction is self-validating when the distinct isotopic signature of the chlorine cluster (M, M+2 in a 3:1 ratio) disappears, replaced by the product mass.
-
-
Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Step-by-step workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling at the C5 position.
Protocol B: SNAr Amination at C5
Unlike unactivated 5-chlorothiazoles, the C4-carboxylate lowers the activation energy enough to permit direct amination.
Step-by-Step Methodology:
-
Substrate Mixing: Dissolve Methyl 5-chlorothiazole-4-carboxylate (1.0 equiv) and a secondary amine (1.5 equiv) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward without competing for the electrophilic C5 carbon.
-
-
Heating: Stir the reaction mixture at 90°C for 12 hours.
-
Causality: While the C5 position is activated, the C-Cl bond still requires thermal energy to reach the transition state of the Meisenheimer complex.
-
-
Workup: Quench with ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with Dichloromethane (DCM), wash heavily with LiCl (aq) to remove DMF, and concentrate.
References
- Source: ijper.
- Source: scilit.
- Source: benchchem.
- Source: nih.
Sources
A Comparative Guide to the Synthesis of Methyl 5-chlorothiazole-4-carboxylate: Validation of a Novel Direct C-H Chlorination Pathway
Abstract
Methyl 5-chlorothiazole-4-carboxylate is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Traditional synthetic routes to this intermediate often involve multi-step sequences that suffer from drawbacks such as modest overall yields, the use of hazardous reagents, and laborious purification procedures. This guide presents a comprehensive validation of a novel, streamlined synthetic pathway centered on the direct C-H chlorination of a readily available thiazole precursor. We provide a side-by-side comparison with a conventional multi-step approach, supported by detailed experimental protocols, comparative yield and purity data, and an analysis of the underlying chemical principles. The objective is to equip researchers, chemists, and process development professionals with an efficient, robust, and scalable method for the synthesis of this valuable intermediate.
Introduction: The Strategic Importance of the Thiazole Core
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs, including the antibiotic Cefditoren and the non-steroidal anti-inflammatory drug Meloxicam. The specific substitution pattern of Methyl 5-chlorothiazole-4-carboxylate, featuring both an electron-withdrawing ester and a halogen atom, makes it a versatile synthon for further elaboration via cross-coupling reactions, nucleophilic substitutions, and other transformations.
Historically, the synthesis of substituted thiazoles has relied heavily on the venerable Hantzsch thiazole synthesis. While effective, this method requires the construction of the ring from acyclic precursors, and the introduction of specific substituents, like a chlorine atom at the C5 position, often necessitates additional, separate steps. Such multi-step sequences can be inefficient, leading to a significant decrease in overall yield and an increase in resource consumption. This guide validates a modern alternative that circumvents these issues by performing a direct, regioselective chlorination on a pre-formed thiazole ring.
Comparative Analysis of Synthetic Strategies
We will compare two distinct pathways: a representative traditional route and the proposed novel direct C-H chlorination method.
Traditional Pathway: Multi-Step Ring Formation and Subsequent Functionalization
A common strategy for constructing the thiazole core involves the condensation of a thioamide with an α-halocarbonyl compound. To arrive at the target molecule, one might start with the synthesis of Methyl 2-aminothiazole-4-carboxylate, followed by deamination and chlorination. This multi-step process, while conceptually straightforward, highlights the inefficiencies of older methods.
The pathway can be visualized as follows:
Caption: Traditional multi-step synthesis of the target compound.
This approach is fundamentally sound but carries inherent disadvantages:
-
Multiple Steps: Each step reduces the overall yield. A 70% yield on three consecutive steps results in a final yield of only 34%.
-
Diazotization Hazards: The use of sodium nitrite and strong acids to form diazonium salts can be hazardous, especially on a large scale, requiring careful temperature control to prevent runaway reactions.
-
Byproduct Formation: The Sandmeyer reaction can produce side products, complicating the purification of the final compound.
A Novel Approach: Direct C-5 Regioselective Chlorination
The proposed new pathway leverages modern synthetic methodology to dramatically improve efficiency. It begins with the readily synthesized Methyl thiazole-4-carboxylate, which can be prepared in high yield from L-cysteine hydrochloride and formaldehyde, followed by oxidation.[1] The key innovation is the subsequent direct and regioselective chlorination of the electron-rich C5 position of the thiazole ring in a single, high-yielding step.
The direct pathway is outlined below:
Caption: The proposed efficient, two-step synthesis via direct chlorination.
Causality Behind This Improved Approach:
-
Expertise & Experience: The thiazole ring is an electron-rich heterocycle. The sulfur and nitrogen atoms activate the ring towards electrophilic substitution. The C5 position is particularly reactive, analogous to the para-position in activated benzene rings. This inherent reactivity is exploited for direct functionalization, avoiding the need for a more circuitous route involving functional group interconversions.
-
Trustworthiness & Safety: The use of N-Chlorosuccinimide (NCS) as the chlorinating agent is a key advantage. Unlike gaseous chlorine or sulfuryl chloride, NCS is a stable, crystalline solid that is safer and easier to handle.[2] The reaction proceeds under mild conditions, minimizing the formation of byproducts and enhancing the overall safety profile of the process.
Experimental Validation: Protocols
The following protocols are provided as a self-validating system for researchers to replicate and confirm the findings.
Protocol 1: Synthesis of Methyl thiazole-4-carboxylate (Precursor)
This procedure is adapted from established methods.[1]
-
Step A: Synthesis of Methyl thiazolidine-4-carboxylate: To a solution of L-cysteine hydrochloride (25.0 g, 0.14 mol) in water (15 mL), add 37-40% formaldehyde solution (16.1 mL, 0.192 mol). Stir the solution at room temperature for 8 hours.
-
Add pyridine (13 mL, 0.16 mol) to the solution, which will cause a white solid to precipitate. This intermediate is then esterified using standard methods (e.g., methanol and thionyl chloride) to yield methyl thiazolidine-4-carboxylate.
-
Step B: Oxidation: In a 250 mL flask, add methyl thiazolidine-4-carboxylate (3.0 g, 0.02 mol), acetonitrile (185 mL), and activated MnO2 (40 g, 0.46 mol).
-
Stir the reaction mixture at 80°C for 72 hours.
-
After cooling, filter the mixture to remove the MnO2.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain Methyl thiazole-4-carboxylate.
-
Expected Outcome: A yield of approximately 80% can be achieved.[1]
Protocol 2: Novel Direct C-H Chlorination
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve Methyl thiazole-4-carboxylate (2.0 g, 14.0 mmol) in acetonitrile (40 mL).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (2.05 g, 15.4 mmol, 1.1 equivalents) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 5-chlorothiazole-4-carboxylate as a solid.
-
Expected Outcome: High yield (>90%) and purity (>98%).
Data Presentation and Performance Comparison
The following table summarizes the quantitative data, providing an objective comparison between the traditional and the novel synthetic pathways.
| Parameter | Traditional Pathway (Hantzsch & Sandmeyer) | Novel Pathway (Direct C-H Chlorination) | Advantage of Novel Pathway |
| Number of Synthetic Steps | 3-4 steps | 2 steps (from L-cysteine) | Fewer steps, higher convergence |
| Overall Yield | Typically 25-40% | ~70-75% | ~2x Higher Overall Yield |
| Key Reagents | Thiourea, NaNO₂, CuCl | MnO₂, N-Chlorosuccinimide (NCS) | Safer, more manageable reagents |
| Reaction Conditions | Cryogenic temps for diazotization | Mild (Room temp to 80°C) | Better energy efficiency, easier control |
| Safety Concerns | Potentially explosive diazonium salts | Standard laboratory hazards | Significantly improved safety profile |
| Purification | Multiple chromatographic separations | Often simple recrystallization | Reduced cost and solvent waste |
Workflow & Logic Diagram
This diagram illustrates the logical flow of the validation process described in this guide.
Sources
in vitro screening of novel compounds synthesized from Methyl 5-chlorothiazole-4-carboxylate
Executive Summary
Methyl 5-chlorothiazole-4-carboxylate represents a privileged scaffold in medicinal chemistry due to its bifunctional nature. The C5-chlorine atom serves as a valuable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) or nucleophilic aromatic substitution (
This guide details the in vitro screening cascade for a library synthesized from this scaffold. It focuses on evaluating Antineoplastic Activity (Kinase Inhibition) and Antimicrobial Potency , the two most validated therapeutic applications for thiazole-4-carboxylates.
Part 1: The Scaffold Advantage & Comparative Metrics
Structural Logic
Unlike simple thiazoles, the 5-chloro-substituted starting material allows for the rapid generation of "Series A" (C5-arylated derivatives) and "Series B" (C4-amide/hydrazide derivatives).
-
Hypothesis: The electron-withdrawing chlorine at C5 enhances the lipophilicity and metabolic stability of the core, while C5-substitution (via synthesis) allows access to the hydrophobic pocket of kinase enzymes (e.g., VEGFR-2, c-Met).
Performance Comparison
The following table contrasts the performance of novel derivatives synthesized from Methyl 5-chlorothiazole-4-carboxylate against standard unsubstituted thiazoles and clinical reference drugs.
Table 1: Comparative Potency & Selectivity Profile (Representative Data)
| Compound Class | Target (Primary) | IC50 / MIC (µM) | Solubility (µg/mL) | Selectivity Index (SI)* |
| Novel C5-Aryl Derivative (Synthesized from Scaffold) | VEGFR-2 (Kinase) | 0.15 ± 0.02 | 45.2 (Moderate) | > 50 |
| Unsubstituted Thiazole (Analog w/o C5-Cl) | VEGFR-2 (Kinase) | 2.57 ± 0.16 | 85.0 (High) | ~ 10 |
| Sunitinib (Clinical Standard) | VEGFR-2 (Kinase) | 0.06 ± 0.01 | 20.1 (Low) | > 100 |
| Novel C4-Hydrazide Derivative | S. aureus (Gyrase B) | 1.21 ± 0.50 | 60.5 | > 25 |
| Ciprofloxacin (Antibiotic Standard) | S. aureus (Gyrase B) | 0.50 ± 0.10 | 300.0 | > 200 |
*Selectivity Index (SI) = CC50 (Normal Cells) / IC50 (Cancer/Bacteria). Higher is better.
Key Insight: While the clinical standards (Sunitinib) exhibit higher absolute potency, the Novel C5-Aryl Derivatives often demonstrate superior solubility profiles due to the flexibility of the carboxylate-derived side chains, offering a better "drug-like" starting point for lead optimization [1, 2].
Part 2: In Vitro Screening Protocols
Primary Screen: Kinetic Solubility (Nephelometry)
Before biological testing, compounds must be assessed for solubility to prevent false negatives (precipitation).
-
Reagents: PBS (pH 7.4), DMSO stock (10 mM).
-
Protocol:
-
Prepare a serial dilution of the test compound in DMSO.
-
Spike DMSO concentrate into PBS (final DMSO < 1%) in a clear-bottom 96-well plate.
-
Incubate for 2 hours at 25°C with shaking.
-
Measure light scattering (nephelometry) or Absorbance (620 nm) to detect precipitation.
-
Pass Criteria: Solubility > 20 µM is required for cell-based assays.
-
Secondary Screen: Cytotoxicity (MTT Assay)
This assay determines the metabolic activity and viability of cancer cell lines (e.g., MCF-7, HepG2) treated with the derivatives.[1]
-
Mechanism: Reduction of tetrazolium dye MTT to insoluble formazan by mitochondrial succinate dehydrogenase.
-
Critical Control: DMSO concentration must be normalized to 0.1% in all wells to prevent solvent toxicity.
Step-by-Step Protocol:
-
Seeding: Seed cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Add compounds (0.1 – 100 µM) in triplicate. Include:
-
Incubation: Incubate for 48–72 hours.
-
Development: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Aspirate media; add 100 µL DMSO to dissolve purple formazan crystals.
-
Read: Measure Absorbance at 570 nm (reference 630 nm).
-
Calculation:
Calculate IC50 using non-linear regression (GraphPad Prism) [3, 4].
Target Validation: VEGFR-2 Kinase Inhibition (ELISA/FRET)
Thiazole-4-carboxylates are structural mimics of ATP-binding motifs. This assay verifies if cytotoxicity is target-driven.
-
Protocol:
-
Mix Recombinant VEGFR-2 enzyme, Poly(Glu,Tyr) substrate, and ATP (10 µM) in kinase buffer.
-
Add test compound (synthesized derivative) and incubate for 60 mins at RT.
-
Add anti-phosphotyrosine antibody (HRP-conjugated).
-
Add TMB substrate and measure colorimetric change.
-
Causality: A reduction in signal correlates directly to the compound blocking the ATP-binding pocket of VEGFR-2 [5].
-
Part 3: Mechanism of Action (MOA) Visualization
The following diagram illustrates the screening workflow and the downstream signaling pathway (Angiogenesis/Proliferation) targeted by these thiazole derivatives.
Caption: Workflow from scaffold synthesis to VEGFR-2 pathway inhibition and apoptosis induction.
Part 4: ADME-Tox Profiling (Early Stage)
To ensure the "novel compounds" are viable drug candidates, early ADME (Absorption, Distribution, Metabolism, Excretion) profiling is essential.
-
Lipinski's Rule of Five: Verify that the synthesized derivatives maintain:
-
MW < 500 Da.
-
LogP < 5 (Thiazoles are generally lipophilic; polar C4-substituents help balance this).
-
H-bond donors < 5.[2]
-
-
Hemolysis Assay:
-
Incubate compounds with human RBCs (Red Blood Cells) for 1 hour.
-
Measure hemoglobin release at 540 nm.
-
Standard: < 5% hemolysis is required for intravenous safety [6].
-
References
-
BenchChem. (2025).[3][4] In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide. Retrieved from
-
MDPI. (2022).[5] Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules. Retrieved from
-
National Institutes of Health (NIH). (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity. Retrieved from
-
Taylor & Francis. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from
-
Royal Society of Chemistry. (2020). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances. Retrieved from
-
BenchChem. (2025).[3][4] Preliminary In-Vitro Screening of Thiazole-Based Compounds: Protocols. Retrieved from
Sources
Assessing the Purity of Synthesized Methyl 5-chlorothiazole-4-carboxylate
Executive Summary & Critical Quality Attributes (CQAs)
Methyl 5-chlorothiazole-4-carboxylate is a critical pharmacophore, notably serving as a precursor in the synthesis of antipsychotics (e.g., Lurasidone intermediates) and various kinase inhibitors. In synthetic workflows, particularly those involving the chlorination of methyl thiazole-4-carboxylate or cyclization with chloro-reagents, purity assessment is not merely about "percent area."[1] It requires distinguishing the target molecule from structurally similar regioisomers and hydrolysis products that possess distinct biological activities.
This guide compares the three primary methodologies for purity assessment: HPLC-UV (the workhorse for impurity profiling), qNMR (the gold standard for absolute assay), and GC-MS (for volatile process impurities).
The Impurity Landscape
Before selecting a method, you must identify the "Critical Quality Attributes" (CQAs) specific to this synthesis.
| Impurity Type | Specific Compound | Origin | Detection Challenge |
| Starting Material | Methyl thiazole-4-carboxylate | Incomplete chlorination | Co-elutes on short C18 columns. |
| Regioisomer | Methyl 2-chlorothiazole-4-carboxylate | Radical chlorination at C2 | Similar polarity; requires high-resolution HPLC. |
| Over-reaction | Methyl 2,5-dichlorothiazole-4-carboxylate | Excess chlorinating agent | Hydrophobic; elutes late in RP-HPLC. |
| Hydrolysis | 5-chlorothiazole-4-carboxylic acid | Moisture/Acidic workup | Tailing peak; pH dependent. |
Methodology Comparison: HPLC vs. qNMR vs. GC
The following decision matrix contrasts the performance of the three methods based on experimental data and practical utility.
| Feature | Method A: HPLC-UV | Method B: qNMR | Method C: GC-MS |
| Primary Use | Impurity Profiling (Relative %) | Absolute Assay (Weight %) | Volatile/Residual Reagent Analysis |
| Reference Standard | Required for accurate w/w% | Not Required (Internal Std used) | Required |
| Specificity | High (separates isomers) | Ultra-High (distinct chemical shifts) | High (mass spec confirmation) |
| Limit of Detection | < 0.05% | ~0.5 - 1.0% | < 0.01% |
| Sample Destructive | No (if prep scale) | No | Yes |
| Throughput | 15-30 min/sample | 10-15 min/sample | 20-40 min/sample |
Expert Insight: The "Purity Trap"
Warning: Do not rely solely on HPLC Area %. Thiazoles have high UV extinction coefficients. A 99% HPLC Area purity often corresponds to only 95-96% weight purity (assay) due to non-chromatophoric salts, solvents (DMSO/DMF), or moisture. qNMR is the only self-validating method to determine the "Potency" of your synthesized batch without a certified reference standard.
Workflow Visualization
The following diagram illustrates the logical flow for assessing a newly synthesized batch, ensuring no critical impurity is missed.
Caption: Integrated analytical workflow. Note that qNMR is prioritized when a certified reference standard is unavailable to establish the "primary" purity value.
Detailed Experimental Protocols
Method A: High-Resolution HPLC-UV (The Workhorse)
This method is designed to separate the 5-chloro product from the 4-carboxylic acid impurity and the non-chlorinated starting material.
-
Instrument: Agilent 1200/1260 or Waters Alliance.
-
Column: Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm). Note: A 3.5 µm particle size is preferred over 5 µm for better resolution of regioisomers.
-
Wavelength: 270 nm (Thiazole max) and 220 nm (General).
-
Temperature: 30°C.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid impurity).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold (Elute salts) |
| 15.0 | 90 | Linear Gradient |
| 18.0 | 90 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End |
Self-Validation Step: Inject a sample of the starting material (Methyl thiazole-4-carboxylate). If it co-elutes with your product, lower the initial %B to 2% or switch to a Phenyl-Hexyl column for alternative selectivity.
Method B: Quantitative NMR (qNMR) (The Absolute Truth)
This protocol determines the weight percentage (potency) directly.
-
Solvent: DMSO-d6 (Preferred over CDCl3 to prevent volatility issues and ensure complete solubility of polar impurities).
-
Internal Standard (IS): Maleic Acid (Traceable grade).
-
Why? Maleic acid has a singlet at ~6.2 ppm, which is in a clean region distinct from the thiazole aromatic proton (~9.0 ppm) and the methyl ester (~3.8 ppm).
-
-
Relaxation Delay (D1): 30 seconds (Must be > 5 × T1).
-
Pulse Angle: 90°.
-
Scans: 16 or 32 (for S/N > 250:1).
Calculation:
Where:
- = Integral area[4]
- = Number of protons (1 for Thiazole C2-H, 2 for Maleic Acid vinyl-H)
- = Molecular Weight
- = Weight (mg)[5][6][7][8]
- = Purity (decimal)[5][6]
Data Interpretation & Troubleshooting
HPLC Chromatogram Logic
The following diagram explains how to interpret the elution order based on the polarity of the thiazole substituents.
Caption: Predicted elution order on a C18 column. The 5-chloro substituent increases hydrophobicity relative to the starting material.
Common Failure Modes
-
Doublet in NMR at ~9.0 ppm: Indicates a mixture of 4-Cl and 5-Cl isomers (if synthesis used a non-selective radical mechanism).
-
Broadening of HPLC Peak: Indicates column overload or pH mismatch. Ensure mobile phase pH is < 3.0 to keep the carboxylic acid impurities protonated.
-
Low qNMR Assay vs. High HPLC Purity: Indicates the presence of inorganic salts (NaCl/KCl from workup) or residual silica gel. These are invisible to UV but dilute the active mass.
References
-
Synthesis & Impurity Context
-
Process for the industrial synthesis of lurasidone. (EP3057966A1). Google Patents. Link
- Note: Describes the use of thiazole intermediates and critical purification steps relevant to removing chlorin
-
-
Analytical Methodology (qNMR)
-
HPLC Method Validation Guidelines
-
Validation of Compendial Procedures. USP <1225>. U.S. Pharmacopeia. Link
-
-
Physical Properties & Characterization
-
PubChem Compound Summary for Methyl 4-methylthiazole-5-carboxylate (Analogous structure for spectral comparison). Link
-
Sources
- 1. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 6. EP3057966A1 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]
- 7. Lurasidone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. Preparation method of intermediate of lurasidone - Eureka | Patsnap [eureka.patsnap.com]
- 9. bipm.org [bipm.org]
Safety Operating Guide
Technical Guide: Disposal & Handling of Methyl 5-chlorothiazole-4-carboxylate
[1][2]
CAS Number: 1784463-68-8 (Primary) Chemical Family: Halogenated Thiazole Ester Waste Classification: Halogenated Organic Waste (Non-specific source)[][2]
Executive Safety Summary
Immediate Directive: This compound is a halogenated organic solid .[2] It must never be disposed of down the drain or in municipal trash. All waste streams containing this compound must be segregated into Halogenated Waste containers destined for high-temperature incineration.[][2]
| Property | Critical Data | Operational Implication |
| Hazard Class | Irritant (Skin/Eye/Resp), Harmful (Oral) | Wear standard PPE (Nitrile gloves, safety glasses, lab coat).[][2] Use a fume hood for dust control.[3] |
| Reactivity | Incompatible with Strong Oxidizers, Strong Bases | Do not mix with nitric acid or piranha solution in waste containers (Risk of exothermic reaction/gas evolution). |
| Physical State | Solid (White to off-white powder) | susceptible to static; avoid dust generation during transfer.[][2] |
| Solubility | Soluble in DCM, EtOAc, DMSO | Use Dichloromethane (DCM) or Acetone for glassware decontamination. |
Waste Segregation Strategy
Effective disposal begins at the bench. The presence of the chlorine atom on the thiazole ring dictates that this material enters the Halogenated Waste Stream . Mixing this with non-halogenated solvents (like Acetone or Hexane) significantly increases disposal costs and complicates incineration processes.
Segregation Logic Diagram
The following decision tree illustrates the required segregation workflow for this specific compound.
Figure 1: Waste segregation decision tree.[][2] Note that due to the chlorine content of the solute, liquid waste is best defaulted to the Halogenated stream to prevent regulatory violations.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Excess Reagent)
Context: Disposal of expired pure compound or weighing boat residues.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[][2]
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: Write "Methyl 5-chlorothiazole-4-carboxylate".
-
Hazards: Check "Toxic" and "Irritant".
-
-
Transfer:
-
Secondary Containment: If the primary container is small (e.g., a vial), place it inside a larger "Solid Waste" ziplock bag or drum designated for lab debris.
Protocol B: Liquid Waste (Reaction Mixtures & Washes)
Context: Disposal of reaction solvents or HPLC effluent containing the compound.
-
Compatibility Check: Ensure the waste container does not contain strong acids (Nitric/Sulfuric) or oxidizers.[5]
-
Solvent Selection:
-
If the compound is dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.
-
If dissolved in Methanol or Ethyl Acetate : While these are non-halogenated solvents, the solute is halogenated.
-
Best Practice: Dispose of this mixture in the Halogenated Waste container.[4]
-
Reasoning: Most incineration facilities require "Non-Halogenated" streams to have <1% or <2% halogen content. A concentrated solution of this thiazole could exceed that limit, causing a costly violation.
-
-
-
Decontamination of Glassware:
-
Rinse glassware with a small volume of Acetone or DCM.
-
Collect this first rinse into the Halogenated Waste container.
-
Subsequent water washes can go down the drain only after the organic residue is removed.
-
Protocol C: Contaminated Debris (Gloves, Sharps)[1]
-
Sharps: Syringes used with this compound must go into a Biohazard/Chemical Sharps container, not the trash.
-
Soft Debris: Nitrile gloves and paper towels with visible contamination must be treated as Solid Hazardous Waste (see Protocol A). Trace-contaminated gloves (no visible residue) are often acceptable in regular trash, but consult your facility's specific Chemical Hygiene Plan (CHP).[][2]
Regulatory & Compliance Context
Trust in disposal procedures relies on adherence to federal regulations.
-
EPA Classification: This compound is not specifically "P-listed" or "U-listed" by name under RCRA (40 CFR Part 261).[][2] However, it must be managed as a Characteristic Waste if it exhibits toxicity, or more commonly, strictly regulated as a halogenated organic to prevent the formation of dioxins during improper incineration.
-
Incineration Requirement: Halogenated wastes require incineration at higher temperatures (>1100°C) with specific scrubbers to neutralize acidic gases (HCl/SOx) formed during combustion [1]. This is why segregation from non-halogenated fuel-blending streams is critical.[][2]
Emergency Spill Response
Scenario: A 5g bottle drops and shatters in the main aisle.
-
Evacuate & Ventilate: Alert nearby personnel. If outside a hood, increase lab ventilation if possible.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a fitted N95 or half-mask respirator if dust is airborne.
-
Containment:
-
Dry Spill: Do not dry sweep. Cover with a wet paper towel (dampened with water or inert oil) to prevent dust dispersion, then scoop into a waste bag.
-
Wet Spill: Absorb with vermiculite or a commercial spill pad.
-
-
Decontamination: Wipe the surface with a soap/water solution, followed by an acetone wipe. Dispose of all cleanup materials as Solid Hazardous Waste .
References
-
National Institutes of Health (NIH) - PubChem. Methyl 5-chlorothiazole-4-carboxylate Compound Summary. PubChem.[6] Available at: [Link]]
-
University of Illinois Urbana-Champaign (UIUC). Halogenated Organic Liquids - Standard Operating Procedure. UIUC Division of Research Safety. Available at: [Link]]
Sources
- 2. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. hscprep.com.au [hscprep.com.au]
- 5. bucknell.edu [bucknell.edu]
- 6. Methyl 4-methylthiazole-5-carboxylate | C6H7NO2S | CID 676432 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Methyl 5-chlorothiazole-4-carboxylate
Technical Advisory: Operational Safety & Logistics for Methyl 5-chlorothiazole-4-carboxylate
Executive Summary & Chemical Profile
Methyl 5-chlorothiazole-4-carboxylate is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. Unlike common reagents, its halogenated thiazole core presents specific sensitivity to moisture and potential respiratory irritation risks that demand strict adherence to protocol.
-
CAS Number: 1784463-68-8
-
Molecular Formula: C₅H₄ClNO₂S
-
Physical State: Solid (Powder/Crystalline)
-
Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Specific Target Organ Toxicity (Respiratory Irritation).
-
Critical Storage: 2–8°C , under inert atmosphere (Argon/Nitrogen).
Personal Protective Equipment (PPE) Framework
Standard laboratory PPE is insufficient without specific material considerations. The presence of the chlorothiazole moiety suggests high lipid solubility, meaning standard latex gloves offer poor protection against solutions of this compound.
Table 1: Mandatory PPE Specifications
| Component | Specification | Rationale (Causality) |
| Hand Protection | Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (High-Dex, 5-8 mil) | Thiazole esters can permeate thin nitrile. Double gloving provides a "sacrificial" outer layer, allowing time to doff without skin contact upon contamination. |
| Respiratory | P95/N95 Particulate Respirator (minimum)Preferred: Fume Hood Sash at <18 inches | H335 (Respiratory Irritation) indicates that inhaling dust during weighing can cause immediate mucosal inflammation. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Safety glasses are inadequate for powders that can become airborne. Goggles seal the orbital area against dust ingress. |
| Body Defense | Lab Coat (Cotton/Poly blend) + Tyvek Sleeves | Protects forearms during transfer operations inside the hood; prevents powder accumulation on street clothes. |
Operational Workflows
Inward Goods & Storage Logic
Upon receipt, the compound must be stabilized immediately. Thiazole carboxylates can undergo slow hydrolysis if exposed to ambient moisture, releasing acidic byproducts that degrade the sample.
-
Inspection: Verify the container seal is intact. If the solid appears "clumped" or "wet," hydrolysis may have initiated.
-
Storage Protocol:
-
Transfer the vial to a desiccator or glovebox immediately.
-
Flush headspace with Argon or Nitrogen before resealing.
-
Store at 2–8°C (Refrigerated).
-
Note: Do not store in a freezer (-20°C) unless the vial is double-sealed with Parafilm to prevent condensation upon thawing.
-
Weighing & Transfer (High-Risk Step)
The highest risk of exposure occurs during the transfer of the solid.
-
Engineering Control: All weighing must occur inside a certified chemical fume hood.
-
Static Control: Use an anti-static gun or polonium strip if the powder is flighty.
-
Transfer: Use a disposable spatula. Do not return excess material to the stock vial to prevent cross-contamination.
Reaction Setup
When solubilizing:
-
Solvent Choice: The compound is soluble in DCM, Methanol, and DMSO.
-
Exotherm Warning: Thiazole esters are generally stable, but avoid mixing with strong oxidizing agents or strong bases (e.g., NaOH, LiAlH₄) without cooling, as rapid hydrolysis or reduction can be exothermic.
Visualized Safety Logic
Figure 1: Safe Handling Lifecycle
This workflow ensures the integrity of the chemical and the safety of the operator from receipt to disposal.
Caption: Lifecycle management flow emphasizing the critical stabilization step prior to cold storage.
Figure 2: Spill Response Decision Tree
Immediate actions to take in the event of a powder spill.
Caption: Decision matrix for spill containment, distinguishing between minor hood spills and major lab contamination.
Emergency & Disposal Protocols
Exposure Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. (H335).
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to clean skin, as this may increase the absorption of the thiazole ring into the bloodstream.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][2]
Waste Disposal
This compound contains both Chlorine and Sulfur .
-
Classification: Halogenated Organic Waste.
-
Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone waste) if your facility separates them, as the chlorine content requires specific high-temperature incineration protocols to prevent dioxin formation.
-
Labeling: Clearly label waste containers as "Contains Thiazoles/Halogens."
References
-
PubChem. (n.d.).[3][4] Compound Summary: Methyl 5-chlorothiazole-4-carboxylate. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved October 26, 2023, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
